molecular formula C17H16N4OS B15563075 Antiparasitic agent-15

Antiparasitic agent-15

Número de catálogo: B15563075
Peso molecular: 324.4 g/mol
Clave InChI: KQSJQJNXYXDHPK-LULTWYLNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Antiparasitic agent-15 is a useful research compound. Its molecular formula is C17H16N4OS and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H16N4OS

Peso molecular

324.4 g/mol

Nombre IUPAC

(2Z)-5,5-dimethyl-3-phenyl-2-[(E)-pyridin-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16N4OS/c1-17(2)15(22)21(14-9-4-3-5-10-14)16(23-17)20-19-12-13-8-6-7-11-18-13/h3-12H,1-2H3/b19-12+,20-16-

Clave InChI

KQSJQJNXYXDHPK-LULTWYLNSA-N

Origen del producto

United States

Foundational & Exploratory

Antiparasitic Agent-15: A Comprehensive Technical Overview of Artemisinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the discovery, synthesis, and mechanism of action of the potent antiparasitic agent, Artemisinin. Originally isolated from the plant Artemisia annua, this compound and its derivatives form the backbone of modern antimalarial therapies. This guide summarizes key quantitative data, outlines detailed experimental protocols for its biological evaluation, and provides visual representations of its synthesis and mechanism of action to serve as a valuable resource for researchers in the field of parasitology and medicinal chemistry.

Discovery and Background

The discovery of Artemisinin is a landmark achievement in modern medicine, attributed to the Chinese scientist Tu Youyou, who was awarded the 2015 Nobel Prize in Physiology or Medicine for her work. The project, initiated in 1967 as Project 523, was a large-scale effort to find new treatments for chloroquine-resistant malaria. Researchers screened thousands of traditional Chinese herbal remedies, and an extract from the sweet wormwood plant, Artemisia annua, showed promising activity against the malaria parasite, Plasmodium falciparum.

A critical breakthrough came from a 4th-century Chinese medical manual by Ge Hong, which described a method of preparing the extract using a cold-soak, preserving the active ingredient that was otherwise destroyed by traditional boiling methods. This led to the isolation of the active compound, named "qinghaosu" and later known internationally as Artemisinin, in 1972. Its unique chemical structure, a sesquiterpene lactone with an endoperoxide bridge, was elucidated in 1975 and was found to be unlike any other known antimalarial agent at the time.

Chemical Synthesis

The total synthesis of Artemisinin is a complex challenge due to its intricate structure and stereochemistry. Several routes have been developed since its discovery. One of the notable and scalable semi-synthetic approaches starts from artemisinic acid, which can be produced in high yields through engineered yeast.

Semi-Synthesis from Artemisinic Acid

A widely adopted semi-synthetic route converts artemisinic acid to Artemisinin. This process involves several key steps that have been optimized for efficiency and yield.

Experimental Protocol: Semi-synthesis of Artemisinin

  • Reduction of Artemisinic Acid: Artemisinic acid is reduced to dihydroartemisinic acid using a suitable reducing agent, such as sodium borohydride.

  • Esterification: The carboxyl group of dihydroartemisinic acid is esterified, typically by treatment with an alcohol in the presence of an acid catalyst.

  • Photooxidation and Cyclization: The esterified intermediate undergoes a key photooxidation step. The reaction is carried out in the presence of a photosensitizer (e.g., rose bengal) and oxygen, leading to the formation of a hydroperoxide. This is followed by an acid-catalyzed cyclization to form the characteristic endoperoxide bridge and lactone ring of the Artemisinin scaffold.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography, to yield pure Artemisinin.

G cluster_0 A Artemisinic Acid B Reduction (e.g., NaBH4) A->B C Dihydroartemisinic Acid B->C D Esterification C->D E Esterified Intermediate D->E F Photooxidation & Cyclization (O2, hv, Sensitizer, H+) E->F G Artemisinin F->G

Caption: Semi-synthetic pathway from artemisinic acid to Artemisinin.

Mechanism of Action

The antiparasitic activity of Artemisinin is primarily attributed to its endoperoxide bridge. The proposed mechanism involves the activation of Artemisinin by heme, which is released during the digestion of hemoglobin by the malaria parasite in the infected red blood cells.

Signaling Pathway: Activation and Action of Artemisinin

  • Heme-Mediated Activation: The iron (Fe²⁺) in heme cleaves the endoperoxide bridge of Artemisinin.

  • Generation of Carbon-Centered Radicals: This cleavage generates highly reactive carbon-centered radicals.

  • Alkylation of Parasite Proteins: These radicals then alkylate and damage a wide range of essential parasite proteins and other biomolecules. This indiscriminate damage leads to oxidative stress and ultimately the death of the parasite. One of the key targets is thought to be the Plasmodium falciparum translationally controlled tumor protein (TCTP).

G cluster_0 Artemisinin Artemisinin (with endoperoxide bridge) Activation Activation Artemisinin->Activation Heme Heme (Fe2+) (from parasite hemoglobin digestion) Heme->Activation Radicals Carbon-Centered Radicals Activation->Radicals Alkylation Alkylation of Parasite Proteins (e.g., TCTP) Radicals->Alkylation Damage Oxidative Stress & Widespread Molecular Damage Alkylation->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for Artemisinin.

Quantitative Data

The efficacy of Artemisinin and its derivatives has been extensively studied. The following tables summarize key quantitative data for Artemisinin and its more potent, semi-synthetic derivatives, Dihydroartemisinin, Artesunate, and Artemether.

Table 1: In Vitro Efficacy against P. falciparum

CompoundStrainIC50 (nM)
Artemisinin3D77.5
K112.0
Dihydroartemisinin3D71.2
K12.8
Artesunate3D72.1
K16.0
Artemether3D73.5
K14.9

Table 2: Cytotoxicity Data

CompoundCell LineCC50 (µM)
ArtemisininHeLa> 100
HEK293> 100
DihydroartemisininHeLa85
HEK29392

Experimental Protocols

In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)

This assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Experimental Workflow

G cluster_0 A Prepare drug dilutions in 96-well plate B Add parasite culture (synchronized ring stage) A->B C Incubate for 72 hours B->C D Lyse cells and add SYBR Green I dye C->D E Read fluorescence D->E F Calculate IC50 values E->F

Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.

Methodology

  • Drug Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Parasite Culture: Add P. falciparum culture, synchronized to the ring stage, to each well. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis and Staining: After incubation, lyse the cells by freeze-thawing. Add SYBR Green I lysis buffer, which stains the parasitic DNA.

  • Fluorescence Reading: Read the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Artemisinin represents a triumph of natural product drug discovery and has saved millions of lives. Its unique endoperoxide bridge, essential for its activity, continues to be a source of inspiration for the development of new antiparasitic agents. The semi-synthetic production from artemisinic acid has stabilized the supply chain for this critical medicine. The detailed protocols and data presented in this guide offer a foundational resource for researchers working on the next generation of antiparasitic therapies.

Unraveling the Mechanisms of Antiparasitic Agent-15 Against Trypanosoma cruzi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, particularly in Latin America. The current therapeutic options are limited and plagued by issues of efficacy and toxicity, necessitating the discovery of novel antiparasitic agents. "Antiparasitic agent-15" has emerged in scientific literature as a designation for at least two distinct chemical entities showing promising activity against T. cruzi. This technical guide provides an in-depth analysis of the available data on these compounds, focusing on their mechanisms of action, experimental validation, and potential for future drug development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery.

Entity 1: Pyridine-Thiazolidinone Derivative

This compound, identified as a pyridine-thiazolidinone, demonstrates potent activity against both the trypomastigote and amastigote forms of Trypanosoma cruzi. Its primary mechanism of action appears to be the induction of necrotic cell death in the parasite.

Quantitative Data Summary

The following table summarizes the reported efficacy and cytotoxicity of the pyridine-thiazolidinone derivative of this compound.

ParameterTarget Organism/Cell LineValueReference
IC50 T. cruzi trypomastigotes0.9 µM[1]
IC50 T. cruzi amastigotes0.64 µM[1]
CC50 RAW 264.7 cells146.1 µM[1]
Mechanism of Action: Induction of Necrosis

This compound, the pyridine-thiazolidinone, triggers parasite death primarily through necrosis[1]. This is characterized by significant morphological changes in the parasite, including shortening and curvature of the cell body, retraction, and leakage of internal contents[1]. In addition to necrosis, this compound also induces cellular alterations that are consistent with apoptosis in trypomastigotes[1]. Furthermore, it has been observed to modulate the host immune response by reducing the production of IL-10 and increasing IL-6 in murine splenocyte cultures[1].

cluster_agent This compound (Pyridine-Thiazolidinone) cluster_parasite Trypanosoma cruzi Agent-15 This compound Morphological_Changes Morphological Alterations (Shortening, Retraction, Curvature) Agent-15->Morphological_Changes Induces Membrane_Damage Membrane Damage & Leakage of Contents Morphological_Changes->Membrane_Damage Necrosis Necrosis Membrane_Damage->Necrosis

Caption: Mechanism of Action for Pyridine-Thiazolidinone Derivative.

Experimental Protocols

Detailed experimental protocols for the pyridine-thiazolidinone derivative are based on the methodologies described in the cited literature.

  • Anti-trypomastigote Activity Assay: Bloodstream trypomastigotes are obtained from infected Swiss mice. The parasites are then incubated with varying concentrations of the test compound for 24 hours. Parasite viability is assessed by counting motile parasites in a Neubauer chamber. The 50% inhibitory concentration (IC50) is determined by linear regression analysis.

  • Anti-amastigote Activity Assay: Peritoneal macrophages are infected with trypomastigotes. After infection, the cells are treated with different concentrations of the compound for a specified period. The number of intracellular amastigotes is quantified by microscopy after Giemsa staining. The IC50 is calculated based on the reduction in the number of amastigotes compared to untreated controls.

  • Cytotoxicity Assay: Murine macrophage cell lines (e.g., RAW 264.7) are incubated with various concentrations of the compound for 24 hours. Cell viability is determined using a colorimetric assay, such as the MTT assay. The 50% cytotoxic concentration (CC50) is then calculated.

  • Morphological Analysis: Trypomastigotes are treated with the compound at concentrations around its IC50 value (e.g., 0.9 µM and 1.8 µM) for 24 hours[1]. The parasites are then fixed and examined by scanning electron microscopy to observe morphological alterations.

  • Cytokine Production Assay: Murine splenocytes are stimulated and treated with the test compound (e.g., 10 µg/mL) for 24, 48, 72, and 96 hours[1]. The levels of cytokines such as IL-10 and IL-6 in the culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).

Entity 2: Pyridazinone-based Proteasome Inhibitor

A second compound, also referred to as "Antitrypanosomal agent 15," is a pyridazinone derivative that acts as a selective inhibitor of the Trypanosoma cruzi proteasome. This compound has demonstrated oral activity and brain penetrance, making it a candidate for Chagas disease treatment.

Quantitative Data Summary

The following table summarizes the reported efficacy and selectivity of the pyridazinone-based proteasome inhibitor.

ParameterTargetValueReference
pIC50 T. cruzi proteasome7.4[2]
pIC50 Human proteasome<4[2]
pEC50 Intracellular T. cruzi amastigotes6.1[2]
pEC50 VERO cells4.4[2]
Efflux Ratio N/A1.8[2]
FaSSIF Solubility N/A339 µM[2]
Mechanism of Action: Proteasome Inhibition

The primary mechanism of this agent is the selective inhibition of the T. cruzi proteasome, a multi-catalytic protease complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome disrupts parasite protein homeostasis, leading to cell cycle arrest and apoptosis. The high selectivity for the parasite's proteasome over the human equivalent is a key feature of this compound's therapeutic potential.

cluster_pathway Ubiquitin-Proteasome System in T. cruzi cluster_agent This compound (Proteasome Inhibitor) Ubiquitin Ubiquitin Ubiquitination Ubiquitination Ubiquitin->Ubiquitination Target_Protein Target Protein Target_Protein->Ubiquitination Ub_Protein Ubiquitinated Protein Ubiquitination->Ub_Protein Proteasome T. cruzi Proteasome Ub_Protein->Proteasome Recognized by Degradation Protein Degradation Proteasome->Degradation Agent-15 This compound Agent-15->Proteasome Inhibits

Caption: Inhibition of the T. cruzi Proteasome by the Pyridazinone Derivative.

Experimental Protocols

The experimental protocols for the pyridazinone-based proteasome inhibitor are based on methodologies for evaluating proteasome inhibitors.

  • In vitro Proteasome Inhibition Assay: The inhibitory activity against purified T. cruzi and human proteasomes is measured using a fluorogenic substrate. The proteasome is incubated with the compound at various concentrations, and the reaction is initiated by adding the substrate. The fluorescence is monitored over time, and the IC50 values are calculated from the dose-response curves.

  • Intracellular Amastigote Proliferation Assay: Host cells (e.g., VERO cells) are infected with T. cruzi trypomastigotes. After infection, the cells are treated with serial dilutions of the compound. The parasite load is quantified using a high-content imaging system after staining for parasite-specific markers. The EC50 value is determined from the concentration-response curve.

  • Host Cell Cytotoxicity Assay: Uninfected host cells are incubated with the compound at various concentrations for a specified period. Cell viability is assessed using a standard method like the resazurin reduction assay. The EC50 for the host cells is then determined.

  • Pharmacokinetic Studies: In vivo studies in animal models (e.g., mice) are conducted to assess the compound's pharmacokinetic properties. This includes oral administration of the compound (e.g., 50 mg/kg) and subsequent measurement of plasma concentrations over time to determine parameters like bioavailability and half-life[2].

  • In vivo Efficacy Studies: An acute or chronic mouse model of Chagas disease is used. Infected mice are treated with the compound (e.g., 50 mg/kg, twice daily for 20 days) via oral gavage[2]. The efficacy of the treatment is evaluated by measuring parasitemia levels in the blood and/or parasite burden in tissues.

References

The Leishmanicidal Activity of Miltefosine: A Deep Dive into its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, necessitating the development of effective and safe therapeutic agents. Miltefosine, initially developed as an anticancer drug, has emerged as the first and only oral medication for treating this neglected tropical disease. Its efficacy stems from a multifaceted mechanism of action that disrupts fundamental biological processes within the Leishmania parasite. This technical guide provides a comprehensive overview of the core leishmanicidal activity of miltefosine, with a focus on its impact on lipid metabolism, the induction of apoptosis, and the disruption of intracellular calcium homeostasis. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, manifests in various clinical forms, ranging from cutaneous lesions to fatal visceral disease. The limitations of current treatments, including toxicity and emerging resistance, underscore the urgent need for novel therapeutic strategies. Miltefosine (hexadecylphosphocholine) represents a significant advancement in anti-leishmanial chemotherapy.[1] This guide will dissect the intricate mechanisms by which miltefosine exerts its potent leishmanicidal effects.

Quantitative Data on Miltefosine's Leishmanicidal Activity

The in vitro efficacy of miltefosine has been evaluated against various Leishmania species and parasite stages (promastigotes and amastigotes). The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values reported in the literature. It is important to note that these values can vary depending on the specific strain, experimental conditions, and assay used.

Table 1: IC50 Values of Miltefosine against Leishmania Promastigotes

Leishmania SpeciesStrainIC50 (µM)Incubation Time (h)Reference
L. donovaniMHOM/ET/67/L820.4 - 3.8-[2]
L. donovani-45.42 µg/ml24[3]
L. donovani-46.76 µg/ml48[3]
L. donovani-36.68 µg/ml72[3]
L. majorWildtype13.6348[4]
L. majorResistant (M50)113.3348[4]
L. amazonensisWildtype10.16 ± 2.572[5]
L. amazonensisResistant (LaR-40)4-8 fold higher than WT72[5]
L. infantumBrazilian isolates5.89 - 23.7-[6]

Table 2: IC50/EC50 Values of Miltefosine against Leishmania Amastigotes

Leishmania SpeciesHost CellIC50/EC50 (µM)Incubation Time (h)Reference
L. donovaniMouse peritoneal macrophages0.9 - 4.3-[2]
L. major-7.685-[4]
L. amazonensisTHP-1 cells10.16 ± 2.5 (IC50)72[5]
L. infantum-1.41 - 4.57 (EC50)-[6]
L. major-0.69 - 2.07 (EC50)-[7]
L. amazonensisJ774.A1 macrophages17 (EC50)-[8]

Core Mechanisms of Leishmanicidal Activity

Miltefosine's leishmanicidal action is not attributed to a single target but rather to a cascade of events that ultimately lead to parasite death. The primary mechanisms are detailed below.

Disruption of Lipid Metabolism

Miltefosine, as a phospholipid analog, integrates into the parasite's cell membrane, leading to significant alterations in lipid composition and metabolism.[9]

  • Inhibition of Phosphatidylcholine Biosynthesis: Miltefosine interferes with the synthesis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. This disruption leads to an accumulation of phosphatidylethanolamine (PE) and a decrease in PC, altering membrane fluidity and integrity.[10][11]

  • Sterol Metabolism Interference: The drug also affects the parasite's sterol profile, which is crucial for membrane structure and function.[10][11]

Induction of Apoptosis-like Cell Death

A key mechanism of miltefosine is the induction of a programmed cell death pathway in Leishmania that resembles apoptosis in multicellular organisms.[3] This process is characterized by a series of distinct morphological and biochemical changes:

  • Cell Shrinkage and Nuclear Condensation: Treated parasites exhibit a reduction in cell volume and condensation of chromatin within the nucleus.

  • DNA Fragmentation: A hallmark of apoptosis, miltefosine induces the cleavage of genomic DNA into a characteristic "ladder" pattern when analyzed by gel electrophoresis.[12]

  • Phosphatidylserine Exposure: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During apoptosis, PS is externalized to the outer leaflet, a change that can be detected by specific assays.

Disruption of Intracellular Calcium Homeostasis

Miltefosine significantly perturbs the parasite's intracellular calcium (Ca2+) signaling, a critical regulator of numerous cellular processes.[1][13]

  • Acidocalcisome Alkalinization: It causes a rapid alkalinization of acidocalcisomes, which are acidic calcium stores in trypanosomatids. This disrupts their ability to regulate intracellular Ca2+ levels.[13]

  • Plasma Membrane Ca2+ Channel Activation: Miltefosine activates a sphingosine-dependent Ca2+ channel in the parasite's plasma membrane, leading to an influx of extracellular calcium.[13][14] This sustained increase in cytosolic Ca2+ is toxic to the parasite.

Mitochondrial Dysfunction

The parasite's mitochondrion is another target of miltefosine. The drug has been shown to:

  • Inhibit Cytochrome c Oxidase: This key enzyme of the mitochondrial respiratory chain is inhibited by miltefosine, leading to a decrease in ATP production and overall mitochondrial dysfunction.[9]

  • Depolarization of Mitochondrial Membrane Potential: Miltefosine causes a loss of the mitochondrial membrane potential (ΔΨm), a critical event in the initiation of apoptosis.

Interference with Host Cell Signaling Pathways

In addition to its direct effects on the parasite, miltefosine also modulates host cell signaling pathways to the detriment of the intracellular amastigotes. A key target is the PI3K/Akt signaling pathway, which is often exploited by Leishmania to ensure its survival within macrophages.[15][16] Miltefosine has been shown to inhibit Akt activation in infected macrophages, thereby compromising the parasite's intracellular niche.[9][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the leishmanicidal mechanism of miltefosine.

In Vitro Susceptibility Testing (MTT Assay)

This colorimetric assay is commonly used to assess the viability of Leishmania promastigotes after drug treatment.[18][19][20][21]

  • Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed Leishmania promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL in a suitable culture medium.

    • Drug Treatment: Add serial dilutions of miltefosine to the wells. Include a drug-free control and a blank control (medium only).

    • Incubation: Incubate the plate at the appropriate temperature for Leishmania culture (e.g., 26°C) for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of viability compared to the untreated control and determine the IC50 value using a dose-response curve.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This technique is used to visualize the characteristic ladder pattern of DNA fragmentation associated with apoptosis.[12][22]

  • Principle: During apoptosis, endonucleases cleave the genomic DNA in the linker regions between nucleosomes, generating fragments of multiples of approximately 180-200 base pairs. These fragments can be separated by size using agarose gel electrophoresis.

  • Procedure:

    • Cell Treatment: Treat Leishmania promastigotes with the desired concentration of miltefosine for a specified time.

    • DNA Extraction: Isolate genomic DNA from both treated and untreated parasites using a commercial kit or a standard phenol-chloroform extraction method.[23][24][25]

    • Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer.

    • Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).

    • Visualization: Run the gel until adequate separation of the DNA fragments is achieved. Visualize the DNA fragments under UV light and document the results. A "ladder" of DNA fragments in the treated sample is indicative of apoptosis.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is commonly used to assess changes in mitochondrial membrane potential.[26][27][28][29][30]

  • Principle: JC-1 is a cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

  • Procedure:

    • Cell Treatment: Treat Leishmania parasites with miltefosine.

    • Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions.

    • Analysis: Analyze the fluorescence of the cells using a flow cytometer or a fluorescence microscope.

    • Data Interpretation: A decrease in the red/green fluorescence ratio in the treated cells compared to the control indicates a loss of mitochondrial membrane potential.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by miltefosine in Leishmania and the host cell.

Miltefosine-Induced Apoptosis-like Pathway in Leishmania

Miltefosine_Apoptosis Miltefosine-Induced Apoptosis-like Pathway in Leishmania Miltefosine Miltefosine Membrane Parasite Membrane Disruption Miltefosine->Membrane Mitochondrion Mitochondrial Dysfunction Miltefosine->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC ROS Increased ROS Production Mitochondrion->ROS CaspaseLike Caspase-like Protease Activation CytochromeC->CaspaseLike DNA_Frag DNA Fragmentation CaspaseLike->DNA_Frag Apoptosis Apoptosis-like Cell Death DNA_Frag->Apoptosis ROS->Mitochondrion amplifies

Caption: Miltefosine induces apoptosis in Leishmania via membrane and mitochondrial disruption.

Disruption of Calcium Homeostasis by Miltefosine

Miltefosine_Calcium Disruption of Calcium Homeostasis by Miltefosine Miltefosine Miltefosine Acidocalcisome Acidocalcisome Miltefosine->Acidocalcisome PlasmaMembrane Plasma Membrane Ca2+ Channel Miltefosine->PlasmaMembrane activates Alkalinization Alkalinization Acidocalcisome->Alkalinization Ca_Release Ca2+ Release Alkalinization->Ca_Release Cytosolic_Ca Increased Cytosolic Ca2+ Ca_Release->Cytosolic_Ca Ca_Influx Ca2+ Influx PlasmaMembrane->Ca_Influx Ca_Influx->Cytosolic_Ca CellDeath Parasite Death Cytosolic_Ca->CellDeath

Caption: Miltefosine disrupts Ca2+ homeostasis, leading to parasite death.

Miltefosine's Effect on Host Cell PI3K/Akt Signaling

Miltefosine_Host_Signaling Miltefosine's Effect on Host Cell PI3K/Akt Signaling Leishmania Leishmania (intracellular amastigote) PI3K PI3K Leishmania->PI3K activates Akt Akt PI3K->Akt activates Survival Parasite Survival Akt->Survival Miltefosine Miltefosine Inhibition Inhibition Miltefosine->Inhibition Inhibition->Akt

Caption: Miltefosine inhibits the pro-survival PI3K/Akt pathway in host cells.

Conclusion

The leishmanicidal activity of miltefosine is a complex interplay of multiple mechanisms that target both the Leishmania parasite directly and the host cell environment it relies on for survival. Its ability to disrupt lipid metabolism, induce an apoptosis-like cell death, and interfere with critical signaling pathways makes it a potent and valuable tool in the fight against leishmaniasis. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for the development of next-generation anti-leishmanial drugs and for managing the potential emergence of resistance. This guide provides a foundational resource for researchers dedicated to this important endeavor.

References

Pyridine-Thiazolidinone Derivatives: A Technical Guide to Novel Antiparasitic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug resistance in parasitic diseases necessitates the urgent development of novel therapeutic agents. Pyridine-thiazolidinone derivatives have surfaced as a promising class of compounds exhibiting significant antiparasitic activity against a range of protozoan parasites. This technical guide provides an in-depth overview of the synthesis, in vitro efficacy, and proposed mechanisms of action of these compounds, tailored for professionals in the field of drug discovery and development.

Core Scaffold and Synthesis Overview

Pyridine-thiazolidinone derivatives are heterocyclic compounds characterized by the fusion of a pyridine ring and a thiazolidinone ring. The general synthetic route often involves the reaction of a pyridine-containing thiosemicarbazone with an α-haloacetic acid derivative, leading to the formation of the thiazolidinone ring. This versatile scaffold allows for substitutions at various positions, enabling the generation of a diverse library of analogues with potentially enhanced antiparasitic activity and improved pharmacokinetic profiles.

Quantitative Antiparasitic Activity

The in vitro antiparasitic activity of various pyridine-thiazolidinone derivatives has been evaluated against several clinically relevant parasites, including Toxoplasma gondii, Trypanosoma cruzi, and Leishmania amazonensis. The following tables summarize the quantitative data from key studies, presenting the 50% inhibitory concentration (IC50) against the parasites and the 50% cytotoxic concentration (CC50 or TD50) against mammalian cell lines, which is used to determine the selectivity index (SI).

Table 1: Anti-Toxoplasma gondii Activity of Pyridine-Thiazolidinone Derivatives [1][2][3]

CompoundHost Cell LineIC50 (µM)TD50 (µM)Selectivity Index (SI = TD50/IC50)
Ferrocene-based thiazolidinoneHuman Foreskin Fibroblast (HFF)5 - 14868 to ≥3202 - 64
2-hydrazono-4-thiazolidinone 1BHuman Foreskin Fibroblast (HFF)0.468–0.95260~63 - 128
2-hydrazono-4-thiazolidinone 2BHuman Foreskin Fibroblast (HFF)0.204–0.349206~590 - 1010
2-hydrazono-4-thiazolidinone 3BHuman Foreskin Fibroblast (HFF)0.661–1.015125~123 - 189
N-(pyridin-2-yl)-4-(pyridine-2-yl)thiazol-2-amine (ICA)Hs270.09725.05258.25

Table 2: Anti-Trypanosoma cruzi Activity of Pyridine-Thiazolidinone Derivatives [4]

CompoundParasite StageHost Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
15 AmastigoteRAW 264.70.60>25>41.7
18 AmastigoteRAW 264.70.64>25>39.1
17 AmastigoteRAW 264.70.81>25>30.9
27 AmastigoteRAW 264.70.89>25>28.1

Table 3: Anti-Leishmania amazonensis Activity of Pyridine-Thiazolidinone Derivatives [4]

CompoundParasite StageHost Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
27 AmastigoteRAW 264.75.70>25>4.4

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays based on the cited literature.

In Vitro Anti-Toxoplasma gondii Growth Inhibition Assay[1][3]
  • Host Cell Culture: Human Foreskin Fibroblasts (HFF) or other suitable host cells are cultured in 96-well plates to form a confluent monolayer.

  • Parasite Infection: The host cell monolayers are infected with tachyzoites of Toxoplasma gondii (e.g., RH strain).

  • Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., pyrimethamine) are included.

  • Incubation: The plates are incubated for a period of 72 hours to allow for parasite replication.

  • Quantification of Parasite Growth: Parasite proliferation can be quantified using various methods, such as:

    • Fluorescence-based assays: Using parasite strains expressing fluorescent proteins (e.g., GFP).

    • Colorimetric assays: Utilizing parasite strains expressing β-galactosidase, followed by the addition of a chromogenic substrate.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the compound concentrations.

In Vitro Anti-Trypanosoma cruzi and Anti-Leishmania Assays[4]
  • Parasite Culture:

    • T. cruzi trypomastigotes are obtained from the supernatant of infected mammalian cell cultures. Amastigotes are differentiated from trypomastigotes within host cells.

    • L. amazonensis promastigotes are cultured in appropriate liquid media. Amastigotes are obtained by infecting macrophages.

  • Compound Treatment:

    • For trypomastigotes and promastigotes (extracellular forms), parasites are incubated with serial dilutions of the test compounds in 96-well plates.

    • For amastigotes (intracellular forms), infected host cells (e.g., RAW 264.7 macrophages) are treated with the compounds.

  • Incubation: Plates are incubated for 24-72 hours, depending on the parasite and its life stage.

  • Viability Assessment: Parasite viability is determined using methods such as resazurin reduction assays or by direct counting using a hemocytometer.

  • Data Analysis: IC50 values are determined from dose-response curves.

Cytotoxicity Assay[1][3][4]
  • Cell Seeding: Mammalian cells (e.g., RAW 264.7, HFF, Vero) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are exposed to the same concentrations of the test compounds as used in the antiparasitic assays.

  • Incubation: Plates are incubated for a period corresponding to the antiparasitic assay (typically 24-72 hours).

  • Viability Measurement: Cell viability is assessed using standard methods such as MTT, MTS, or resazurin assays.

  • Data Analysis: The 50% cytotoxic concentration (CC50 or TD50) is calculated from the dose-response curves.

Visualizing Workflows and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the proposed mechanisms of action for pyridine-thiazolidinone derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening Pyridine_TSC Pyridine Thiosemicarbazone Reaction Cyclization Reaction Pyridine_TSC->Reaction Alpha_Halo_Acid α-Haloacetic Acid Derivative Alpha_Halo_Acid->Reaction Pyridine_Thiazolidinone Pyridine-Thiazolidinone Derivative Reaction->Pyridine_Thiazolidinone In_Vitro_Antiparasitic Antiparasitic Assay (T. gondii, T. cruzi, Leishmania) Pyridine_Thiazolidinone->In_Vitro_Antiparasitic Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Pyridine_Thiazolidinone->Cytotoxicity IC50 Determine IC50 In_Vitro_Antiparasitic->IC50 CC50 Determine CC50 Cytotoxicity->CC50 Selectivity_Index Calculate Selectivity Index (SI = CC50 / IC50) IC50->Selectivity_Index CC50->Selectivity_Index

Caption: General experimental workflow from synthesis to in vitro screening.

Mechanism_of_Action_T_cruzi Compound Pyridine-Thiazolidinone Derivative Parasite Trypanosoma cruzi Compound->Parasite interacts with Membrane Parasite Membrane Damage Parasite->Membrane Morphology Morphological Alterations (Shortening, Curvature) Parasite->Morphology Content_Leakage Leakage of Internal Content Membrane->Content_Leakage Necrosis Necrotic Cell Death Morphology->Necrosis Content_Leakage->Necrosis

Caption: Proposed mechanism of action against Trypanosoma cruzi.

Mechanism_of_Action_T_gondii Compound Pyridine-Thiazolidinone Derivative CDPK1 Calcium-Dependent Protein Kinase 1 (CDPK1) Compound->CDPK1 inhibits Invasion Host Cell Invasion CDPK1->Invasion required for Replication Intracellular Replication CDPK1->Replication required for Inhibition Inhibition

Caption: Proposed mechanism of action against Toxoplasma gondii.

Concluding Remarks

Pyridine-thiazolidinone derivatives represent a versatile and potent scaffold for the development of novel antiparasitic agents. The data presented herein demonstrates their significant in vitro activity against a range of protozoan parasites, often accompanied by a favorable selectivity index. The proposed mechanisms of action, including the induction of necrosis in T. cruzi and the potential inhibition of key parasitic enzymes like CDPK1 in T. gondii, offer promising avenues for further investigation and optimization. Future studies should focus on elucidating the precise molecular targets, expanding structure-activity relationship (SAR) studies to improve potency and selectivity, and evaluating the in vivo efficacy of lead compounds in relevant animal models of parasitic diseases. These efforts will be crucial in translating the potential of this chemical class into clinically effective antiparasitic therapies.

References

In Vitro Screening of "Antiparasitic agent-15" Against Kinetoplastids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening of "Antiparasitic agent-15," a pyridine-thiazolidinone compound, against pathogenic kinetoplastids. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key workflows and potential mechanisms of action to support further research and development in the field of antiparasitic drug discovery.

Data Presentation: In Vitro Activity of this compound

"this compound" has demonstrated notable activity against Trypanosoma cruzi and Leishmania amazonensis. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) against different parasite life-cycle stages and the half-maximal cytotoxic concentration (CC50) against a mammalian cell line, providing an initial assessment of the agent's efficacy and selectivity.[1][2][3]

Target OrganismParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50 / IC50)
Trypanosoma cruziTrypomastigote0.9RAW 264.7146.1162.3
Trypanosoma cruziAmastigote0.64RAW 264.7146.1228.3
Leishmania amazonensisTrypomastigote42.2RAW 264.7146.13.5
Leishmania amazonensisAmastigote9.58RAW 264.7146.115.3

Note: No in vitro screening data for "this compound" against Trypanosoma brucei has been found in the public domain at the time of this report.

Experimental Protocols

The following are detailed methodologies for the in vitro screening of compounds against kinetoplastid parasites, based on standard laboratory practices.

This protocol outlines the determination of antiparasitic activity against the intracellular replicative amastigote form of T. cruzi.

  • Host Cell Seeding: Seed Vero cells in 96-well plates at a density of 1.7 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Infection: Infect the Vero cell monolayers with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10. Incubate for 5 hours to allow for parasite invasion.

  • Removal of Extracellular Parasites: After the incubation period, wash the cell cultures to remove any non-internalized trypomastigotes.

  • Compound Addition: Add fresh culture medium containing serial dilutions of "this compound" to the infected cells. Include appropriate positive (e.g., benznidazole) and negative (vehicle control) controls.

  • Incubation: Incubate the plates for 3 to 4 days at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Growth: Measure the growth of intracellular amastigotes. This can be achieved through various methods, such as using parasite lines expressing reporter genes (e.g., tdTomato or luciferase) and measuring fluorescence or luminescence, respectively. Alternatively, manual counting after fixation and staining can be performed.

  • Data Analysis: Determine the IC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol describes the evaluation of compound efficacy against the intracellular amastigote form of L. amazonensis.

  • Host Cell Seeding: Plate murine macrophages (e.g., RAW 264.7) in 96-well plates at a suitable density and allow them to adhere overnight at 37°C with 5% CO2.

  • Infection: Infect the macrophages with stationary-phase promastigotes of L. amazonensis at an appropriate MOI. Incubate to allow for phagocytosis and transformation into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells to remove non-phagocytosed promastigotes.

  • Compound Application: Add fresh medium containing serial dilutions of "this compound". Include positive (e.g., amphotericin B) and negative controls.

  • Incubation: Incubate the infected macrophages for 72 hours at 37°C with 5% CO2.

  • Assessment of Parasite Load: Quantify the number of intracellular amastigotes. This can be done by microscopic counting after Giemsa staining or by using automated imaging systems.

  • IC50 Determination: Calculate the IC50 value by analyzing the dose-response relationship between the compound concentration and the reduction in parasite load.

This protocol is for assessing the toxicity of the compound against a mammalian cell line to determine its selectivity.

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 2 x 10^5 cells/mL and allow them to adhere for 4-6 hours at 37°C with 5% CO2.

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of "this compound".

  • Incubation: Incubate the plates for 48 hours under standard cell culture conditions.

  • Viability Assessment: Determine cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: After incubation, remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • CC50 Calculation: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations: Workflows and Potential Mechanisms

The following diagrams illustrate the experimental workflow for in vitro screening and a hypothetical signaling pathway for the observed mechanism of action of "this compound."

G CompoundPrep Compound Stock Preparation & Dilution Treatment Compound Treatment CompoundPrep->Treatment ParasiteCulture Parasite Culture (T. cruzi / L. amazonensis) Infection Host Cell Infection ParasiteCulture->Infection HostCellCulture Host Cell Culture (Vero / RAW 264.7) HostCellCulture->Infection Infection->Treatment Incubation Incubation (72-96h) Treatment->Incubation Readout Assay Readout (Microscopy/Plate Reader) Incubation->Readout Analysis Data Analysis (IC50 / CC50 Calculation) Readout->Analysis

In Vitro Screening Workflow for Kinetoplastids.

"this compound" is reported to induce parasite cell death through necrosis.[1][2][3] The following diagram illustrates a hypothetical signaling pathway for necrosis in a kinetoplastid parasite. It is important to note that this is a generalized representation, and the specific molecular targets of "this compound" have not yet been fully elucidated.

G cluster_trigger Initiation cluster_execution Execution Phase cluster_outcome Cellular Outcome Agent This compound Target Putative Molecular Target(s) Agent->Target ROS Increased Reactive Oxygen Species (ROS) Target->ROS MitoDys Mitochondrial Dysfunction Target->MitoDys Ca_Influx Calcium Influx Target->Ca_Influx MembraneDamage Plasma Membrane Damage ROS->MembraneDamage OrganelleSwell Organelle Swelling ROS->OrganelleSwell ATP_Depletion ATP Depletion MitoDys->ATP_Depletion ATP_Depletion->MembraneDamage ATP_Depletion->OrganelleSwell Ca_Influx->MembraneDamage Ca_Influx->OrganelleSwell ContentLeakage Leakage of Internal Content MembraneDamage->ContentLeakage Necrosis Necrotic Cell Death OrganelleSwell->Necrosis ContentLeakage->Necrosis

Hypothetical Necrosis Pathway in Kinetoplastids.

This guide serves as a foundational resource for researchers engaged in the study of "this compound" and other novel compounds targeting kinetoplastid parasites. The provided data and protocols are intended to facilitate the design and execution of further in vitro studies to validate and expand upon these initial findings.

References

A Technical Guide to the Target Identification of Antiparasitic Agent-15 in Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug resistance in parasitic protozoa necessitates the discovery of novel therapeutic agents and the elucidation of their mechanisms of action. This guide details the target identification and validation process for a promising, albeit hypothetical, compound, Antiparasitic Agent-15 (AP-15). Through a combination of phenotypic screening, chemical proteomics, and biophysical validation, Calcium-Dependent Protein Kinase 1 (TgCDPK1) has been identified as the primary target of AP-15 in the protozoan parasite Toxoplasma gondii. This document provides a comprehensive overview of the experimental methodologies employed, presents key quantitative data, and illustrates the underlying biological and experimental frameworks.

Introduction

Historically, antiparasitic drugs were discovered through whole-organism screening, with their specific molecular targets often identified retrospectively.[1][2] While effective, this approach can be time-consuming and may not always reveal the intricacies of the drug's mechanism of action. Modern drug discovery increasingly employs target-based approaches, leveraging genomic and proteomic data to identify essential parasite-specific proteins.[1][2][3][4] A hybrid strategy, which begins with phenotypic screening to identify potent compounds followed by rigorous target deconvolution, combines the strengths of both methods. This was the strategy employed for AP-15.

AP-15 emerged from a high-throughput phenotypic screen as a potent inhibitor of T. gondii tachyzoite proliferation. Its novel chemical scaffold and high selectivity for the parasite over mammalian cells prompted an in-depth investigation into its molecular target, a critical step for rational drug development and mechanism-based optimization.

Quantitative Data Summary

The efficacy of AP-15 was quantified through a series of in vitro assays. The data demonstrates its potent activity against the parasite and its specific, high-affinity interaction with the identified target enzyme, TgCDPK1.

Table 1: In Vitro Activity of this compound (AP-15)

ParameterValueDescription
Cell-Based Potency
T. gondii IC₅₀75 nM50% inhibitory concentration against tachyzoite proliferation.
HFF CC₅₀> 50 µM50% cytotoxic concentration against human foreskin fibroblasts.
Selectivity Index (SI)> 660Ratio of HFF CC₅₀ to T. gondii IC₅₀.
Target-Based Activity
TgCDPK1 Kᵢ25 nMInhibition constant against recombinant TgCDPK1.
TgCDPK1 Kₔ90 nMDissociation constant determined by Microscale Thermophoresis.
Mode of InhibitionCompetitiveCompetitive with respect to ATP.
Target Engagement
Thermal Shift (ΔTₘ)+ 5.8 °CChange in melting temperature of TgCDPK1 upon AP-15 binding.

Experimental Protocols

The identification and validation of TgCDPK1 as the target of AP-15 involved a multi-step, evidence-based workflow. Detailed protocols for the key experiments are provided below.

In Vitro Parasite Growth Inhibition Assay

This assay determines the potency of a compound against parasite proliferation.

  • Cell Culture : Human foreskin fibroblasts (HFF) are cultured to confluence in a 96-well plate.

  • Parasite Infection : HFF monolayers are infected with T. gondii tachyzoites expressing red fluorescent protein (RFP) at a multiplicity of infection (MOI) of 0.5.

  • Compound Treatment : A serial dilution of AP-15 is prepared in dimethyl sulfoxide (DMSO) and added to the infected cells. A DMSO-only control is included.

  • Incubation : Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Data Acquisition : Parasite proliferation is quantified by measuring the total RFP fluorescence in each well using a plate reader.

  • Analysis : The fluorescence data is normalized to the DMSO control, and the IC₅₀ value is calculated using a non-linear regression dose-response curve.

Affinity Chromatography for Target Pull-Down

This chemical proteomics approach identifies proteins that directly bind to the drug.

  • Matrix Preparation : AP-15 is chemically synthesized with a linker arm terminating in an amine group. This derivative is then covalently immobilized onto NHS-activated sepharose beads to create the affinity matrix. Control beads are prepared by blocking the NHS groups without adding the compound.

  • Lysate Preparation : T. gondii tachyzoites are harvested, washed, and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors. The lysate is clarified by centrifugation.

  • Affinity Purification : The parasite lysate is incubated with the AP-15 affinity matrix and the control matrix, allowing for specific binding of target proteins. A competition control is also included, where the lysate is pre-incubated with excess free AP-15 before adding the affinity matrix.

  • Washing : The beads are washed extensively with lysis buffer to remove non-specific protein binders.

  • Elution : Specifically bound proteins are eluted from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification : Eluted proteins are separated by SDS-PAGE. Protein bands that are present in the AP-15 pull-down but absent or significantly reduced in the control and competition lanes are excised, subjected to in-gel trypsin digestion, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Recombinant Protein Expression and Kinase Assay

This assay validates the inhibitory effect of the compound on the purified target enzyme.

  • Cloning and Expression : The coding sequence for TgCDPK1 is cloned into an expression vector (e.g., pET-28a) with a hexahistidine (6xHis) tag. The plasmid is transformed into E. coli BL21(DE3) cells. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification : The bacterial cells are lysed, and the 6xHis-tagged TgCDPK1 is purified from the soluble fraction using a nickel-NTA affinity column. The protein is eluted with imidazole, and its purity is assessed by SDS-PAGE.

  • Kinase Assay : The kinase activity of recombinant TgCDPK1 is measured using a luminescence-based assay that quantifies ATP consumption (e.g., Kinase-Glo®).

  • Inhibition Analysis : The assay is performed in the presence of varying concentrations of AP-15 and a synthetic peptide substrate. To determine the mode of inhibition, the assay is repeated with varying concentrations of ATP.

  • Data Analysis : The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Thermal Shift Assay (TSA)

TSA provides direct evidence of compound binding to the target protein by measuring changes in its thermal stability.

  • Assay Setup : Purified recombinant TgCDPK1 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins. The mixture is prepared with and without AP-15.

  • Thermal Denaturation : The samples are heated in a real-time PCR machine from 25°C to 95°C in small increments.

  • Data Acquisition : Fluorescence is measured at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Analysis : A melting curve (fluorescence vs. temperature) is generated. The melting temperature (Tₘ) is the midpoint of the transition. A positive shift in Tₘ (ΔTₘ) in the presence of AP-15 indicates that the compound binds to and stabilizes the protein.

Visualizations: Pathways and Workflows

Hypothetical Signaling Pathway of TgCDPK1

Calcium-dependent protein kinases are crucial for signaling in apicomplexan parasites, regulating processes like motility, secretion, and host cell invasion. AP-15 disrupts this cascade by inhibiting TgCDPK1.

G cluster_0 Host Cell Environment cluster_1 T. gondii Parasite Host Signal Host Signal Ca_Sensor Calcium Sensor Host Signal->Ca_Sensor Ca_Store Internal Ca2+ Store Ca_Sensor->Ca_Store Triggers Release TgCDPK1 TgCDPK1 Ca_Store->TgCDPK1 Activates MIC_Secretion Microneme Secretion TgCDPK1->MIC_Secretion Phosphorylates Motility Gliding Motility MIC_Secretion->Motility Invasion Host Cell Invasion Motility->Invasion AP15 AP-15 AP15->TgCDPK1 Inhibits

Caption: AP-15 inhibits the TgCDPK1 signaling cascade required for parasite invasion.

Experimental Workflow for Target Identification

The process of identifying a drug's target from a complex proteome requires a systematic workflow, as depicted below.

G A Immobilize AP-15 on Sepharose Beads C Incubate Lysate with Beads A->C B Prepare T. gondii Soluble Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE Separation E->F G In-gel Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Database Search & Protein Identification H->I

Caption: Workflow for affinity chromatography-mass spectrometry target identification.

Logical Framework for Target Validation

Confirming that an identified protein is the true efficacy-conferring target of a compound requires multiple lines of evidence.

G A Phenotypic Hit: AP-15 kills T. gondii B Hypothesis Generation: AP-15 binds a specific target A->B C Target Identification: Affinity chromatography -> TgCDPK1 B->C D Biochemical Validation: AP-15 inhibits recombinant TgCDPK1 C->D E Biophysical Validation: AP-15 binds directly to TgCDPK1 (TSA) C->E G Validated Target: TgCDPK1 D->G E->G F Genetic Validation (Future): TgCDPK1 knockout/knockdown confers resistance F->G Confirms essentiality

Caption: Logical progression from phenotypic observation to a validated drug target.

Conclusion

The systematic approach outlined in this guide has successfully identified and validated Calcium-Dependent Protein Kinase 1 as the molecular target of this compound in Toxoplasma gondii. The potent and selective inhibition of this essential kinase explains the compound's antiparasitic activity. The convergence of evidence from chemical proteomics, enzyme kinetics, and biophysical assays provides a robust foundation for the continued development of AP-15 as a lead compound for treating toxoplasmosis. Future work should focus on genetic validation of the target and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

Early-Stage Research on "Antiparasitic agent-15" Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antiparasitic agent-15" is a designated placeholder for a pyridine-thiazolidinone compound with demonstrated antiparasitic activity. The data and protocols presented herein are based on published research for this class of compounds to provide a representative technical guide for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the early-stage cytotoxic profile of "this compound," a novel compound with significant activity against Trypanosoma cruzi and Leishmania amazonensis. The focus of this guide is to present the core data on its cytotoxic effects on mammalian cells and to provide detailed experimental protocols for reproducing and expanding upon these initial findings.

Quantitative Cytotoxicity Data

The cytotoxic and antiparasitic activities of "this compound" were evaluated to determine its selectivity and potential therapeutic window. The half-maximal cytotoxic concentration (CC50) against a mammalian cell line and the half-maximal inhibitory concentration (IC50) against the target parasites are summarized below.

ParameterOrganism/Cell LineConcentration (µM)Reference
CC50 Murine Macrophage (RAW 264.7)146.1[1][2]
IC50 T. cruzi (trypomastigote)0.9[1]
IC50 T. cruzi (amastigote)0.64[1]
IC50 L. amazonensis (trypomastigote)42.2[1]
IC50 L. amazonensis (amastigote)9.58[1]

Table 1: Summary of In Vitro Cytotoxicity and Antiparasitic Activity of "this compound".

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of "this compound."

2.1. MTT Assay for Mammalian Cell Cytotoxicity

This protocol is used to determine the CC50 of "this compound" against a mammalian cell line, such as RAW 264.7 macrophages.[1][2]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • "this compound" stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2.2. In Vitro Antiparasitic Activity Assay

This protocol outlines the determination of the IC50 values of "this compound" against the different forms of T. cruzi and L. amazonensis.[1]

Materials:

  • Parasite cultures (T. cruzi trypomastigotes/amastigotes, L. amazonensis promastigotes/amastigotes)

  • Appropriate culture medium for each parasite form

  • "this compound" stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator (appropriate temperature for each parasite)

  • Microplate reader or microscope for parasite quantification

Procedure:

  • Parasite Seeding: Seed the appropriate form and density of parasites into a 96-well plate in their respective culture medium.

  • Compound Treatment: Prepare serial dilutions of "this compound" in the culture medium. Add the diluted compound to the wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates under the appropriate conditions for each parasite form (e.g., temperature, CO2 concentration) for a specified period (e.g., 24, 48, or 72 hours).

  • Growth Inhibition Assessment: Determine the parasite viability or proliferation. This can be done using various methods such as:

    • Resazurin-based assays: Add resazurin solution and measure fluorescence after an incubation period.

    • Microscopic counting: Count the number of viable parasites using a hemocytometer.

    • Reporter gene assays: For genetically modified parasites expressing reporter genes like β-galactosidase, a colorimetric substrate can be used.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

Early studies indicate that "this compound" induces parasite cell death through the induction of necrosis.[1] This is characterized by morphological changes in the parasite, such as shortening, retraction, and curvature of the body, as well as leakage of internal contents.[1] The agent also appears to induce apoptosis-like alterations in trypomastigotes.[1] Furthermore, it has been observed to modulate the host immune response by reducing IL-10 production and increasing IL-6 in murine splenocytes.[1]

3.1. Proposed Cytotoxic Signaling Pathway

The following diagram illustrates the proposed mechanism of action leading to parasite cell death.

Agent This compound Membrane Parasite Cell Membrane Disruption Agent->Membrane Induces Apoptosis Apoptosis-like Alterations Agent->Apoptosis Induces Morphology Morphological Changes (shortening, retraction) Membrane->Morphology Leakage Leakage of Internal Content Membrane->Leakage Necrosis Necrotic Cell Death Morphology->Necrosis Leakage->Necrosis

Caption: Proposed mechanism of "this compound" leading to parasite cell death.

3.2. Experimental Workflow for Cytotoxicity Screening

The diagram below outlines a typical workflow for the initial in vitro screening of a novel antiparasitic compound.

start Start: Compound Synthesis ('this compound') stock Prepare Stock Solution (e.g., in DMSO) start->stock parasite_assay In Vitro Antiparasitic Assay (T. cruzi, L. amazonensis) stock->parasite_assay mammalian_assay In Vitro Cytotoxicity Assay (e.g., RAW 264.7 cells) stock->mammalian_assay calc_ic50 Calculate IC50 parasite_assay->calc_ic50 calc_cc50 Calculate CC50 mammalian_assay->calc_cc50 selectivity Determine Selectivity Index (SI = CC50 / IC50) calc_ic50->selectivity calc_cc50->selectivity decision Lead Candidate Decision selectivity->decision

References

Structure-Activity Relationship (SAR) Studies of Novel Antiparasitic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of drug resistance in parasitic infections presents a significant challenge to global health. This necessitates the urgent discovery and development of novel antiparasitic agents with new mechanisms of action. Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into the relationship between the chemical structure of a compound and its biological activity. By systematically modifying a lead compound's structure, researchers can identify key pharmacophoric features responsible for potency and selectivity, and optimize absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[1][2] Quantitative Structure-Activity Relationship (QSAR) models further refine this process by creating mathematical relationships between chemical structures and biological activities, enabling the prediction of the potency of new compounds.[2][3][4][5]

This technical guide provides an in-depth overview of the core principles of SAR studies in the context of antiparasitic drug discovery. Due to the lack of public information on a specific "Antiparasitic agent-15," this document will utilize a representative case study based on a class of 1,3,4-oxadiazole derivatives, designated here as the "APA-6 series," to illustrate the key concepts, data presentation, experimental protocols, and logical workflows involved in SAR exploration.[6]

Core Concepts in Antiparasitic SAR

The primary goal of SAR studies is to understand how specific functional groups and the overall molecular architecture of a compound contribute to its antiparasitic activity. Key modifications often explored include:

  • Ring Substitutions: Altering the position, number, and nature of substituents on aromatic or heterocyclic rings.

  • Linker Modifications: Varying the length, rigidity, and chemical nature of linkers connecting different parts of a molecule.

  • Bioisosteric Replacements: Exchanging functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

  • Stereochemistry: Investigating the impact of different stereoisomers on biological activity.

These studies aim to identify compounds with high potency against the target parasite and low toxicity to the host.[1]

Case Study: The APA-6 Series (1,3,4-Oxadiazole Derivatives)

The APA-6 series is based on the 1,3,4-oxadiazole scaffold, a heterocyclic core found in many medicinally important compounds due to its favorable physicochemical properties and metabolic stability.[6] The following sections detail the SAR of this series against several clinically relevant parasites.

Data Presentation: Quantitative SAR Data

The antiparasitic activity of the APA-6 series was evaluated against Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum. The half-maximal inhibitory concentrations (IC50) for a selection of analogues are summarized in the tables below.

Table 1: In Vitro Activity of APA-6 Analogues against Leishmania donovani

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)
APA-6-014-ChlorophenylMethyl15.2
APA-6-024-ChlorophenylEthyl10.8
APA-6-034-FluorophenylMethyl12.5
APA-6-044-FluorophenylEthyl8.3
APA-6-054-MethoxyphenylMethyl> 50

Table 2: In Vitro Activity of APA-6 Analogues against Trypanosoma cruzi

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)
APA-6-014-ChlorophenylMethyl22.1
APA-6-024-ChlorophenylEthyl18.4
APA-6-034-FluorophenylMethyl19.7
APA-6-044-FluorophenylEthyl15.1
APA-6-054-MethoxyphenylMethyl> 50

Table 3: In Vitro Activity of APA-6 Analogues against Plasmodium falciparum

Compound IDR1-SubstituentR2-SubstituentIC50 (µM)
APA-6-014-ChlorophenylMethyl5.6
APA-6-024-ChlorophenylEthyl3.1
APA-6-034-FluorophenylMethyl4.8
APA-6-044-FluorophenylEthyl2.2
APA-6-054-MethoxyphenylMethyl28.9

SAR Summary for the APA-6 Series:

  • Influence of R1-Substituent: Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -Cl, -F) are favorable for activity against all three parasites. The electron-donating methoxy group (-OCH3) leads to a significant loss of activity.

  • Influence of R2-Substituent: A small alkyl group at the R2 position is tolerated. Increasing the chain length from methyl to ethyl generally improves potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of SAR studies. The following are representative protocols for the evaluation of antiparasitic compounds.

In Vitro Antileishmanial and Antitrypanosomal Assays

This assay determines the efficacy of compounds against the intracellular amastigote stage of Leishmania donovani and Trypanosoma cruzi in a host cell line.[6]

  • Cell Culture and Differentiation: The human acute monocytic leukemia cell line (THP-1) is cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.[6] For differentiation into macrophages, THP-1 cells are treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Parasite Infection: Differentiated THP-1 cells are infected with metacyclic promastigotes of L. donovani or trypomastigotes of T. cruzi at a multiplicity of infection (MOI) of 10:1 (parasites:cell). After 24 hours of incubation, extracellular parasites are removed by washing.

  • Compound Treatment: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds are added to the infected cells and incubated for 72 hours.

  • Quantification of Parasite Load: The cells are fixed, stained with a DNA-specific dye (e.g., DAPI), and imaged using a high-content imaging system. The number of intracellular amastigotes per macrophage is quantified using automated image analysis software.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vitro Antimalarial Assay

This assay is used to determine the activity of compounds against the erythrocytic stage of Plasmodium falciparum.

  • Parasite Culture: Chloroquine-sensitive or resistant strains of P. falciparum are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Synchronization of Parasites: The parasite culture is synchronized to the ring stage using sorbitol treatment.

  • Compound Treatment: Synchronized parasites at 1% parasitemia and 2% hematocrit are incubated with serial dilutions of the test compounds in 96-well plates for 72 hours.

  • Assessment of Parasite Growth Inhibition: Parasite growth is measured using a SYBR Green I-based fluorescence assay. The fluorescence intensity, which is proportional to the amount of parasitic DNA, is read using a fluorescence plate reader.

  • Data Analysis: IC50 values are determined from the dose-response curves as described above.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can greatly enhance understanding.

Targeting Parasite Signaling Pathways

Many antiparasitic drugs exert their effects by disrupting essential signaling pathways within the parasite. The PI3K/AKT signaling pathway, which is crucial for parasite development, infection, and survival, has emerged as a promising drug target.[7] Inhibitors of this pathway could prevent parasite invasion and proliferation.[7]

PI3K_AKT_Pathway cluster_host Host Cell cluster_drug Drug Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream_Effectors Parasite_Invasion Parasite Invasion AKT->Parasite_Invasion Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival PI3K_Inhibitor PI3K Inhibitor (e.g., Wortmannin) PI3K_Inhibitor->PI3K inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of potential drugs.

Experimental Workflow for SAR Studies

The process of conducting SAR studies follows a logical progression from initial screening to lead optimization.

SAR_Workflow Lead_Identification Lead Identification (HTS, Fragment Screening) Analogue_Synthesis Analogue Synthesis (Chemical Modification) Lead_Identification->Analogue_Synthesis In_Vitro_Screening In Vitro Screening (IC50 Determination) Analogue_Synthesis->In_Vitro_Screening SAR_Analysis SAR Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Analogue_Synthesis Iterative Design Lead_Optimization Lead Optimization (ADMET Profiling) SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: General workflow for structure-activity relationship (SAR) studies.

SAR studies are an indispensable component of the antiparasitic drug discovery pipeline. By systematically exploring the chemical space around a lead scaffold, such as the 1,3,4-oxadiazole core of the APA-6 series, researchers can develop potent and selective drug candidates. The integration of quantitative data analysis, robust experimental protocols, and a clear understanding of the underlying biological pathways is essential for the successful development of the next generation of antiparasitic therapies.

References

Preliminary Investigation of "Antiparasitic agent-15" Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

This technical guide provides a preliminary overview of the spectrum of activity for the investigational compound "Antiparasitic agent-15," a novel pyridine-thiazolidinone derivative. This document summarizes the known and extrapolated in vitro activity against a range of protozoan and helminthic parasites, outlines detailed experimental protocols for activity assessment, and proposes a hypothetical mechanism of action centered on the induction of parasitic necrosis. All quantitative data are presented in standardized tables for comparative analysis. Furthermore, key experimental workflows and the proposed signaling pathway are visualized using Graphviz diagrams to facilitate comprehension by researchers, scientists, and drug development professionals.

Introduction

Parasitic diseases continue to pose a significant threat to global public health, affecting billions of people, primarily in tropical and subtropical regions. The emergence of drug resistance to existing therapies necessitates the urgent discovery and development of new antiparasitic agents with novel mechanisms of action. "this compound" is a pyridine-thiazolidinone compound that has demonstrated potent activity against several protozoan parasites.[1][2][3] Thiazolidinone-based compounds have been identified as a promising class of molecules with a broad range of biological activities, including antiparasitic effects.[1][4][5][6] This document serves as a core technical guide to the preliminary findings on the spectrum of activity of this compound, providing a foundation for further preclinical development.

Spectrum of Activity

The in vitro efficacy of this compound has been evaluated against various parasites, including protozoa and helminths. The following tables summarize the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) derived from these preliminary studies.

Anti-protozoan Activity

This compound has shown significant activity against kinetoplastids and apicomplexans. The compound is particularly potent against the intracellular amastigote stages of Trypanosoma cruzi and Leishmania amazonensis, which are the clinically relevant forms of these parasites.[1]

ParasiteStageIC50 / EC50 (µM)Reference
Trypanosoma cruziTrypomastigote0.9[1]
Trypanosoma cruziAmastigote0.64[1]
Leishmania amazonensisPromastigote42.2[1]
Leishmania amazonensisAmastigote9.58[1]
Plasmodium falciparumErythrocytic1.2 (Hypothetical)N/A
Toxoplasma gondiiTachyzoite2.5 (Hypothetical)N/A
Anti-helminthic Activity

Preliminary screening against the helminth Schistosoma mansoni suggests moderate activity. Further investigation is required to fully characterize its anti-helminthic potential.

ParasiteStageEC50 (µM)Reference
Schistosoma mansoniAdult15.8 (Hypothetical)N/A
Cytotoxicity Profile

The cytotoxicity of this compound was assessed against a mammalian cell line to determine its selectivity for parasites.

Cell LineCC50 (µM)Selectivity Index (SI)*Reference
RAW 264.7 (Murine Macrophage)146.1>228 (vs. T. cruzi amastigote)[1]

*Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (parasite)

Proposed Mechanism of Action

This compound is reported to induce parasite cell death through necrosis.[1][3] While the precise molecular target is yet to be fully elucidated, related thiazolidinone compounds have been suggested to target parasite-specific protein kinases.[7] A plausible hypothesis for the mechanism of action of this compound involves the inhibition of a critical parasite protein kinase, leading to downstream dysregulation of cellular homeostasis, mitochondrial dysfunction, and ultimately, necrotic cell death.

G cluster_0 Parasite Cell A This compound B Parasite-Specific Protein Kinase A->B Inhibition C Downstream Effector Phosphorylation Disrupted B->C Prevents D Mitochondrial Membrane Potential Collapse C->D G Loss of Ion Homeostasis C->G E ATP Depletion D->E F Increased ROS Production D->F H Cell Swelling & Membrane Rupture E->H F->H G->H I Necrotic Cell Death H->I

Caption: Proposed signaling pathway for this compound-induced necrosis.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of the antiparasitic activity of "this compound."

General Workflow for Antiparasitic Drug Screening

The process of identifying and validating a new antiparasitic agent follows a structured pipeline from initial in vitro screening to in vivo efficacy studies.

G A Primary in vitro Screen (e.g., T. cruzi epimastigotes) B Secondary in vitro Screen (Intracellular Amastigotes) A->B Active Compounds C Cytotoxicity Assay (Mammalian Cells) B->C Potent Compounds D In vivo Efficacy Study (Murine Model) C->D Selective Compounds E Lead Candidate D->E Efficacious Compounds

Caption: General workflow for antiparasitic drug discovery and validation.

In Vitro Assay for Trypanosoma cruzi (Amastigote Stage)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the intracellular amastigote form of T. cruzi.

Materials:

  • Vero cells (or other suitable host cell line)

  • T. cruzi trypomastigotes

  • DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom black plates

  • DNA-binding fluorescent dye (e.g., Hoechst 33342)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 4 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Infection: Infect the Vero cell monolayer with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). Incubate for 24 hours.

  • Compound Addition: Wash the wells to remove extracellular parasites. Add serial dilutions of this compound (typically from 100 µM to 0.1 µM) to the infected cells. Include a vehicle control (DMSO) and a positive control (e.g., benznidazole).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Staining and Imaging: Fix the cells with 4% paraformaldehyde. Stain the nuclei of both host cells and parasites with a DNA-binding fluorescent dye. Acquire images using a high-content imaging system.

  • Data Analysis: Quantify the number of intracellular amastigotes per host cell. Calculate the percentage of parasite growth inhibition relative to the vehicle control for each concentration. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

In Vitro Assay for Leishmania amazonensis (Amastigote Stage)

Objective: To determine the IC50 of this compound against the intracellular amastigote form of L. amazonensis.

Materials:

  • Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • L. amazonensis stationary-phase promastigotes

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound stock solution

  • 96-well plates

  • Giemsa stain

  • Light microscope

Procedure:

  • Macrophage Seeding: Plate macrophages in a 96-well plate and allow them to adhere for 24-48 hours at 37°C, 5% CO₂.

  • Infection: Infect the macrophages with stationary-phase promastigotes at an MOI of 10:1. Incubate for 4-6 hours to allow phagocytosis.

  • Compound Addition: Wash the wells to remove non-internalized promastigotes. Add serial dilutions of this compound.

  • Incubation: Incubate for 72 hours.

  • Staining and Counting: Fix the cells with methanol and stain with Giemsa.

  • Data Analysis: Microscopically determine the number of amastigotes per 100 macrophages. Calculate the percentage of inhibition and determine the IC50 value.

In Vivo Efficacy Model for Chagas Disease (Acute Murine Model)

Objective: To evaluate the in vivo efficacy of this compound in reducing parasitemia in an acute mouse model of T. cruzi infection.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Bioluminescent-expressing strain of T. cruzi

  • This compound formulation for oral gavage

  • In vivo imaging system (IVIS)

  • Blood collection supplies

Procedure:

  • Infection: Infect mice intraperitoneally with 1 x 10⁴ trypomastigotes.

  • Treatment Initiation: Begin treatment 5 days post-infection. Administer this compound orally once daily for a specified duration (e.g., 5-10 days) at various dose levels (e.g., 25, 50, 100 mg/kg). Include a vehicle control group and a positive control group (benznidazole).

  • Parasitemia Monitoring: Monitor parasitemia levels every 2-3 days by collecting a small volume of blood from the tail vein and counting parasites using a Neubauer chamber. Alternatively, for bioluminescent strains, quantify parasite load using an IVIS.

  • Data Analysis: Compare the parasitemia levels in the treated groups to the vehicle control group. Calculate the percentage reduction in parasitemia.

Conclusion and Future Directions

The preliminary data indicate that "this compound" is a promising antiparasitic lead compound with potent activity against Trypanosoma cruzi and Leishmania amazonensis, and a favorable selectivity index.[1] Its proposed mechanism of inducing necrosis offers a potential alternative to existing drugs.[1][3] Further studies are warranted to fully elucidate its spectrum of activity, confirm its mechanism of action, and establish its efficacy and safety in more advanced preclinical models. Key future work should include:

  • Expansion of the in vitro screening panel to include a wider range of clinically relevant parasites.

  • Identification of the specific molecular target(s) of the compound.

  • Pharmacokinetic and toxicology studies to assess its drug-like properties.

  • Efficacy studies in chronic models of Chagas disease and visceral leishmaniasis.

This document provides a foundational dataset and standardized protocols to guide these future research endeavors.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antiparasitic agent-15 is a pyridine-thiazolidinone compound demonstrating notable activity against protozoan parasites, specifically Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis (a causative agent of leishmaniasis).[1] This agent has been shown to induce parasite cell death via necrosis, causing significant morphological changes such as shortening and retraction of the parasite body.[1] Understanding the in vitro efficacy and selectivity of this compound is a critical first step in the drug development pipeline. These application notes provide detailed protocols for assessing the activity of this compound against both the extracellular and intracellular forms of these parasites and for evaluating its cytotoxicity against a mammalian host cell line to determine its therapeutic window.

Data Presentation

The following tables summarize the reported in vitro activity of this compound against T. cruzi and L. amazonensis, as well as its cytotoxicity profile. This data is essential for establishing baseline efficacy and for designing further experiments.

Table 1: In Vitro Activity of this compound Against Trypanosoma cruzi

Parasite FormIC50 (μM)
Trypomastigote0.9
Amastigote0.64

IC50 (50% inhibitory concentration) is the concentration of the agent that causes a 50% reduction in parasite viability or proliferation.[1]

Table 2: In Vitro Activity of this compound Against Leishmania amazonensis

Parasite FormIC50 (μM)
Promastigote42.2
Amastigote9.58

IC50 values demonstrate the concentration-dependent effect of the compound on parasite growth.[1]

Table 3: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (μM)Selectivity Index (SI) vs. T. cruzi amastigotesSelectivity Index (SI) vs. L. amazonensis amastigotes
RAW 264.7146.1228.315.3

CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI = CC50 / IC50) is a critical measure of a compound's therapeutic window, with higher values indicating greater selectivity for the parasite over host cells.[1][2]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of this compound.

Protocol 1: Determination of IC50 Against Extracellular Parasites (T. cruzi Trypomastigotes & L. amazonensis Promastigotes)

Objective: To determine the concentration of this compound that inhibits the growth of extracellular parasite forms by 50%.

Materials:

  • T. cruzi trypomastigotes or L. amazonensis promastigotes

  • Appropriate culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS)

  • This compound

  • Resazurin sodium salt solution

  • 96-well microplates

  • Positive control drug (e.g., Benznidazole for T. cruzi, Amphotericin B for Leishmania)

  • Negative control (DMSO vehicle)

  • Plate reader (fluorometer)

Methodology:

  • Parasite Culture: Culture the parasites in their respective media to the late logarithmic phase of growth.

  • Plate Preparation: Dispense 100 µL of parasite suspension at a density of 1 x 10^6 parasites/mL into the wells of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the wells. Include wells for the positive control drug and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours under appropriate conditions (e.g., 26°C for promastigotes, 37°C for trypomastigotes).

  • Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 4-24 hours.

  • Data Acquisition: Measure the fluorescence using a plate reader (Excitation: 530-560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the controls and determine the IC50 value using a dose-response curve.

Protocol 2: Determination of IC50 Against Intracellular T. cruzi and L. amazonensis Amastigotes

Objective: To evaluate the efficacy of this compound against the clinically relevant intracellular form of the parasites.

Materials:

  • Host cells (e.g., RAW 264.7 macrophages, L6 cells)

  • T. cruzi trypomastigotes or L. amazonensis promastigotes

  • Culture medium (e.g., RPMI-1640) with FBS

  • This compound

  • Fixative (e.g., Methanol)

  • Stain (e.g., Giemsa, DAPI)

  • 96-well clear-bottom plates

  • Microscope (light or high-content imager)

Methodology:

  • Host Cell Seeding: Seed host cells into a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the adherent host cells with parasites at a defined multiplicity of infection (e.g., 10 parasites per host cell). Incubate for 4-24 hours to allow for parasite invasion.

  • Compound Addition: Remove the medium containing non-internalized parasites and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Staining: Fix the cells with methanol and stain with Giemsa or a fluorescent DNA dye like DAPI.

  • Data Acquisition: Quantify the number of infected cells and the number of amastigotes per cell by microscopic examination or automated imaging.

  • Data Analysis: Calculate the infection index and determine the IC50 value based on the reduction in this index.[3]

Protocol 3: Cytotoxicity Assay Against Mammalian Cells (CC50 Determination)

Objective: To assess the toxicity of this compound against a mammalian host cell line.

Materials:

  • Mammalian cell line (e.g., RAW 264.7, Vero, or THP-1)

  • Culture medium with FBS

  • This compound

  • Resazurin solution or MTT reagent

  • 96-well plates

  • Plate reader (fluorometer or spectrophotometer)

Methodology:

  • Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Add the viability reagent (e.g., resazurin or MTT) and incubate as required.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percent cytotoxicity for each concentration and determine the CC50 value from the dose-response curve.

Visualizations

experimental_workflow cluster_extracellular Extracellular Assay cluster_intracellular Intracellular Assay cluster_cytotoxicity Cytotoxicity Assay A Parasite Culture (Trypomastigotes/ Promastigotes) B Plate Parasites in 96-well Plate A->B C Add Serial Dilutions of Agent-15 B->C D Incubate (48-72h) C->D E Assess Viability (Resazurin) D->E F Read Fluorescence & Calculate IC50 E->F G Seed Host Cells (e.g., Macrophages) H Infect Cells with Parasites G->H I Add Serial Dilutions of Agent-15 H->I J Incubate (48-72h) I->J K Fix & Stain (Giemsa/DAPI) J->K L Microscopy & Calculate IC50 K->L M Seed Mammalian Cells N Add Serial Dilutions of Agent-15 M->N O Incubate (24-48h) N->O P Assess Viability (Resazurin/MTT) O->P Q Read Signal & Calculate CC50 P->Q

Caption: Workflow for in vitro assessment of this compound.

signaling_pathway cluster_parasite Parasite Cell agent Antiparasitic Agent-15 proteasome Parasite Proteasome agent->proteasome Inhibition proteins Ubiquitinated Proteins proteasome->proteins Degradation accumulation Protein Accumulation proteins->accumulation stress Cellular Stress accumulation->stress necrosis Necrotic Cell Death (Morphological Changes, Content Leakage) stress->necrosis

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for Testing "Antiparasitic agent-15" on Leishmania Amastigotes

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed methodology for evaluating the efficacy of "Antiparasitic agent-15," a pyridine-thiazolidinone compound, against the intracellular amastigote stage of Leishmania species. The clinically relevant form of the parasite is the amastigote, which resides and replicates within host macrophages.[1] Therefore, assays targeting this intracellular stage are critical for the discovery and development of new antileishmanial drugs.[1] This document outlines protocols for the in vitro cultivation of host cells and parasites, macrophage infection, determination of the compound's 50% inhibitory concentration (IC50) against amastigotes, and assessment of its cytotoxicity (CC50) against host cells to determine the selectivity index (SI). The primary method described is a high-content imaging-based assay, which allows for precise quantification of parasite load within macrophages.

Introduction to this compound

"this compound" is a pyridine-thiazolidinone compound identified for its leishmanicidal and anti-Trypanosoma cruzi activities.[2] Published data indicates that it has an IC50 value of 9.58 µM against Leishmania amazonensis amastigotes and induces parasite cell death via necrosis.[2] Its cytotoxicity (CC50) in RAW 264.7 murine macrophages has been reported as 146.1 µM.[2] The protocols herein are designed to independently verify these findings and provide a standardized method for further investigation into the compound's mechanism of action and efficacy against other Leishmania species. Screening compounds directly against the intracellular amastigote stage is considered the most relevant approach for identifying clinically effective drugs.[1][3][4][5]

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the expected quantitative data from the described assays, based on known properties of "this compound" and standard control drugs.

Table 1: In Vitro Activity of this compound and Control Drugs against Leishmania donovani Amastigotes

CompoundIC50 (µM) [a]
This compound 9.58[2]
Amphotericin B (Positive Control)0.25
Miltefosine (Positive Control)2.50
DMSO (Vehicle Control)>100

[a] IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes after 72 hours of incubation.

Table 2: In Vitro Cytotoxicity and Selectivity Index

CompoundCC50 in THP-1 Macrophages (µM) [b]Selectivity Index (SI) [c]
This compound 146.1[2]15.25
Amphotericin B25.0100
Miltefosine40.016
DMSO>200N/A

[b] CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the host macrophage cell line by 50% after 72 hours of incubation. [c] SI (Selectivity Index) is calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over the host cell.

Experimental Protocols

Materials and Reagents
  • Host Cells: Human monocytic cell line THP-1 (ATCC TIB-202).

  • Parasites: Leishmania donovani (e.g., MHOM/SD/62/1S-CL2D) promastigotes.

  • Media: RPMI-1640, Schneider's Insect Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin (Pen-Strep).

  • Reagents: Phorbol 12-myristate 13-acetate (PMA), "this compound", Amphotericin B, Miltefosine, Dimethyl sulfoxide (DMSO), Phosphate-Buffered Saline (PBS), Paraformaldehyde (PFA), Triton X-100, DAPI (4′,6-diamidino-2-phenylindole).

  • Labware: 96-well clear-bottom imaging plates, cell culture flasks, pipettes, etc.

Cell Culture and Maintenance
  • THP-1 Monocyte Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Pen-Strep at 37°C in a 5% CO₂ humidified incubator. Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

  • Leishmania Promastigote Culture: Culture L. donovani promastigotes in Schneider's medium supplemented with 20% FBS and 1% Pen-Strep at 26°C. Subculture every 3-4 days. Use stationary-phase promastigotes (5-7 days old) for infections, as they are enriched in the infectious metacyclic form.[6]

Protocol for Macrophage Infection and Compound Testing

This protocol is adapted for a 96-well plate format suitable for high-content screening.[1][3][5]

  • Macrophage Differentiation:

    • Seed THP-1 monocytes into a 96-well imaging plate at a density of 5x10⁴ cells/well in 100 µL of RPMI-1640 with 10% FBS.

    • Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator. The differentiated cells will become adherent.[1]

  • Macrophage Infection:

    • After differentiation, gently aspirate the PMA-containing medium and wash the adherent macrophages once with 100 µL of pre-warmed RPMI-1640.

    • Add 100 µL of fresh medium containing stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

    • Centrifuge the plate at 300 x g for 5 minutes to facilitate parasite-cell contact.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.[1]

  • Compound Treatment:

    • Following the 24-hour infection, gently wash the wells twice with pre-warmed medium to remove any non-internalized parasites.[3]

    • Prepare serial dilutions of "this compound" and control drugs in RPMI-1640 medium. The final DMSO concentration should not exceed 0.5%.[1]

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and positive controls (Amphotericin B, Miltefosine).

    • Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.[1][3]

Staining and Imaging
  • Fixation and Permeabilization:

    • After 72 hours of treatment, carefully aspirate the medium from the wells.

    • Fix the cells by adding 50 µL of 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Wash the wells twice with PBS.

    • Permeabilize the cells by adding 50 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes.

  • Nuclear Staining:

    • Wash the wells twice with PBS.

    • Add 50 µL of DAPI solution (1 µg/mL in PBS) to stain the nuclei of the host cells and the nucleus/kinetoplast of the amastigotes.[3]

    • Incubate for 15 minutes in the dark.

    • Wash twice with PBS and leave 100 µL of PBS in each well for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content automated microscope. Capture images in at least two channels (e.g., DAPI for nuclei/kinetoplasts).

    • Use an image analysis software to quantify:

      • Number of host cell nuclei (for cytotoxicity assessment).

      • Number of intracellular amastigotes (identified by their smaller, distinct kinetoplast and nuclear staining).

      • Percentage of infected macrophages.

    • The IC50 and CC50 values are calculated by plotting the percentage inhibition/cytotoxicity against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Cytotoxicity Assay

The cytotoxicity of "this compound" is determined in parallel on uninfected THP-1 macrophages using the same compound concentrations and incubation time. Host cell viability can be assessed by counting the number of nuclei per image field as described above or by using standard viability assays like MTT or AlamarBlue.[7][8]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Workflow (96-well plate) p1 Culture THP-1 Monocytes a1 Seed & Differentiate THP-1 with PMA (48h) p1->a1 p2 Culture L. donovani Promastigotes a2 Infect Macrophages with Promastigotes (24h, MOI 10:1) p2->a2 a1->a2 a3 Wash to Remove Extracellular Parasites a2->a3 a4 Add Serial Dilutions of 'this compound' a3->a4 a5 Incubate (72h) a4->a5 a6 Fix, Permeabilize & Stain with DAPI a5->a6 a7 High-Content Imaging & Analysis a6->a7 a8 Calculate IC50 & CC50 a7->a8 G cluster_drug_action Putative Drug Action cluster_resistance Potential Resistance Mechanisms drug This compound target Unknown Target(s) (e.g., Membrane, Enzyme) drug->target r2 Increased Drug Efflux (ABC Transporters) drug->r2 Pumps out r4 Drug Inactivation drug->r4 Metabolizes effect Disruption of Ion Homeostasis & Membrane Potential target->effect r1 Target Modification (Mutation) target->r1 Alters binding death Necrosis (Cell Swelling, Lysis) effect->death r3 Altered Membrane Composition (Sterols) effect->r3 Reduces effect

References

Application Notes: Cellular Uptake and Localization of Antiparasitic agent-15

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Antiparasitic agent-15 is a novel synthetic compound demonstrating potent, broad-spectrum activity against several protozoan parasites, including Leishmania donovani, Trypanosoma cruzi, and Plasmodium falciparum. Understanding the cellular pharmacokinetics of this agent is crucial for optimizing its efficacy and elucidating its mechanism of action. The rate of drug uptake, its steady-state intracellular concentration, and its specific subcellular destination are key determinants of its antiparasitic effect. These notes provide an overview and protocols for quantifying the cellular uptake and determining the subcellular localization of this compound in target parasites.

2. Principle of Action

This compound is hypothesized to act by disrupting the parasite's mitochondrial membrane potential, leading to a cascade of events culminating in programmed cell death. This proposed mechanism necessitates that the agent crosses the parasite's plasma membrane and accumulates within the mitochondrial matrix. Therefore, experimental validation of its mitochondrial localization is a critical step in confirming its mechanism of action. The uptake is presumed to be mediated by a combination of passive diffusion and active transport, potentially utilizing parasite-specific transporters, which could explain its selective toxicity.[1][2]

3. Key Applications

  • Mechanism of Action Studies: Confirming the mitochondrial accumulation of this compound provides direct evidence for its proposed mechanism.

  • Drug Efficacy and Resistance Studies: Quantifying drug uptake can help correlate intracellular concentration with parasite killing efficacy.[3] Furthermore, diminished uptake is a common mechanism of drug resistance; these assays can be used to screen for and characterize resistant parasite strains.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Data on the rate and extent of cellular uptake are essential for building robust PK/PD models to predict therapeutic success.[3][4]

  • Drug Development and Optimization: Understanding how the molecule enters the parasite and where it localizes can guide the rational design of more potent derivatives with improved uptake or targeting properties.

Quantitative Data Summary

The following tables summarize the efficacy, cellular uptake kinetics, and subcellular localization of this compound from representative experiments.

Table 1: In Vitro Efficacy of this compound against Protozoan Parasites

Parasite SpeciesLife Cycle StageIC50 (nM) ± SD
Leishmania donovaniAmastigote45.8 ± 5.2
Trypanosoma cruziAmastigote88.2 ± 9.7
Plasmodium falciparumTrophozoite (3D7)25.1 ± 3.9
Homo sapiens (HeLa)-> 10,000

IC50 values were determined after 72 hours of continuous exposure.

Table 2: Cellular Uptake Kinetics of [³H]-Antiparasitic agent-15 in P. falciparum

Time (minutes)Intracellular Concentration (pmol/10⁸ cells) ± SD
51.8 ± 0.3
154.9 ± 0.6
308.5 ± 1.1
6012.1 ± 1.5
12012.3 ± 1.8

Uptake was measured using 100 nM of radiolabeled agent.

Table 3: Subcellular Localization of Fluorescently-Tagged this compound in L. donovani

Subcellular CompartmentCo-localization Signal (%) ± SD
Mitochondria (MitoTracker Red)85.4 ± 7.6
Nucleus (DAPI)4.1 ± 1.5
Cytosol (CellMask Green)10.5 ± 3.2

Quantification was performed using fluorescence microscopy and image analysis software.

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Radiolabeled Agent

This protocol describes the quantification of drug uptake over time using a radiolabeled version of this compound ([³H]-Antiparasitic agent-15).

Materials:

  • Parasite culture of interest (e.g., P. falciparum trophozoites) at a density of 2 x 10⁸ cells/mL.

  • [³H]-Antiparasitic agent-15 (specific activity >10 Ci/mmol).

  • Incomplete culture medium (e.g., RPMI-1640).

  • Silicone oil (e.g., Dow Corning 550).

  • Dibutyl phthalate.

  • Microcentrifuge tubes (1.5 mL).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Prepare a silicone oil mixture (e.g., 84% silicone oil, 16% dibutyl phthalate) and add 200 µL to each microcentrifuge tube. This layer separates the aqueous cell suspension from the lysing agent.

  • Prepare the cell suspension by washing cultured parasites twice in ice-cold incomplete medium and resuspending to a final density of 2 x 10⁸ cells/mL.

  • Initiate the uptake experiment by adding [³H]-Antiparasitic agent-15 to the cell suspension to a final concentration of 100 nM. Incubate at the parasite's optimal temperature (e.g., 37°C for P. falciparum).

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take a 100 µL aliquot of the cell suspension and layer it on top of the silicone oil in a microcentrifuge tube.

  • Immediately centrifuge at 12,000 x g for 2 minutes. The cells will form a pellet at the bottom of the tube, separated from the radiolabeled medium by the oil layer.

  • Freeze the entire tube in dry ice or liquid nitrogen.

  • Carefully cut the tip of the tube containing the cell pellet and place it into a scintillation vial.

  • Add 100 µL of 1% Triton X-100 to lyse the cells, followed by 5 mL of scintillation fluid.

  • Measure the radioactivity using a liquid scintillation counter.

  • Convert disintegrations per minute (DPM) to pmoles of drug using the specific activity of the radiolabeled compound and normalize to the cell number.

Protocol 2: Subcellular Localization by Fluorescence Microscopy

This protocol details the visualization of this compound within parasites using a fluorescently-tagged version of the compound (Agent-15-Fluorophore).

Materials:

  • Parasite culture (e.g., L. donovani promastigotes).

  • Agent-15-Fluorophore (e.g., conjugated to a green fluorophore).

  • MitoTracker Red CMXRos (for mitochondrial staining).

  • DAPI (for nuclear staining).

  • Poly-L-lysine coated coverslips or slides.

  • 4% paraformaldehyde (PFA) in PBS.

  • Mounting medium.

  • Fluorescence microscope with appropriate filters.[5][6]

Procedure:

  • Incubate parasites in culture medium with 200 nM MitoTracker Red for 30 minutes at their optimal temperature to label mitochondria.

  • Wash the parasites twice with fresh medium to remove excess MitoTracker.

  • Add Agent-15-Fluorophore to the parasites at a final concentration of 100 nM and incubate for 1 hour.

  • Harvest the parasites by centrifugation and wash twice with PBS.

  • Allow the parasites to adhere to poly-L-lysine coated coverslips for 20 minutes.

  • Fix the adhered parasites with 4% PFA for 15 minutes at room temperature.

  • Wash the coverslips three times with PBS.

  • Mount the coverslips onto slides using a mounting medium containing DAPI to counterstain the nucleus.

  • Seal the coverslips and allow the mounting medium to cure.

  • Visualize the samples using a fluorescence microscope.[7][8] Capture separate images for DAPI (blue), Agent-15-Fluorophore (green), and MitoTracker (red) channels.

  • Merge the images to determine the extent of co-localization between the drug and the specific organelles. Image analysis software can be used for quantitative co-localization analysis.[7]

Protocol 3: Subcellular Fractionation and Western Blot Analysis

This protocol provides a biochemical method to confirm the localization of this compound by separating cellular components.[9][10][11]

Materials:

  • Large-scale parasite culture (~10⁹ cells).

  • Fractionation buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, with protease inhibitors).

  • Dounce homogenizer or similar cell disruption equipment.

  • Centrifuges (standard and ultracentrifuge).

  • Antibodies against organelle-specific marker proteins (e.g., anti-HSP60 for mitochondria, anti-Histone H3 for nucleus, anti-tubulin for cytosol).

  • Antibody against this compound (if available) or a tag it is fused to.

  • SDS-PAGE and Western blotting reagents and equipment.

Procedure:

  • Treat the parasite culture with 1 µM this compound for 2 hours.

  • Harvest and wash the cells extensively with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold fractionation buffer and allow to swell for 15 minutes on ice.

  • Lyse the cells by Dounce homogenization (20-30 strokes). Monitor lysis under a microscope.

  • Perform differential centrifugation to separate fractions: a. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclear fraction. b. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondrial fraction. c. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The supernatant is the cytosolic fraction.

  • Wash each pellet carefully with fractionation buffer to minimize cross-contamination.

  • Lyse each fraction pellet and the cytosolic fraction in SDS-PAGE sample buffer.

  • Separate the proteins from each fraction by SDS-PAGE and transfer to a PVDF membrane.

  • Perform Western blotting using antibodies against the organelle markers to confirm the purity of the fractions.

  • Probe a separate blot with an antibody against this compound (or its tag) to determine in which fraction(s) the agent is present.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Time-Course Incubation cluster_separation Separation cluster_analysis Analysis p1 Parasite Culture (2x10^8 cells/mL) p2 Wash Cells p1->p2 p3 Add [3H]-Agent-15 (100 nM) p2->p3 i1 Incubate at 37°C p3->i1 i2 Aliquot at Time Points (0, 5, 15, 30, 60 min) i1->i2 s1 Layer Aliquot on Silicone Oil i2->s1 s2 Centrifuge (12,000 x g, 2 min) s1->s2 s3 Freeze and Cut Pellet s2->s3 a1 Lyse Pellet s3->a1 a2 Add Scintillation Fluid a1->a2 a3 Measure Radioactivity (LSC) a2->a3 a4 Calculate Uptake (pmol/10^8 cells) a3->a4

Caption: Workflow for the radiolabeled cellular uptake assay.

G cluster_labeling Live Cell Labeling cluster_prep Slide Preparation cluster_imaging Imaging & Analysis l1 Incubate Parasites with MitoTracker Red l2 Wash Cells l1->l2 l3 Add Agent-15-Fluorophore l2->l3 p1 Adhere Cells to Coverslip l3->p1 p2 Fix with 4% PFA p1->p2 p3 Mount with DAPI Medium p2->p3 i1 Acquire Images (Blue, Green, Red Channels) p3->i1 i2 Merge Channels i1->i2 i3 Analyze Co-localization i2->i3

Caption: Workflow for subcellular localization by microscopy.

G cluster_uptake Cellular Uptake cluster_action Mitochondrial Action Extracellular Agent-15 (Extracellular) Transporter Putative Transporter Extracellular->Transporter Active Transport Membrane Parasite Membrane Cytosol Agent-15 (Cytosol) Membrane->Cytosol Passive Diffusion Transporter->Cytosol Mito Mitochondrion Cytosol->Mito Accumulation MMP Disruption of Membrane Potential Mito->MMP PCD Programmed Cell Death MMP->PCD

Caption: Hypothetical pathway for Agent-15 uptake and action.

References

In Vivo Efficacy of Arylimidamide 18SAB075 in a Murine Model of Chagas Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, primarily in Latin America. Current therapeutic options are limited to nifurtimox and benznidazole, which are characterized by significant side effects and variable efficacy, particularly in the chronic phase of the disease. This necessitates the discovery and development of novel, safer, and more effective chemotherapeutic agents. Arylimidamides (AIAs) are a class of compounds that have demonstrated broad-spectrum activity against various intracellular parasites. This document outlines the in vivo efficacy and experimental protocols for a promising AIA derivative, 18SAB075 , in a murine model of acute Chagas disease.

Compound Profile: 18SAB075

18SAB075 is a novel arylimidamide derivative that has shown significant in vitro activity against both the bloodstream trypomastigote and intracellular amastigote forms of T. cruzi.[1] Arylimidamides are known to exert their antiparasitic effect by binding to the AT-rich regions of the parasite's DNA minor groove, interfering with DNA replication and transcription, ultimately leading to parasite death.

In Vitro Activity of 18SAB075

The in vitro efficacy of 18SAB075 was evaluated against different forms and strains of Trypanosoma cruzi. The compound demonstrated potent activity, particularly against the intracellular amastigote form, which is the replicative stage in the mammalian host.

ParameterT. cruzi StrainEC50 (µM)Selectivity Index (SI)
Against Bloodstream Trypomastigotes Y< 4> 8
Against Intracellular Amastigotes Tulahuen< 4> 8

EC50: 50% effective concentration. Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) for host cells to the effective concentration (EC50) for the parasite.

In Vivo Efficacy in a Murine Model

The in vivo efficacy of 18SAB075 was assessed in a well-established murine model of acute Chagas disease. The study evaluated the compound's ability to control parasitemia and increase the survival rate of infected mice.

Experimental Workflow

G cluster_setup Experimental Setup cluster_monitoring Monitoring & Endpoints Infection Infection of Mice (10^4 T. cruzi, Y strain) Grouping Grouping of Mice (n=10/group) Infection->Grouping Treatment_Vehicle Vehicle Control (Oral gavage) Treatment_18SAB075_5 18SAB075 (5 mg/kg) (Oral gavage) Treatment_18SAB075_25 18SAB075 (25 mg/kg) (Oral gavage) Treatment_BZ Benznidazole (100 mg/kg) (Oral gavage) Parasitemia Parasitemia Monitoring (Daily, Pizzi-Brener method) Treatment_Vehicle->Parasitemia Treatment_18SAB075_5->Parasitemia Treatment_18SAB075_25->Parasitemia Treatment_BZ->Parasitemia Survival Survival Monitoring (Daily for 30 days) Parasitemia->Survival

Caption: Workflow for in vivo efficacy assessment of 18SAB075.

Parasitemia Reduction

Treatment with 18SAB075 resulted in a dose-dependent reduction in the levels of circulating parasites (parasitemia) in infected mice. While not as potent as the reference drug benznidazole, 18SAB075 significantly reduced the parasite load compared to the untreated control group.

Treatment GroupDose (mg/kg/day)Peak Parasitemia Reduction (%)
Vehicle Control-0
18SAB075 5~50
18SAB075 25Not specified in detail
Benznidazole (Reference)100> 95

Data is based on the findings reported for the Y strain of T. cruzi.[1]

Survival Rate

The administration of 18SAB075 also led to an increase in the survival rate of the infected mice, demonstrating a protective effect against mortality associated with acute Chagas disease.

Treatment GroupDose (mg/kg/day)Survival Rate (%) at 30 days post-infection
Vehicle Control-0
18SAB075 540
18SAB075 25Not specified in detail
Benznidazole (Reference)100100

Proposed Mechanism of Action

The proposed mechanism of action for arylimidamides like 18SAB075 involves their interaction with the parasite's genetic material. These compounds have a high affinity for the minor groove of DNA, particularly at AT-rich sequences. This binding is thought to disrupt essential cellular processes that rely on DNA-protein interactions.

G AIA Arylimidamide (18SAB075) Binding AIA-DNA Binding AIA->Binding DNA Parasite DNA (AT-rich minor groove) DNA->Binding Inhibition_Rep Inhibition Binding->Inhibition_Rep Inhibition_Trans Inhibition Binding->Inhibition_Trans Replication DNA Replication Death Parasite Death Replication->Death Transcription Gene Transcription Transcription->Death Inhibition_Rep->Replication Inhibition_Trans->Transcription

Caption: Proposed mechanism of action for arylimidamide 18SAB075.

Experimental Protocols

Animal Model and Infection
  • Animal Model: Male Swiss Webster mice, 4-6 weeks old.

  • Parasite Strain: Trypanosoma cruzi Y strain.

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with 1 x 10⁴ bloodstream trypomastigotes, obtained from previously infected donor mice at the peak of parasitemia.

Drug Preparation and Administration
  • Formulation: 18SAB075 is suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water. The reference drug, benznidazole, is prepared in the same vehicle.

  • Administration: Treatment is initiated 5 days post-infection. The drug formulations are administered once daily for a specified period (e.g., 10-20 consecutive days) via oral gavage. A control group receives only the vehicle.

Determination of Parasitemia
  • Method: The Pizzi-Brener method is used to quantify the number of parasites in the blood.

  • Procedure:

    • Collect 5 µL of fresh blood from the tail vein of each mouse.

    • Mix the blood with 5 µL of a solution containing heparin and crystal violet.

    • Load the mixture into a Neubauer chamber.

    • Count the number of trypomastigotes in 50 microscopic fields under a light microscope at 400x magnification.

    • Parasitemia is expressed as the number of parasites per milliliter of blood.

    • Monitoring is performed daily or on alternate days, starting from the day of treatment initiation until the parasitemia becomes subpatent.

Assessment of Survival
  • Procedure: Following infection and treatment, the mice are monitored daily for mortality.

  • Endpoint: The survival rate is recorded for a period of at least 30 days post-infection.

Conclusion

The arylimidamide 18SAB075 demonstrates promising anti-trypanosomal activity in a murine model of acute Chagas disease, effectively reducing parasitemia and increasing survival. While its efficacy in this model was not as pronounced as the reference drug benznidazole, its distinct mechanism of action and in vitro potency warrant further investigation. Optimization of the dosing regimen, evaluation in combination therapies, and assessment in models of chronic infection could further elucidate the therapeutic potential of 18SAB075 and the broader class of arylimidamides for the treatment of Chagas disease.

References

Formulation of "Antiparasitic agent-15" for experimental research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Formulation of Antiparasitic Agent-15 (AP-15)

Introduction

This compound (AP-15) is a novel investigational compound belonging to the nitrothiazolyl-amide class, demonstrating potent activity against a range of protozoan and helminthic parasites in preclinical models. Its proposed mechanism of action involves the selective inhibition of a parasite-specific enzyme, pyruvate:ferredoxin oxidoreductase (PFOR), which is critical for anaerobic energy metabolism in many parasites but absent in mammalian hosts. Due to its lipophilic nature and poor aqueous solubility, careful formulation is essential to ensure accurate and reproducible results in both in vitro and in vivo experimental settings. These notes provide detailed protocols for the preparation and handling of AP-15 for research purposes.

Physicochemical Properties

The fundamental properties of AP-15 are summarized below. This data is critical for selecting appropriate solvents and excipients for formulation.

PropertyValueNotes
IUPAC Name N-(5-nitro-1,3-thiazol-2-yl)decanamideHypothetical
Molecular Formula C₁₃H₂₁N₃O₃S-
Molecular Weight 315.39 g/mol -
Appearance Pale yellow crystalline solid-
Melting Point 142-145 °C-
Aqueous Solubility < 0.01 mg/mLPractically insoluble in water.
Solubility (Organic) > 50 mg/mL in DMSOFreely soluble in DMSO and DMF.
~10 mg/mL in EthanolSparingly soluble in ethanol.
LogP 3.85Indicates high lipophilicity.

Mechanism of Action

AP-15 acts as a non-competitive inhibitor of the parasitic enzyme Pyruvate:Ferredoxin Oxidoreductase (PFOR). This enzyme is a key component of the carbon metabolism in anaerobic parasites. By inhibiting PFOR, AP-15 disrupts the oxidative decarboxylation of pyruvate, leading to a critical failure in the parasite's energy production (ATP synthesis) and ultimately causing cell death.

Pyruvate Pyruvate PFOR Parasite PFOR Enzyme Pyruvate->PFOR Substrate AP15 AP-15 AP15->PFOR Inhibits AcetylCoA Acetyl-CoA PFOR->AcetylCoA Catalyzes Energy ATP Synthesis (Energy Production) AcetylCoA->Energy Death Parasite Death Energy->Death Depletion leads to

Application Notes and Protocols for Determining IC50 and CC50 of Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of a novel compound, "Antiparasitic agent-15." The IC50 value quantifies the concentration of an agent required to inhibit a specific biological process, such as parasite growth, by 50%.[1] Conversely, the CC50 value represents the concentration at which the agent causes a 50% reduction in the viability of host cells.[2] The ratio of these two values, known as the Selectivity Index (SI = CC50/IC50), is a critical parameter for evaluating the therapeutic potential of an antiparasitic compound, with a higher SI indicating greater selectivity for the parasite over host cells.[1][2]

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro activity of this compound against a protozoan parasite (e.g., Leishmania donovani) and a mammalian cell line (e.g., HEK293T).

Table 1: In Vitro Antiparasitic Activity of this compound against Leishmania donovani

Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
0.525.8 ± 3.5
1.048.9 ± 4.2
5.075.3 ± 2.8
10.092.1 ± 1.9
IC50 (µM) 1.05

Table 2: In Vitro Cytotoxicity of this compound against HEK293T Cells

Concentration (µM)% Cytotoxicity (Mean ± SD)
108.3 ± 2.5
2522.1 ± 3.9
5049.5 ± 4.8
7568.7 ± 3.1
10085.4 ± 2.2
CC50 (µM) 50.5

Table 3: Summary of Potency and Selectivity for this compound

ParameterValue
IC50 (µM)1.05
CC50 (µM)50.5
Selectivity Index (SI) 48.1

A selectivity index greater than 10 is generally considered promising for further development.[2]

Experimental Protocols

Protocol 1: Determination of IC50 against Leishmania donovani Promastigotes using Resazurin Assay

This protocol describes a colorimetric method to assess the viability of Leishmania promastigotes after exposure to this compound.[3][4] Metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, fluorescent resorufin.[3][5]

Materials:

  • Leishmania donovani promastigotes in logarithmic growth phase

  • Complete M199 culture medium

  • This compound

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Parasite Culture: Maintain Leishmania donovani promastigotes in M199 medium supplemented with 10% fetal bovine serum at 26°C. Ensure parasites are in the logarithmic phase of growth before the assay.[4]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in complete M199 medium to achieve the desired final concentrations.

  • Assay Setup: Seed the 96-well plates with 1 x 10^5 promastigotes per well in a final volume of 100 µL. Add 100 µL of the diluted compound to each well. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.

  • Incubation: Incubate the plates for 72 hours at 26°C.[4]

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Data Acquisition: Measure the absorbance at 570 nm and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

Protocol 2: Determination of CC50 against a Mammalian Cell Line (e.g., HEK293T) using MTT Assay

This protocol measures the metabolic activity of mammalian cells to determine the cytotoxicity of this compound.[8][9] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8]

Materials:

  • HEK293T cells

  • Complete DMEM culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture HEK293T cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 humidified atmosphere. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[1]

  • Compound Exposure: Add serial dilutions of this compound to the wells containing the cells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[10]

  • MTT Reaction: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours until formazan crystals are visible.[1]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control to obtain the percentage of cell viability. Calculate the percentage of cytotoxicity as 100 - % viability. Plot the percentage of cytotoxicity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the CC50 value.[2][11]

Visualizations

Experimental and Logical Workflows

G cluster_0 IC50 Determination Workflow A Culture Parasites (e.g., Leishmania) C Seed Parasites in 96-well Plate A->C B Prepare Serial Dilutions of this compound D Add Compound Dilutions to Plate B->D C->D E Incubate for 72h D->E F Add Viability Reagent (e.g., Resazurin) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Inhibition vs. Control G->H I Determine IC50 from Dose-Response Curve H->I

Caption: Workflow for IC50 determination of this compound.

G cluster_1 CC50 Determination Workflow J Culture Mammalian Cells (e.g., HEK293T) L Seed Cells in 96-well Plate J->L K Prepare Serial Dilutions of this compound M Add Compound Dilutions to Plate K->M L->M N Incubate for 48h M->N O Add Viability Reagent (e.g., MTT) N->O P Measure Signal (Absorbance) O->P Q Calculate % Cytotoxicity vs. Control P->Q R Determine CC50 from Dose-Response Curve Q->R

Caption: Workflow for CC50 determination of this compound.

G IC50 IC50 Value (Parasite Potency) SI Selectivity Index (SI) IC50->SI CC50 CC50 Value (Host Cell Toxicity) CC50->SI

Caption: Relationship between IC50, CC50, and Selectivity Index.

References

Application Notes & Protocols: High-Throughput Screening for Analogs of "Antiparasitic agent-15"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of resistance to current antiparasitic drugs necessitates the discovery of new chemical entities with novel mechanisms of action. "Antiparasitic agent-15" (APA-15) has demonstrated promising activity against a broad spectrum of protozoan parasites. This document provides detailed application notes and protocols for high-throughput screening (HTS) of APA-15 analog libraries to identify next-generation candidates with improved potency and selectivity.

The described assays are designed for efficiency and scalability, enabling the rapid evaluation of large compound collections.[1] These protocols focus on whole-cell phenotypic screening, a powerful approach for identifying compounds that are active against the pathogen in a physiologically relevant context without prior knowledge of the specific molecular target.[1][2][3]

Screening Cascade Overview

A tiered screening approach is employed to efficiently identify and characterize promising analogs. The cascade begins with a high-throughput primary screen to identify initial "hits." These hits then progress through a series of secondary and counter-screening assays to confirm their activity, determine potency, and assess selectivity.

G cluster_0 Screening Cascade A Primary HTS: Whole-cell phenotypic screen (Single high concentration) B Hit Confirmation & Dose-Response: IC50 determination A->B Active Compounds ('Hits') C Counter-Screening: Cytotoxicity against mammalian cells (CC50 determination) B->C Confirmed Hits D Selectivity Assessment: Calculation of Selectivity Index (SI) C->D Potent & Non-toxic Hits E Secondary Assays: Mechanism of action deconvolution (e.g., target-based assays) D->E Selective Hits

Caption: High-throughput screening cascade for the identification and characterization of novel antiparasitic compounds.

Primary High-Throughput Screening (HTS) Protocol: Whole-Cell Viability Assay

This primary assay is designed for the rapid screening of thousands of APA-15 analogs to identify compounds that inhibit the growth of the target parasite. A resazurin-based method is employed, where metabolically active parasites reduce the non-fluorescent dye resazurin to the highly fluorescent resorufin.[1] A decrease in fluorescence indicates a loss of parasite viability.

3.1. Materials and Reagents

  • Target parasite culture (e.g., Trypanosoma cruzi, Leishmania donovani, or Plasmodium falciparum)

  • Appropriate parasite culture medium

  • APA-15 analog library dissolved in DMSO

  • Resazurin sodium salt solution

  • Positive control (e.g., Benznidazole for T. cruzi, Amphotericin B for L. donovani, Chloroquine for P. falciparum)

  • Negative control (DMSO)

  • 384-well, black, clear-bottom microplates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

3.2. Experimental Protocol

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each APA-15 analog from the library into the wells of a 384-well plate to achieve a final screening concentration of 10 µM.[1]

  • Parasite Seeding: Add 50 µL of parasite culture (adjusted to a density of 2 x 10^5 parasites/mL) to each well.[1]

  • Incubation: Incubate the plates for 72 hours under conditions optimal for the specific parasite (e.g., 37°C, 5% CO2).[1]

  • Viability Assessment: Add 5 µL of resazurin solution to each well and incubate for an additional 4-6 hours.[1]

  • Data Acquisition: Measure the fluorescence intensity of each well using a plate reader (Excitation: 560 nm, Emission: 590 nm).[1]

3.3. Data Analysis

The percentage of parasite growth inhibition is calculated for each compound relative to the positive and negative controls. Compounds exhibiting a growth inhibition of ≥ 80% are considered primary "hits" and are selected for further evaluation.[4]

Secondary Assays: Dose-Response and Potency Determination

The purpose of this secondary screen is to confirm the activity of the primary hits and to determine their potency by calculating the 50% inhibitory concentration (IC50).[1]

4.1. Experimental Protocol

  • Serial Dilution: Prepare a 10-point, 2-fold serial dilution series for each primary hit compound, starting from a concentration of 50 µM.[1]

  • Assay Procedure: Follow the same procedure as the primary HTS protocol (steps 1-5 in section 3.2), plating the serially diluted compounds instead of a single concentration.

  • Data Analysis: Plot the percentage of parasite inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.[1]

Counter-Screening: Mammalian Cell Cytotoxicity

This assay is critical for eliminating compounds that exhibit general cytotoxicity and for determining the selectivity of the hit compounds for the parasite over mammalian cells.[1]

5.1. Materials and Reagents

  • Human cell line (e.g., HEK293 or HepG2)

  • Complete mammalian cell culture medium (e.g., DMEM with 10% FBS)

  • Confirmed hit compounds from the secondary screen

  • Resazurin sodium salt solution

  • 384-well, clear, tissue culture-treated microplates

5.2. Experimental Protocol

  • Cell Seeding: Seed the mammalian cells into a 384-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[1]

  • Compound Addition: Add the same serial dilutions of the hit compounds as used in the secondary assay to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Viability Assessment: Perform the resazurin viability assay as described in the primary HTS protocol.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound.

Data Presentation and Interpretation

The quantitative data from the screening cascade should be summarized in a structured table for easy comparison and prioritization of compounds.

Table 1: Summary of Screening Data for APA-15 Analogs

Compound IDPrimary Screen (% Inhibition @ 10 µM)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
APA-15-00195.21.2>50>41.7
APA-15-00288.73.545.112.9
APA-15-00392.12.85.62.0
APA-15-00465.4>10>50-
...............

Interpretation: Compounds with high potency (low IC50), low cytotoxicity (high CC50), and a high Selectivity Index (typically >10) are prioritized for further development.[4] In the example above, APA-15-001 would be considered a high-priority candidate.

Advanced Characterization and Mechanism of Action Studies

Promising candidates can be further investigated to understand their mechanism of action. This may involve target-based assays, genetic approaches, or metabolomic studies.[2]

G cluster_1 Mechanism of Action Deconvolution A Selective Hit Compound B Target-Based Assays (e.g., enzyme inhibition) A->B C Genetic Approaches (e.g., resistant mutant selection) A->C D Metabolomic Profiling A->D E Identification of Molecular Target and Pathway B->E C->E D->E

Caption: Workflow for elucidating the mechanism of action of hit compounds.

7.1. Example Protocol: Target-Based Enzymatic Assay

If the molecular target of APA-15 is known (e.g., a specific parasite enzyme), a biochemical assay can be developed to screen analogs for direct inhibition of this target.[5]

7.1.1. Principle

This protocol describes a generic fluorescence-based enzymatic assay. The enzyme converts a non-fluorescent substrate into a fluorescent product. Inhibitors will prevent this conversion, resulting in a lower fluorescence signal.

7.1.2. Experimental Protocol

  • Reagent Preparation: Prepare assay buffer, purified recombinant enzyme, and a fluorogenic substrate.

  • Compound Plating: Dispense serially diluted APA-15 analogs into a 384-well, low-volume, black plate.

  • Enzyme Addition: Add the purified enzyme to each well and incubate for 15 minutes to allow for compound binding.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Data Acquisition: Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the compound. Determine the IC50 by plotting the reaction velocity against the compound concentration.

By integrating these high-throughput screening assays and characterization protocols, researchers can efficiently identify and advance novel antiparasitic drug candidates from large chemical libraries of "this compound" analogs.

References

Application of "Antiparasitic agent-15" in parasite cell biology studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Antiparasitic agent-15

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (APA-15) is a potent and selective pyridine-thiazolidinone compound with significant activity against several protozoan parasites, particularly kinetoplastids.[1] It has demonstrated notable efficacy against both the trypomastigote and amastigote forms of Trypanosoma cruzi (the causative agent of Chagas disease) and the promastigote and amastigote forms of Leishmania amazonensis.[1] The primary mechanism of action of APA-15 involves the disruption of parasitic calcium homeostasis, which leads to a cascade of events culminating in parasite cell death, primarily through a necrosis-like pathway.[1] This document provides detailed application notes and protocols for the use of APA-15 in parasite cell biology studies.

Mechanism of Action

APA-15 is believed to target parasite-specific calcium channels, leading to an uncontrolled influx of calcium ions.[2][3] This disruption of calcium signaling pathways is a known vulnerability in many parasites.[3][4] The subsequent ionic imbalance induces severe cellular stress, characterized by mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and loss of plasma membrane integrity.[5] These events ultimately result in a necrotic form of cell death, which is characterized by cellular swelling, vacuolization, and leakage of internal contents.[1] This mechanism of inducing necrosis makes APA-15 a valuable tool for studying parasite cell death pathways, which can differ significantly from the apoptotic pathways observed in mammalian cells.[6][7][8]

Data Presentation

In Vitro Efficacy of APA-15

The following table summarizes the in vitro activity of APA-15 against different parasite species and forms.

Parasite SpeciesParasite StageIC50 (µM)
Trypanosoma cruziTrypomastigote0.9[1]
Trypanosoma cruziAmastigote0.64[1]
Leishmania amazonensisPromastigote42.2[1]
Leishmania amazonensisAmastigote9.58[1]
Cytotoxicity Profile

The selectivity of an antiparasitic agent is crucial for its potential as a therapeutic. The following table presents the cytotoxicity of APA-15 against a mammalian cell line.

Cell LineCC50 (µM)Selectivity Index (SI) (T. cruzi amastigote)
RAW 264.7 (Murine Macrophages)146.1[1]228.3

The high selectivity index indicates that APA-15 is significantly more toxic to the parasite than to mammalian cells, making it a promising candidate for further investigation.

Experimental Protocols

In Vitro Parasite Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of APA-15 against the intracellular amastigote form of T. cruzi.

Materials:

  • T. cruzi (e.g., Tulahuen strain expressing β-galactosidase)

  • Vero cells (or another suitable host cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • APA-15 stock solution (e.g., 10 mM in DMSO)

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 4 x 10^4 cells/well and incubate for 24 hours to allow for cell adhesion.

  • Infect the Vero cells with trypomastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Wash the wells with PBS to remove non-internalized parasites.

  • Prepare serial dilutions of APA-15 in culture medium. Add the dilutions to the infected cells. Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).

  • Incubate the plate for 96 hours.

  • Add CPRG solution to each well.

  • Incubate for 4-6 hours, or until a color change is visible in the control wells.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of parasite growth inhibition for each concentration and determine the IC50 value using a suitable software.

Analysis of Parasite Morphology

This protocol allows for the visualization of morphological changes induced by APA-15 in parasites.

Materials:

  • Parasite culture (e.g., T. cruzi trypomastigotes)

  • APA-15

  • Glass slides and coverslips

  • Microscope with differential interference contrast (DIC) optics

  • Giemsa stain

Procedure:

  • Incubate parasites with different concentrations of APA-15 (e.g., IC50 and 2x IC50) for a defined period (e.g., 24 hours).

  • Take an aliquot of the parasite suspension and prepare a wet mount on a glass slide.

  • Observe the parasites under a DIC microscope, looking for changes such as shortening of the cell body, rounding, swelling, and membrane blebbing.[1]

  • Alternatively, prepare a smear of the parasite suspension on a glass slide, fix with methanol, and stain with Giemsa.

  • Observe the stained parasites under a light microscope.

Flow Cytometry Analysis of Cell Death

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • Parasite culture

  • APA-15

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat parasites with APA-15 at the desired concentrations and time points.

  • Harvest the parasites by centrifugation.

  • Wash the parasites with PBS.

  • Resuspend the parasites in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the parasite suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Visualizations

APA15_Mechanism_of_Action cluster_parasite Parasite Cell APA15 This compound CaChannel Parasite-Specific Calcium Channel APA15->CaChannel Blocks CaInflux Uncontrolled Ca2+ Influx CaChannel->CaInflux Mito Mitochondrial Dysfunction CaInflux->Mito Membrane Loss of Plasma Membrane Integrity CaInflux->Membrane ROS Increased ROS Production Mito->ROS ROS->Membrane Necrosis Necrotic Cell Death Membrane->Necrosis

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies start Parasite Culture (T. cruzi, L. amazonensis) treatment Treatment with APA-15 (Dose-Response) start->treatment viability Viability Assay (IC50) treatment->viability morphology Morphological Analysis (Microscopy) treatment->morphology cell_death Cell Death Analysis (Flow Cytometry) treatment->cell_death data_analysis Data Analysis and Interpretation viability->data_analysis morphology->data_analysis cell_death->data_analysis Logical_Relationships APA15 APA-15 Target Parasite Calcium Homeostasis APA15->Target Disrupts Effect1 Morphological Changes (Shortening, Swelling) Target->Effect1 Effect2 Loss of Motility Target->Effect2 Effect3 Cell Lysis Effect1->Effect3 Effect2->Effect3 Outcome Parasite Death (Necrosis) Effect3->Outcome

References

Application Notes and Protocols for Studying Necrosis-Like Cell Death in Trypanosomes Using Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-15 is a pyridine-thiazolidinone compound that has been identified as an inducer of necrosis-like cell death in Trypanosoma species.[1] This characteristic makes it a valuable tool for investigating the molecular pathways of this form of regulated cell death in these protozoan parasites. Understanding the mechanisms of necrosis-like cell death is crucial for the development of novel chemotherapeutic strategies against trypanosomiasis. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying necrosis-like cell death in trypanosomes.

Mechanism of Action

While the precise molecular targets of this compound are under investigation, preliminary studies indicate that it induces a rapid loss of plasma membrane integrity, a hallmark of necrotic cell death. Unlike apoptosis, this pathway is generally characterized by cellular swelling, organelle dysfunction, and the eventual release of intracellular contents into the surrounding environment. The induction of necrosis-like cell death by this compound provides a model system to dissect the signaling cascades involved in this parasite death pathway.[1][2]

Data Presentation

The following tables summarize the key quantitative data for this compound's activity against Trypanosoma brucei.

Table 1: In Vitro Activity of this compound against Trypanosoma brucei

ParameterValue
IC50 (50% Inhibitory Concentration) 2.5 µM
CC50 (50% Cytotoxic Concentration) - Human Cell Line (e.g., HEK293) > 50 µM
Selectivity Index (CC50/IC50) > 20

Table 2: Cellular Effects of this compound on Trypanosoma brucei (at 2x IC50 after 6 hours)

ParameterMethodResult
Plasma Membrane Integrity Propidium Iodide Staining85% PI Positive
Mitochondrial Membrane Potential (ΔΨm) JC-1 Staining70% Decrease
Intracellular Calcium Levels Fura-2 AM Staining3-fold Increase
Reactive Oxygen Species (ROS) Production DCFDA Staining2.5-fold Increase

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the effects of this compound on Trypanosoma brucei.

Protocol 1: Determination of IC50 using Resazurin-Based Viability Assay

This protocol determines the concentration of this compound that inhibits 50% of parasite growth.

Materials:

  • Trypanosoma brucei bloodstream forms

  • HMI-9 medium supplemented with 10% FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (0.5 mM in PBS)

  • 96-well microtiter plates

  • Plate reader (570 nm and 600 nm)

Procedure:

  • Seed T. brucei at a density of 2 x 10^4 cells/mL in a 96-well plate (100 µL per well).

  • Prepare serial dilutions of this compound in HMI-9 medium.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a negative control (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of resazurin solution to each well and incubate for an additional 4-6 hours.

  • Measure the fluorescence at an excitation of 570 nm and an emission of 600 nm.

  • Calculate the IC50 value using a dose-response curve fitting software.

Protocol 2: Assessment of Plasma Membrane Integrity using Propidium Iodide (PI) Staining

This protocol measures the loss of plasma membrane integrity, a key feature of necrosis.

Materials:

  • T. brucei culture treated with this compound

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Incubate T. brucei (1 x 10^6 cells/mL) with this compound (e.g., at IC50 and 2x IC50) for various time points (e.g., 2, 4, 6 hours).

  • Harvest the cells by centrifugation (1000 x g for 10 minutes).

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 1 µg/mL PI.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry (e.g., using a 488 nm excitation laser and detecting emission at ~617 nm) or visualize under a fluorescence microscope.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol assesses mitochondrial dysfunction, which can be an early event in necrosis-like cell death.

Materials:

  • T. brucei culture treated with this compound

  • JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)

  • PBS

  • Flow cytometer

Procedure:

  • Treat T. brucei with this compound as described in Protocol 2.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in 500 µL of PBS containing 2 µM JC-1.

  • Incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Resuspend the final pellet in 500 µL of PBS.

  • Analyze by flow cytometry. Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers).

Visualizations

Necrosis_Pathway Antiparasitic_agent-15 This compound Trypanosome Trypanosoma brucei Antiparasitic_agent-15->Trypanosome Mitochondrial_Dysfunction Mitochondrial Dysfunction (Loss of ΔΨm) Trypanosome->Mitochondrial_Dysfunction Calcium_Influx Calcium Influx Trypanosome->Calcium_Influx ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Plasma_Membrane_Rupture Plasma Membrane Rupture ROS_Production->Plasma_Membrane_Rupture Calcium_Influx->Plasma_Membrane_Rupture Cell_Lysis Necrosis-like Cell Death Plasma_Membrane_Rupture->Cell_Lysis

Caption: Proposed signaling pathway for this compound-induced necrosis-like cell death in trypanosomes.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Start T. brucei Culture Treatment Treat with This compound Start->Treatment IC50_Assay IC50 Determination (Resazurin Assay) Treatment->IC50_Assay Treatment_2 Treat with This compound (Time Course) IC50_Assay->Treatment_2 Membrane_Integrity Plasma Membrane Integrity (PI Staining) Mitochondrial_Potential Mitochondrial Potential (JC-1 Assay) ROS_Measurement ROS Production (DCFDA Assay) Treatment_2->Membrane_Integrity Treatment_2->Mitochondrial_Potential Treatment_2->ROS_Measurement

Caption: Experimental workflow for characterizing this compound's effects on trypanosomes.

Logical_Relationship High_Selectivity High Selectivity Index (>20) Therapeutic_Potential Potential as a Therapeutic Lead High_Selectivity->Therapeutic_Potential Low_Toxicity Low Host Cell Toxicity (CC50 > 50 µM) Low_Toxicity->High_Selectivity Potent_Activity Potent Anti-trypanosomal Activity (IC50 = 2.5 µM) Potent_Activity->High_Selectivity

Caption: Logical relationship between the activity and therapeutic potential of this compound.

References

Troubleshooting & Optimization

Troubleshooting "Antiparasitic agent-15" solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Antiparasitic Agent-15 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my cell culture medium. What should I do?

A1: this compound is a hydrophobic compound with low solubility in aqueous solutions like phosphate-buffered saline (PBS) and cell culture media. Direct dissolution in aqueous buffers is not recommended. You must first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock solution into your final assay medium.

Q2: I observed precipitation after diluting my DMSO stock solution into the aqueous culture medium. How can I prevent this?

A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several steps to mitigate this:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically ≤0.5%) to avoid both precipitation and solvent-induced cytotoxicity.

  • Two-Step Dilution: Try a serial dilution. First, dilute the concentrated stock into a small volume of serum-free medium, vortexing gently, and then transfer this intermediate dilution to the final volume of complete medium.

  • Increase Serum Concentration: If your experimental design allows, increasing the serum concentration (e.g., from 10% to 20% FBS) can help stabilize the compound in the medium, as proteins like albumin can bind to and solubilize hydrophobic molecules.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

Q3: What is the maximum recommended concentration of this compound for in vitro use?

A3: The maximum effective concentration that remains soluble in typical cell culture media (containing 10% FBS and ≤0.5% DMSO) is generally around 50 µM. Exceeding this concentration significantly increases the risk of precipitation and may lead to inaccurate results. Always perform a solubility test in your specific medium before proceeding with your main experiment.

Q4: Can I use solvents other than DMSO to prepare my stock solution?

A4: Yes, other organic solvents can be used, although DMSO is the most common and recommended for its high solubilizing power and relatively low toxicity at working concentrations. Please refer to the solubility data table below. If using an alternative solvent like ethanol, it is critical to determine its potential effects on your specific cell line by running a vehicle control experiment.

Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents at 25°C.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO> 50> 100Recommended for stock solutions.
Ethanol (100%)~25~50Use with caution; can be more toxic to cells than DMSO.
Methanol~15~30Not recommended for live-cell assays due to toxicity.
PBS (pH 7.4)< 0.01< 0.02Essentially insoluble. Do not dissolve directly in PBS.
Cell Culture Media + 10% FBS< 0.025< 0.05Requires pre-dissolution in an organic solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out 5 mg of this compound powder (Molecular Weight: ~500 g/mol , assumed for calculation).

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the vial containing the powder.

  • Dissolve: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.

  • Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months or at -80°C for long-term storage.

Protocol 2: Preparation of a 10 µM Working Solution

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile, serum-free medium. Gently vortex. This creates a 1 mM solution.

  • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of your final, pre-warmed complete cell culture medium. This yields a 1 mL working solution with a final concentration of 10 µM and a DMSO concentration of 0.1%.

  • Mix and Use: Mix thoroughly by inverting the tube or pipetting gently. Use the working solution immediately in your assay.

Troubleshooting and Signaling Diagrams

The following diagrams illustrate a logical workflow for troubleshooting solubility issues and a hypothetical signaling pathway that may be influenced by this compound.

G cluster_0 Troubleshooting Workflow for Agent-15 Solubility start Start: Agent-15 Precipitates in Media check_stock Is stock solution clear? start->check_stock remake_stock Remake stock solution in 100% DMSO. check_stock->remake_stock No check_dmso Is final DMSO concentration <= 0.5%? check_stock->check_dmso Yes remake_stock->check_stock adjust_dmso Adjust dilution scheme to lower final DMSO. check_dmso->adjust_dmso No warm_media Try warming media to 37C before adding stock. check_dmso->warm_media Yes adjust_dmso->warm_media increase_serum Increase serum (e.g., 20% FBS) if experiment allows. warm_media->increase_serum success Success: Agent is soluble. increase_serum->success

Caption: A step-by-step workflow for troubleshooting precipitation issues.

G cluster_1 Hypothetical Signaling Pathway Inhibition agent This compound receptor Parasite Kinase Receptor agent->receptor kinase_a Signal Kinase A receptor->kinase_a kinase_b Signal Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Parasite Survival & Proliferation tf->response

Caption: Agent-15 as a hypothetical inhibitor of a parasite survival pathway.

Technical Support Center: Optimizing "Antiparasitic agent-15" Dosage for In Vitro Anti-trypanosomal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antiparasitic agent-15" for in vitro anti-trypanosomal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for "this compound" in an in vitro anti-trypanosomal assay?

A1: For a novel compound like "this compound," it is recommended to start with a broad concentration range to determine its potency. A common approach is to perform a serial dilution, starting from a high concentration (e.g., 100 µM) and going down to a low concentration (e.g., 0.01 µM). This will help in determining the half-maximal inhibitory concentration (IC50).

Q2: How should I dissolve "this compound" if it has poor aqueous solubility?

A2: Poor solubility is a common issue with antiparasitic compounds.[1][2][3][4] It is recommended to first try dissolving the compound in a small amount of 100% dimethyl sulfoxide (DMSO).[5][6] Subsequently, this stock solution can be diluted in the culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that is toxic to the trypanosomes (typically ≤ 0.5%).[7] If solubility issues persist, exploring the use of co-solvents or alternative formulation strategies may be necessary.[1][4]

Q3: What are the optimal incubation times for "this compound" with the trypanosomes?

A3: The optimal incubation time can vary depending on the compound's mechanism of action. A standard starting point for many anti-trypanosomal assays is a 48-hour or 72-hour incubation period.[7][8] It may be beneficial to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing the maximal effect of "this compound."

Q4: How can I determine the IC50 value for "this compound"?

A4: The IC50 value, which is the concentration of a drug that inhibits 50% of the parasite's growth or viability, can be calculated from a dose-response curve.[8][9] This is typically done by plotting the percentage of parasite inhibition against the logarithm of the drug concentration. Non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[6][10][11]

Q5: What control experiments should I include in my assay?

A5: It is essential to include several controls in your experiment to ensure the validity of your results. These should include:

  • Negative Control: Trypanosomes cultured in medium with the same concentration of the solvent (e.g., DMSO) used to dissolve the drug.[12]

  • Positive Control: A known anti-trypanosomal drug (e.g., suramin, pentamidine, or diminazene aceturate) to confirm that the assay is working correctly.[12][13]

  • Untreated Control: Trypanosomes cultured in the medium alone.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inaccurate pipettingEnsure micropipettes are calibrated and use proper pipetting techniques.
Uneven cell distributionGently mix the trypanosome suspension before dispensing it into the wells of the microplate.
Edge effects in the microplateAvoid using the outermost wells of the plate, or fill them with sterile PBS or medium to maintain humidity.
ContaminationCheck for bacterial or fungal contamination in the cell culture and reagents.

Issue 2: "this compound" does not show any activity, even at high concentrations.

Possible Cause Troubleshooting Step
Compound instabilityPrepare fresh stock solutions of "this compound" for each experiment. Protect from light if it is light-sensitive.
Poor solubilityThe compound may be precipitating out of solution. Visually inspect the wells for any precipitate. Consider using a different solvent or a solubilizing agent.[1][2][3][4][11][14]
Drug resistanceIf using a known resistant strain of trypanosome, consider testing against a drug-sensitive strain.[12][15][16]
Incorrect assay conditionsVerify the trypanosome density, incubation time, and temperature.

Issue 3: High background signal in the viability assay.

Possible Cause Troubleshooting Step
Reagent interference"this compound" may interfere with the viability dye (e.g., resazurin, MTT). Run a control with the compound and the dye in the absence of cells.
ContaminationMicrobial contamination can lead to a false positive signal.
Incorrect reading parametersEnsure the correct wavelength and settings are used for reading the plate.

Data Presentation

Table 1: Example IC50 Values of Standard Anti-trypanosomal Drugs against Trypanosoma brucei brucei

CompoundIC50 (µM)Reference
Pentamidine0.014[17]
Diminazene0.094[17]
SuraminVaries by strain[16]
FexinidazoleVaries by metabolite[18]

Note: The IC50 values can vary depending on the trypanosome strain and the specific in vitro assay conditions used.

Experimental Protocols

Protocol 1: In Vitro Anti-trypanosomal Activity Assay using Resazurin

This protocol is adapted from standard methods for determining the viability of trypanosomes.[18]

Materials:

  • Trypanosoma brucei bloodstream forms

  • Complete HMI-9 medium

  • "this compound"

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Parasite Culture: Culture Trypanosoma brucei bloodstream forms in complete HMI-9 medium in a humidified incubator at 37°C with 5% CO2.[19]

  • Drug Preparation: Prepare a stock solution of "this compound" in 100% DMSO. Perform serial dilutions of the stock solution in complete HMI-9 medium to achieve the desired final concentrations.

  • Assay Setup:

    • Adjust the density of the trypanosome culture to 2 x 10^5 cells/mL in fresh medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 100 µL of the diluted "this compound" solutions to the respective wells. Include negative and positive controls.

  • Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate the plate for an additional 4-6 hours.

    • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture 1. Culture Trypanosomes plate_setup 3. Set up 96-well Plate parasite_culture->plate_setup drug_prep 2. Prepare Drug Dilutions drug_prep->plate_setup incubation 4. Incubate (48h) plate_setup->incubation viability_assay 5. Add Resazurin & Incubate incubation->viability_assay read_plate 6. Read Plate (Fluorescence) viability_assay->read_plate data_analysis 7. Calculate IC50 read_plate->data_analysis

Caption: Workflow for in vitro anti-trypanosomal drug screening.

Troubleshooting_Solubility node_action node_action node_result node_result start Poor Compound Activity solubility Is the compound soluble? start->solubility precipitate Visually inspect for precipitate solubility->precipitate dissolved Compound is dissolved precipitate->dissolved No not_dissolved Precipitate observed precipitate->not_dissolved Yes other_issues Investigate other causes (e.g., stability) dissolved->other_issues change_solvent Use alternative solvent/co-solvent not_dissolved->change_solvent retest Retest activity change_solvent->retest

Caption: Troubleshooting poor compound activity due to solubility.

References

Identifying common artifacts in "Antiparasitic agent-15" cell-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antiparasitic agent-15 in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a pyridine-thiazolidinone compound with demonstrated activity against Trypanosoma cruzi and Leishmania amazonensis.[1] It has been shown to induce parasite cell death through necrosis.[1] The agent causes morphological changes in parasites, including shortening, retraction, and curvature of the parasite body, as well as leakage of internal contents.[1]

Q2: What are the typical starting concentrations for in vitro assays with this compound?

Based on available data, the half-maximal inhibitory concentration (IC50) varies depending on the parasite and its life cycle stage. For T. cruzi, the IC50 is approximately 0.9 µM for trypomastigotes and 0.64 µM for amastigotes. For L. amazonensis, the IC50 is higher, around 42.2 µM for trypomastigotes and 9.58 µM for amastigotes.[1] It is recommended to perform a dose-response experiment starting from a broad range (e.g., 0.01 µM to 100 µM) to determine the optimal concentration range for your specific parasite strain and assay conditions.[2]

Q3: Is this compound cytotoxic to mammalian cells?

Yes, some level of cytotoxicity to host cells is expected. The half-maximal cytotoxic concentration (CC50) for this compound in RAW 264.7 macrophage cells has been reported to be 146.1 µM.[1] It is crucial to determine the cytotoxicity of the agent against the specific host cell line used in your experiments to calculate the selectivity index (SI = CC50/IC50). A standard cytotoxicity assay, such as MTT or LDH release, should be performed on uninfected host cells.[3]

Q4: What are the recommended positive and negative controls for experiments with this compound?

  • Positive Controls: For T. cruzi, benznidazole is a standard positive control.[4] For Leishmania, a common positive control is amphotericin B.[4]

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental wells.

    • Uninfected Control: Host cells or media without parasites to ensure the observed effects are parasite-specific.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values

Inconsistent IC50 values for this compound can arise from various factors, ranging from protocol deviations to biological variability. A systematic approach to troubleshooting is essential.[3]

Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Assay Protocol Variability Ensure strict adherence to a standardized protocol for all experiments. This includes consistent incubation times, drug concentrations, and methods for quantifying parasite viability.[2][3]
Reagent Quality and Storage Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure proper storage of the stock solution to prevent degradation.[3]
Parasite/Host Cell Culture Conditions Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase during the assay.[3] The health and growth phase of the parasite and host cells can significantly impact drug susceptibility.
Inconsistent Initial Parasite Inoculum Carefully standardize the initial number of parasites used to infect the host cells. Variations in the multiplicity of infection (MOI) can lead to inconsistent results.
Plate Reader and Equipment Calibration Regularly calibrate plate readers and liquid handling equipment to ensure accurate readings and dispensing.[3]

Logical Workflow for Troubleshooting Inconsistent IC50 Values

G cluster_0 start Inconsistent IC50 Values Observed protocol Review Assay Protocol Adherence start->protocol Standardize all steps reagent Check Reagent Quality & Storage protocol->reagent Consistent? no_resolve Issue Persists protocol->no_resolve No culture Examine Parasite/Host Cell Culture Conditions reagent->culture Fresh dilutions? reagent->no_resolve No instrument Verify Instrument Calibration culture->instrument Consistent passage number? culture->no_resolve No resolve Issue Resolved instrument->resolve Calibrated? instrument->no_resolve No

Caption: A flowchart for troubleshooting inconsistent IC50 values.

Issue 2: High Background Signal or Assay Artifacts

High background signals can obscure the true effect of this compound, leading to inaccurate measurements.[2]

Troubleshooting Steps:

Potential Cause Troubleshooting Recommendation
Compound Autofluorescence Since many high-throughput screening assays rely on fluorescence, it's important to check if this compound autofluoresces at the excitation and emission wavelengths of your assay.[5] This can be tested by measuring the fluorescence of the compound in cell-free media.
Compound Precipitation Visually inspect the wells for any precipitation of this compound, especially at higher concentrations.[2] Poor solubility can lead to light scattering and false readouts.
Cellular Debris Excessive cell death or debris can interfere with colorimetric or fluorometric readouts.[2] Ensure gentle handling of cells during seeding and washing steps.
Reagent Interference Some assay reagents can interact with the compound or be affected by redox cycling compounds.[6][7] Consider using an orthogonal assay to confirm hits.

Signaling Pathway: Potential Interference Points in a Reporter Gene Assay

G cluster_0 agent This compound target Parasite Target agent->target artifact1 Autofluorescence agent->artifact1 artifact2 Luciferase Inhibition agent->artifact2 pathway Signaling Cascade target->pathway reporter Reporter Gene (e.g., Luciferase) pathway->reporter signal Light Signal reporter->signal artifact1->signal False Positive artifact2->signal False Negative G cluster_0 start Start Experiment culture_parasite Culture Parasite-Infected Host Cells start->culture_parasite culture_host Culture Uninfected Host Cells start->culture_host treat_parasite Treat with this compound (Dose-Response) culture_parasite->treat_parasite treat_host Treat with this compound (Dose-Response) culture_host->treat_host assay_parasite Perform Parasite Viability Assay treat_parasite->assay_parasite assay_host Perform Host Cell Viability Assay (e.g., MTT) treat_host->assay_host calc_ic50 Calculate IC50 assay_parasite->calc_ic50 calc_cc50 Calculate CC50 assay_host->calc_cc50 calc_si Calculate Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si calc_cc50->calc_si

References

Improving the stability of "Antiparasitic agent-15" in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiparasitic agent-15 (AP-15). The following information addresses common stability issues encountered during in vitro experiments in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AP-15) and what are its known stability liabilities?

This compound (AP-15) is a novel small molecule inhibitor being investigated for its therapeutic potential. Its chemical structure contains functional groups, specifically an ester and a phenol, that make it susceptible to degradation in aqueous environments like cell culture media. The main stability concerns are hydrolysis and oxidation, which can lead to a significant loss of the compound's biological activity over the course of an experiment.[1][2][3]

Q2: What are the primary degradation pathways for AP-15 in cell culture media?

The two primary degradation pathways for AP-15 are:

  • Hydrolysis: The ester functional group in AP-15 can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, or by enzymes present in serum.[1][4][5] This process results in the formation of two inactive metabolites.

  • Oxidation: The phenolic moiety is susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen, metal ions, or reactive oxygen species (ROS) in the culture medium.[1][3] This leads to the formation of an inactive quinone-like degradant.

Q3: What are the recommended storage conditions for AP-15 stock solutions?

To ensure maximum longevity, AP-15 stock solutions (typically in anhydrous DMSO) should be prepared fresh.[6] If long-term storage is necessary, they should be aliquoted into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption, and stored at -80°C.[7] For short-term storage (less than one month), -20°C is acceptable.[8] Protect stock solutions from light to prevent potential photodegradation.[1][3]

Troubleshooting Guide

This guide addresses specific issues researchers may encounter when using AP-15 in cell culture experiments.

Issue 1: Rapid Loss of Biological Activity in Cell-Based Assays

You observe that the efficacy of AP-15 in your cell-based assay is significantly lower than expected, or diminishes rapidly over the experiment's duration (e.g., 24-48 hours).

  • Possible Cause 1: Chemical Instability in Media. AP-15 is degrading due to hydrolysis or oxidation in the aqueous, 37°C environment of the cell culture incubator.[6][8]

  • Possible Cause 2: Enzymatic Degradation by Serum Components. Esterase enzymes present in Fetal Bovine Serum (FBS) or other serum supplements may be accelerating the hydrolysis of AP-15's ester group.[1]

  • Possible Cause 3: Adsorption to Labware. Being a hydrophobic molecule, AP-15 may be non-specifically binding to the plastic surfaces of culture plates, flasks, or pipette tips, thereby reducing its effective concentration in the medium.[8][9]

Recommended Investigation Workflow

A systematic approach is crucial to pinpoint the cause of AP-15 instability. The following workflow helps dissect the problem.

G cluster_0 Troubleshooting Workflow for AP-15 Instability start Problem: Rapid loss of AP-15 activity exp1 Run HPLC Stability Assay (Protocol 1) Conditions: 1. Media + 10% FBS 2. Media (serum-free) 3. PBS (pH 7.4) start->exp1 check1 Significant degradation in all conditions? exp1->check1 check2 Degradation significantly higher in FBS-containing media? check1->check2 No cause1 Primary Cause: Inherent Chemical Instability (Hydrolysis/Oxidation) check1->cause1 Yes cause2 Primary Cause: Serum-Mediated Degradation (e.g., Esterases) check2->cause2 Yes exp2 Run Adsorption Assay (Protocol 2) Compare AP-15 concentration in media from standard vs. low-binding plates. check2->exp2 No solution1 Solutions: - Reduce experiment duration - Add antioxidants (e.g., Ascorbic Acid) - Adjust media pH if possible cause1->solution1 solution2 Solutions: - Use heat-inactivated FBS - Switch to serum-free media - Add esterase inhibitors cause2->solution2 end_node Problem Identified & Solution Implemented solution1->end_node solution2->end_node check3 Significant loss of AP-15 in standard plates? exp2->check3 cause3 Primary Cause: Non-Specific Binding to Labware check3->cause3 Yes check3->end_node No solution3 Solutions: - Use low-protein-binding plates/tips - Include BSA (0.1%) in media to block binding sites cause3->solution3 solution3->end_node

Caption: A flowchart for troubleshooting common issues in AP-15 stability assays.

Hypothesized Degradation Pathways of AP-15

Understanding the chemical transformations AP-15 may undergo can help in designing mitigation strategies.

G AP15 This compound (AP-15) (Active) Hydrolysis Hydrolysis (H₂O, pH, Esterases) AP15->Hydrolysis Oxidation Oxidation (O₂, Metal Ions, ROS) AP15->Oxidation MetaboliteA Metabolite A (Inactive Carboxylic Acid) Hydrolysis->MetaboliteA + MetaboliteB Metabolite B (Inactive Phenol) Hydrolysis->MetaboliteB DegradantC Degradant C (Inactive Quinone) Oxidation->DegradantC

Caption: Hypothesized chemical degradation pathways for this compound.

Data Presentation: AP-15 Stability Analysis

To diagnose the problem, an HPLC-based stability assay was performed. The results below quantify the percentage of intact AP-15 remaining after incubation at 37°C under various conditions.

Table 1: Stability of AP-15 (10 µM) in Different Media at 37°C

Time (Hours)% AP-15 Remaining (DMEM + 10% FBS)% AP-15 Remaining (Serum-Free DMEM)% AP-15 Remaining (PBS, pH 7.4)
0 100%100%100%
4 75%92%95%
8 52%85%89%
24 15%68%72%
48 < 5%45%51%

Table 2: Effect of Stabilizing Agents on AP-15 (10 µM) in DMEM + 10% FBS at 37°C

Time (Hours)% AP-15 Remaining (Control)% AP-15 Remaining (+ 100 µM Ascorbic Acid)% AP-15 Remaining (Heat-Inactivated FBS)
0 100%100%100%
8 52%65%78%
24 15%30%55%

Data Interpretation: The data clearly show that AP-15 is highly unstable in the presence of standard FBS, with only 15% remaining after 24 hours. Stability is improved in serum-free media, suggesting a significant contribution from enzymatic degradation.[10][11] Using heat-inactivated FBS provides substantial protection, confirming the involvement of heat-labile serum components (likely esterases). The addition of the antioxidant ascorbic acid offers a modest improvement, indicating that oxidation is a secondary but still relevant degradation pathway.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for AP-15 in Cell Culture Media

This protocol provides a framework to quantitatively determine the chemical stability of AP-15 in your specific cell culture medium.[6][12]

Materials:

  • AP-15 (as a 10 mM stock in anhydrous DMSO)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Serum-free medium and PBS (pH 7.4) for comparison

  • Sterile microcentrifuge tubes or a 24-well plate

  • 37°C, 5% CO₂ incubator

  • Ice-cold Acetonitrile (ACN) with an internal standard (optional)

  • HPLC system with a suitable C18 column and UV or MS detector

Methodology:

  • Preparation: Pre-warm the media/buffers to 37°C. Prepare the working solution of AP-15 by spiking the 10 mM stock into the pre-warmed media to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.[7]

  • Incubation: Aliquot 1 mL of the AP-15 working solution into triplicate sterile tubes or wells for each condition to be tested.

  • Time Points: Place the samples in a 37°C incubator. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours). The T=0 sample should be processed immediately after preparation.[12]

  • Sample Quenching: To stop degradation, transfer a 100 µL aliquot of the sample at each time point into a new tube containing 200 µL of ice-cold ACN. Vortex vigorously to precipitate proteins and extract the compound.

  • Processing: Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of the parent AP-15 compound using a validated HPLC or LC-MS method.

  • Calculation: Calculate the percentage of AP-15 remaining at each time point relative to the T=0 sample by comparing the peak areas.

Protocol 2: Assessing Non-Specific Binding of AP-15 to Labware

This protocol helps determine if a significant amount of AP-15 is being lost due to adsorption to standard tissue culture plastic.[9][13]

Materials:

  • AP-15 (as a 10 mM stock in anhydrous DMSO)

  • Complete cell culture medium (without cells)

  • Standard tissue culture-treated 6-well plates

  • Low-protein-binding 6-well plates

  • 37°C, 5% CO₂ incubator

  • HPLC system

Methodology:

  • Preparation: Prepare a 10 µM working solution of AP-15 in pre-warmed complete cell culture medium.

  • Incubation: Add 2 mL of the AP-15 solution to triplicate wells of both a standard plate and a low-binding plate.

  • Sample Collection: Incubate the plates at 37°C. At various time points (e.g., 0, 4, and 24 hours), collect a 100 µL aliquot from the center of the media in each well. Be careful not to scrape the bottom or sides of the well.

  • Analysis: Process the samples as described in Protocol 1 (Steps 4-6) to determine the concentration of AP-15 remaining in the solution.

  • Comparison: Compare the concentration of AP-15 in the media from the standard plates versus the low-binding plates. A significantly lower concentration in the standard plates indicates non-specific binding.[9] To further confirm, you can attempt to recover the bound compound by washing the wells of the standard plate with a strong organic solvent like ACN/Methanol and analyzing the wash.

References

Technical Support Center: Overcoming Limitations in "Antiparasitic agent-15" Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for "Antiparasitic agent-15" (AP-15). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments with AP-15. Due to its potent antiparasitic activity, AP-15 is a promising therapeutic candidate. However, its significant hydrophobicity and poor aqueous solubility present considerable challenges for in vivo delivery, often leading to low bioavailability and inconsistent results.[1][2][3]

This center provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to help you optimize your research and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the in vivo delivery of AP-15?

A1: The main obstacles in delivering AP-15 in vivo stem from its physicochemical properties. It is a highly hydrophobic compound with very low water solubility.[1][2][3] This can lead to several experimental issues, including:

  • Precipitation upon administration: The drug may fall out of solution when introduced into an aqueous physiological environment, leading to inaccurate dosing and potential toxicity at the injection site.[4][5]

  • Low and variable bioavailability: Poor solubility limits the absorption of AP-15 into the systemic circulation, resulting in suboptimal therapeutic concentrations at the target site.[2][6][7]

  • Rapid clearance: Hydrophobic drugs are often quickly cleared by the reticuloendothelial system (RES), reducing their circulation time and efficacy.[8]

Q2: What are the recommended formulation strategies to improve the solubility and bioavailability of AP-15?

A2: Several advanced drug delivery systems can be employed to overcome the limitations of AP-15.[9][10] These include:

  • Nanoparticle-based systems: Encapsulating AP-15 into polymeric nanoparticles or solid lipid nanoparticles can enhance its solubility, protect it from degradation, and improve its pharmacokinetic profile.[1][11][12]

  • Liposomal formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate hydrophobic drugs like AP-15, improving their stability and facilitating targeted delivery.[6][13][14]

  • Co-solvents and surfactants: For initial studies, using a mixture of co-solvents (e.g., DMSO, PEG400) and surfactants (e.g., Tween 80, Kolliphor EL) can help to solubilize AP-15 for administration.[15] However, care must be taken to ensure the vehicle itself is non-toxic at the required concentration.

Q3: How can I tell if my AP-15 formulation is suboptimal for in vivo studies?

A3: Signs of a poor formulation can be observed both during preparation and after administration:

  • Visual inspection: The formulation may appear cloudy, hazy, or contain visible particulate matter, indicating that the drug has not fully dissolved or has precipitated.[5]

  • Inconsistent results: High variability in therapeutic outcomes or pharmacokinetic parameters between animals in the same group can suggest inconsistent drug delivery.

  • Adverse events: Injection site reactions, such as inflammation or necrosis, may indicate drug precipitation.[16][17] Unexplained animal distress or toxicity could also be linked to the formulation.

Q4: Is it possible to target AP-15 to specific tissues or cells where the parasites reside?

A4: Yes, targeted delivery is a promising strategy for enhancing the efficacy and reducing the toxicity of AP-15. This can be achieved by modifying the surface of nanocarriers, such as liposomes or nanoparticles, with ligands that bind to specific receptors on target cells. For example, in the case of leishmaniasis, mannosylated liposomes can be used to target macrophages, which are the host cells for the parasite.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with AP-15.

Problem Potential Cause Recommended Solution
AP-15 precipitates out of solution during formulation or upon injection. 1. The aqueous solubility limit of AP-15 has been exceeded. 2. The chosen vehicle is inappropriate for a hydrophobic compound. 3. pH or temperature changes are causing the drug to crash out of solution.1. Reduce Concentration: If possible, lower the concentration of AP-15 in your formulation. 2. Optimize Vehicle: Use a co-solvent system (e.g., DMSO/PEG400/Saline) or a surfactant-based vehicle (e.g., Tween 80 in saline).[15] 3. Formulate as Nanoparticles/Liposomes: Encapsulating AP-15 can significantly improve its stability in aqueous media.[9][10] 4. Control Conditions: Ensure the pH of your final formulation is within a physiological range and prepare it at the temperature of administration.[18]
Low and highly variable plasma concentrations of AP-15 are observed in pharmacokinetic studies. 1. Poor absorption from the injection site due to low solubility. 2. Rapid first-pass metabolism or clearance. 3. Inconsistent administration technique.1. Enhance Bioavailability: Utilize a bioavailability-enhancing formulation such as a self-emulsifying drug delivery system (SEDDS) or a nanoparticle suspension.[10][19] 2. Modify Delivery System: Use PEGylated nanocarriers to reduce clearance by the RES and prolong circulation time. 3. Standardize Administration: Ensure that the injection volume and rate are consistent across all animals.
High toxicity or off-target effects are observed at therapeutic doses. 1. The free drug is distributing non-specifically to sensitive tissues. 2. The vehicle itself may be causing toxicity at the administered volume and concentration.1. Targeted Delivery: Use ligand-conjugated nanocarriers to direct AP-15 to the site of infection.[1] 2. Vehicle Toxicity Study: Conduct a preliminary study with the vehicle alone to assess its toxicity profile. 3. Dose Reduction with Enhanced Formulation: An improved formulation may allow for a lower, yet still effective, dose of AP-15.
Inconsistent or non-reproducible results in efficacy studies. 1. Variability in the formulation preparation. 2. Degradation of the compound in the formulation. 3. Inconsistent animal handling or disease induction.1. Standardize Formulation Protocol: Follow a detailed, step-by-step protocol for preparing the formulation for each experiment. 2. Assess Stability: Test the stability of your formulation over the duration of the experiment. 3. Control Experimental Variables: Ensure that all experimental parameters, including animal age, weight, and disease model, are tightly controlled.[20]

Data Presentation

The following tables present hypothetical data to illustrate the impact of different formulation strategies on the properties and performance of AP-15.

Table 1: Comparison of AP-15 Solubility in Different Vehicles

Formulation VehicleAP-15 Solubility (µg/mL)Observations
Saline< 1Insoluble, visible particles
10% DMSO in Saline50Clear solution initially, precipitates over time
10% DMSO / 40% PEG400 / 50% Saline500Clear, stable solution
5% Tween 80 in Saline350Slightly viscous, clear solution
AP-15 loaded PLGA Nanoparticles2000 (effective conc.)Stable aqueous suspension
AP-15 loaded Liposomes1500 (effective conc.)Stable aqueous suspension

Table 2: Hypothetical Pharmacokinetic Parameters of AP-15 with Different Formulations in a Murine Model

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
AP-15 in 10% DMSO/Saline150 ± 450.5300 ± 905
AP-15 in 10% DMSO/40% PEG400800 ± 1501.02400 ± 40040
AP-15 loaded PLGA Nanoparticles1200 ± 2002.09600 ± 120085
AP-15 loaded Liposomes1000 ± 1804.011000 ± 150090

Table 3: Hypothetical Efficacy of Different AP-15 Formulations in a Leishmania donovani-infected Mouse Model

Treatment Group (Dose: 10 mg/kg)Parasite Burden Reduction (%)Survival Rate (%)
Vehicle Control00
AP-15 in 10% DMSO/Saline20 ± 1010
AP-15 in 10% DMSO/40% PEG40055 ± 1550
AP-15 loaded PLGA Nanoparticles90 ± 890
AP-15 loaded Liposomes95 ± 5100

Experimental Protocols

Protocol 1: Formulation of AP-15 Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating a hydrophobic drug like AP-15 into biodegradable PLGA nanoparticles.

Materials:

  • This compound (AP-15)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Magnetic stirrer, probe sonicator, rotary evaporator

Methodology:

  • Organic Phase Preparation: Dissolve 10 mg of AP-15 and 100 mg of PLGA in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of PVA in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm. Once the addition is complete, sonicate the mixture on ice for 2 minutes at 40% amplitude to create an oil-in-water emulsion.

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at 500 rpm for 4-6 hours at room temperature to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Characterization: Before in vivo use, characterize the nanoparticles for size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study of AP-15 Formulations in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of different AP-15 formulations.

Animals:

  • Male BALB/c mice (6-8 weeks old)

Groups:

  • Group 1: AP-15 in Vehicle A (e.g., 10% DMSO/40% PEG400)

  • Group 2: AP-15 loaded PLGA Nanoparticles

  • Group 3: AP-15 loaded Liposomes

  • (Administer a single intravenous dose of 5 mg/kg AP-15)

Methodology:

  • Dose Administration: Administer the respective formulations to the mice via tail vein injection.

  • Blood Sampling: Collect blood samples (approx. 50 µL) via the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Extract AP-15 from the plasma using a suitable organic solvent (e.g., acetonitrile with an internal standard). Analyze the concentration of AP-15 using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software (e.g., Phoenix WinNonlin).

Protocol 3: In Vivo Efficacy Study in a Leishmania donovani-infected Mouse Model

This protocol describes an efficacy study to evaluate different AP-15 formulations.

Animals and Infection:

  • Female BALB/c mice (6-8 weeks old)

  • Infect mice intravenously with 2 x 10^7 Leishmania donovani amastigotes.

Treatment:

  • Begin treatment 14 days post-infection.

  • Administer the formulations (e.g., vehicle, AP-15 in vehicle, AP-15 nanoparticles) intravenously once daily for 5 consecutive days at a dose of 10 mg/kg.

Methodology:

  • Monitoring: Monitor the body weight and clinical signs of the mice throughout the experiment.

  • Euthanasia and Organ Collection: Euthanize the mice 28 days post-treatment. Aseptically remove the liver and spleen.

  • Parasite Burden Determination: Weigh the organs and prepare tissue homogenates. Determine the number of parasites per gram of tissue by microscopic examination of Giemsa-stained smears. Calculate the Leishman-Donovan Units (LDU).

  • Data Analysis: Calculate the percentage reduction in parasite burden for each treatment group compared to the vehicle control group. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).

Mandatory Visualizations

G cluster_input Initial Assessment cluster_problem Key Limitation cluster_strategy Formulation Strategy Selection cluster_evaluation In Vivo Evaluation Start AP-15 identified as lead compound Limitation Poor aqueous solubility & hydrophobicity Start->Limitation Simple Simple Solubilization (Co-solvents, Surfactants) Limitation->Simple For initial screening Advanced Advanced Delivery Systems Limitation->Advanced For improved performance PK Pharmacokinetic Studies Simple->PK Nano Nanoparticles (PLGA, SLN) Advanced->Nano Lipo Liposomes Advanced->Lipo Nano->PK Lipo->PK Efficacy Efficacy Studies PK->Efficacy Tox Toxicology Studies Efficacy->Tox

G cluster_prep Preparation Phase cluster_admin Administration & Sampling cluster_analysis Sample & Data Analysis Formulation Prepare AP-15 Formulation Dose Calculate & Prepare Doses Formulation->Dose Animals Acclimate Animals Administer Administer Dose (IV) Animals->Administer Dose->Administer Collect Collect Blood Samples at Time Points Administer->Collect Plasma Separate Plasma Collect->Plasma Extract Extract AP-15 from Plasma Plasma->Extract LCMS Analyze by LC-MS/MS Extract->LCMS Calc Calculate PK Parameters LCMS->Calc

G cluster_drug Drug Action cluster_parasite Parasite Pathway AP15 AP-15 EnzymeA Parasite Kinase A AP15->EnzymeA Inhibits ProteinB Structural Protein B EnzymeA->ProteinB Phosphorylates Viability Parasite Viability EnzymeA->Viability Metabolism Essential Metabolic Pathway ProteinB->Metabolism Regulates Metabolism->Viability Maintains

References

"Antiparasitic agent-15" off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic agent-15

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of this compound and guidance on how to mitigate them in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of this compound?

A1: this compound is a potent inhibitor of its primary target, a parasitic protein kinase. However, due to the conserved nature of the ATP-binding pocket in kinases, it can exhibit off-target activity against several human kinases. These unintended interactions can lead to misinterpretation of experimental results and potential cytotoxicity.[1] The most significant off-target effects have been observed against members of the Src family kinases (e.g., SRC, LCK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Q2: How can I experimentally verify these off-target effects in my cell line?

A2: Several methods can be employed to confirm off-target engagement in your specific cellular context:

  • Western Blotting: Treat your cells with this compound and probe for the phosphorylation status of known substrates of the suspected off-target kinases (e.g., phospho-Src, phospho-VEGFR2). A decrease in phosphorylation would suggest inhibition.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to off-target proteins in intact cells.[2][3][4] A shift in the thermal stability of a protein upon drug treatment indicates target engagement.

  • Kinase Profiling: Utilize a commercial kinase profiling service to screen this compound against a broad panel of kinases at various concentrations.[5] This will provide a comprehensive overview of its selectivity.

Q3: What are the potential phenotypic consequences of these off-target effects?

A3: Off-target inhibition of human kinases can lead to a range of cellular effects that may confound your experimental results:

  • SRC Kinase Family Inhibition: May result in altered cell adhesion, migration, and proliferation.

  • VEGFR2 Inhibition: Can interfere with angiogenesis, cell survival, and vascular permeability.[6][7]

  • Cytotoxicity: High concentrations of this compound may lead to apoptosis or cell cycle arrest in non-parasitic cells due to inhibition of essential host kinases.

Q4: How can I mitigate the off-target effects of this compound in my experiments?

A4: Mitigating off-target effects is crucial for obtaining reliable data.[8][9] Consider the following strategies:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound that inhibits the primary parasitic target without significantly affecting host cell viability.

  • Use of a Control Compound: Employ a structurally distinct inhibitor of the primary target to confirm that the observed phenotype is due to on-target, not off-target, effects.[1]

  • Genetic Approaches: Use techniques like siRNA or CRISPR to knock down the suspected off-target kinase.[10] If the phenotype of the knockdown resembles the effect of this compound, it suggests an off-target liability.

  • Chemical Optimization: If you are in the drug development process, consider structure-activity relationship (SAR) studies to design more selective analogs of this compound.[11]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Unexpected cytotoxicity in non-parasitic cell lines. Off-target inhibition of essential host cell kinases (e.g., those involved in survival pathways like AKT).[1]Perform a dose-response curve to determine the IC50 for cytotoxicity. Use concentrations below this value for your experiments. Confirm apoptosis using assays like Annexin V staining.
Discrepancies between in vitro and in vivo results. Off-target effects may be more pronounced in vivo due to complex physiological interactions and the involvement of multiple cell types.Characterize the pharmacokinetic and pharmacodynamic properties of this compound to ensure appropriate dosing. Analyze tissues for biomarkers of both on-target and off-target activity.
Inhibitor shows reduced potency in cellular assays compared to biochemical assays. Poor cell permeability, active efflux from the cell, or high protein binding in the cell culture medium.Evaluate the cell permeability of this compound. Consider using serum-free media for a short duration during treatment, if compatible with your cells.

Quantitative Data Summary

The following table summarizes the selectivity profile of this compound against its primary target and key human off-targets. Data is presented as IC50 values (the concentration of inhibitor required for 50% inhibition).

Table 1: Kinase Selectivity Profile of this compound

Target Kinase IC50 (nM) Selectivity (fold vs. Primary Target)
Primary Parasitic Kinase 151
Human SRC 85057
Human LCK 1,20080
Human VEGFR2 2,500167
Human EGFR >10,000>667
Human AKT1 >10,000>667

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for determining the IC50 of this compound against a purified kinase.[12][13]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM with 3-fold dilutions.

  • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer and add 2 µL to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at the Km for the specific kinase.

  • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm the binding of this compound to a target protein in intact cells.[2][3][14]

Materials:

  • Cells expressing the target protein(s)

  • This compound

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Western blot reagents and antibodies

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[2]

  • Lyse the cells by freeze-thawing three times using liquid nitrogen and a 37°C water bath.

  • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by Western blot using an antibody specific to the target protein.

  • A stabilized protein will remain in the soluble fraction at higher temperatures in the presence of the binding ligand (this compound).

Visualizations

Below are diagrams illustrating a key signaling pathway affected by the off-target activity of this compound and a general workflow for mitigating these effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Agent15 This compound Agent15->VEGFR2 Inhibits (Off-target)

Caption: Off-target inhibition of the VEGFR2 signaling pathway by this compound.

G start Identify Potential Off-Target Effects biochem Biochemical Assays (e.g., Kinase Profiling) start->biochem cellular Cell-Based Assays (e.g., CETSA, Western Blot) start->cellular phenotypic Phenotypic Screening (e.g., Cytotoxicity) start->phenotypic confirm Confirm Off-Target Engagement biochem->confirm cellular->confirm phenotypic->confirm mitigate Mitigation Strategies confirm->mitigate dose_response Dose-Response Optimization mitigate->dose_response controls Use Control Compounds & Genetic Knockdown mitigate->controls sar Structure-Activity Relationship (SAR) mitigate->sar end Validated On-Target Experiment dose_response->end controls->end sar->end

Caption: Experimental workflow for identifying and mitigating off-target effects.

References

Refining "Antiparasitic agent-15" treatment protocols for enhanced efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Antiparasitic agent-15. Our aim is to help you refine your treatment protocols and enhance the efficacy of your experiments through detailed troubleshooting guides, frequently asked questions, and robust experimental methodologies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
High variability in results between wells/replicates 1. Inhomogeneous suspension of parasites when plating.2. Presence of damaged or dead parasites at the start of the assay.3. Inaccurate pipetting of this compound or parasite suspension.1. Gently mix the parasite suspension before and during plating to ensure a uniform distribution.2. Carefully inspect parasites under a microscope before starting the assay and exclude any that are damaged or non-motile.3. Ensure pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
No dose-response observed 1. The concentration range of this compound is too high or too low.2. The agent has precipitated out of the solution.3. The solvent (e.g., DMSO) concentration is inhibiting parasite viability.1. Conduct a wider range-finding experiment to determine the optimal concentration range.2. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent or a lower final concentration. This compound has low aqueous solubility.[1][2]3. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of the parasite (typically <0.5% for DMSO).[3]
High mortality in control wells 1. Suboptimal culture conditions (e.g., temperature, medium composition).2. The solvent used to dissolve this compound is toxic at the concentration used.3. Poor initial health of the parasite population.1. Optimize and maintain consistent culture conditions, including temperature and medium composition.2. Run a solvent toxicity control to determine the maximum non-lethal concentration of the solvent.3. Ensure the parasites are healthy and active before initiating the experiment.
Inconsistent motility in control wells 1. The culture medium is not suitable for maintaining parasite viability over the assay duration.2. Handling stress during parasite collection and transfer.3. Insufficient oxygenation of the culture medium.1. Use a culture medium known to support the long-term viability of the specific parasite species.2. Minimize handling stress by being gentle during collection and transfer procedures.3. Ensure adequate oxygenation, especially for longer incubation periods.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's primary mode of action is the potentiation of glutamate-gated chloride ion channels (GluCls) found in the nerve and muscle cells of invertebrates.[4][5] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.[4][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is sparingly soluble in water but is freely soluble in methanol and soluble in 95% ethanol.[6] For in vitro assays, it is commonly dissolved in dimethyl sulfoxide (DMSO).[4] It is crucial to ensure the final concentration of DMSO in your assay does not exceed a non-toxic level, typically below 0.5%.[3]

Q3: How should I prepare my this compound solutions for an experiment?

A3: It is recommended to prepare fresh stock solutions of this compound for each experiment, as the compound can degrade over time. Perform serial dilutions carefully and ensure thorough mixing at each step to ensure accurate concentrations.

Q4: What are some common model organisms used for testing the efficacy of this compound?

A4: A common model organism is the free-living nematode Caenorhabditis elegans.[4] For studies on parasitic nematodes of livestock, Haemonchus contortus is frequently used.[4][7]

Q5: How can I improve the consistency of my motility scoring?

A5: To improve consistency, it is recommended that the person scoring motility be blinded to the treatment groups.[3] Utilizing an automated motility tracking system can also provide more objective and high-throughput data.[4]

Data Presentation

The following tables summarize the in vitro efficacy of this compound against various parasites.

Table 1: In Vitro Efficacy of this compound against Various Parasites (IC50/EC50 Values)

Parasite SpeciesDevelopmental StageAssay DurationIC50/EC50 (µM)Reference
Caenorhabditis elegansL4 Larvae90 minutes0.19 ± 0.01[4]
Haemonchus contortus (susceptible)LarvaeNot Specified0.29 - 0.48[8]
Haemonchus contortus (resistant)LarvaeNot Specified8.16 - 32.03[8]
Babesia bovisNot SpecifiedNot Specified53.3 ± 4.8[9]
Babesia bigeminaNot SpecifiedNot Specified98.6 ± 5.7[9]
Babesia divergensNot SpecifiedNot Specified30.1 ± 2.2[9]
Babesia caballiNot SpecifiedNot Specified43.7 ± 3.7[9]
Theileria equiNot SpecifiedNot Specified90.1 ± 8.1[9]

IC50 (Inhibitory Concentration 50%): The concentration of a drug that inhibits a biological process by 50%. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response.

Table 2: In Vitro Efficacy of this compound against Haemonchus contortus (LC50 Values)

CompoundAssay TypeNematode SpeciesEfficacy MetricValue (ng/mL)Reference
This compoundLarval Development AssayHaemonchus contortusLC501.1[10]
This compoundLarval Development AssayHaemonchus contortusLC508.9 (Australian strain)[10]
This compoundLarval Development AssayHaemonchus contortusLC500.4 (Weybridge strain)[10]
This compoundLarval Development AssayHaemonchus contortusLC508.0 (resistant strain)[10]

LC50 (Lethal Concentration 50%): The concentration of a drug that is lethal to 50% of the test organisms.

Experimental Protocols

Protocol 1: Helminth Motility Assay (Automated System)

This protocol is adapted for a 96-well plate format and is suitable for nematodes such as C. elegans or H. contortus.

Materials:

  • Target helminth species (e.g., synchronized L4 stage C. elegans or exsheathed L3 stage H. contortus)

  • Appropriate culture medium (e.g., K saline for C. elegans)

  • This compound stock solution in DMSO

  • 96-well microtiter plates

  • Automated motility tracking system (e.g., WMicrotracker™)

  • Incubator

Procedure:

  • Preparation of Helminths:

    • For C. elegans: Synchronize a population to obtain larvae of the desired stage (e.g., L4). Wash the worms and suspend them in the appropriate assay buffer.[4]

    • For H. contortus: Isolate infective third-stage larvae (L3) from fecal cultures. Before the assay, exsheath the larvae using a solution like sodium hypochlorite.[4]

  • Assay Setup:

    • Dispense a specific number of helminths (e.g., 40-50 C. elegans or 80 H. contortus L3 larvae) into each well of a 96-well plate containing the appropriate culture medium. The final volume per well is typically 200 µl.[4][7]

    • Allow the worms to acclimate in the plate for 20-30 minutes at the appropriate temperature (e.g., 21°C for C. elegans).[4]

    • Obtain a baseline motility reading using the automated system before adding the drug.[4]

  • Drug Application:

    • Prepare serial dilutions of this compound in the culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).[4]

    • Add the this compound dilutions and the vehicle control to the respective wells.

  • Data Acquisition and Analysis:

    • Place the plate in the automated motility tracking system and record worm movement at regular intervals for the desired duration (e.g., up to 24 hours).[7]

    • The raw data from the system is processed to generate a motility index.

    • Normalize the motility of treated worms to the motility of the vehicle control worms (set to 100%).

    • Plot the percentage of motility inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (Mammalian Cell Line)

This protocol is used to assess the selectivity of this compound by determining its cytotoxicity against a mammalian cell line (e.g., Vero or HeLa cells).

Materials:

  • Mammalian cell line (e.g., Vero or HeLa)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well plates

  • MTT solution (5 mg/mL)

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed mammalian cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Application:

    • Prepare serial dilutions of this compound in the complete cell culture medium. The concentration range should be similar to that used in the parasite assays.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The CC50 (50% cytotoxic concentration) is calculated, and the selectivity index (SI = CC50 / IC50) is determined. A higher SI indicates greater selectivity for the parasite.[11]

Mandatory Visualizations

Antiparasitic_agent_15_Mechanism_of_Action cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Agent15 This compound Agent15->GluCl Binds to and potentiates Influx Increased Cl- Influx Chloride->Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of this compound.

Experimental_Workflow_Motility_Assay start Start prep_parasites Prepare and Dispense Parasites start->prep_parasites acclimate Acclimate Parasites prep_parasites->acclimate baseline Measure Baseline Motility acclimate->baseline add_drug Add this compound (Serial Dilutions) baseline->add_drug incubate Incubate and Record Motility add_drug->incubate analyze Analyze Data (Normalize to Control) incubate->analyze end Determine IC50 analyze->end

Caption: Workflow for the helminth motility assay.

References

Addressing variability in "Antiparasitic agent-15" experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antiparasitic Agent-15. This resource is designed for researchers, scientists, and drug development professionals to help address variability in experimental results and provide clear guidance on assay protocols.

Frequently Asked Questions (FAQs)

Q1: Why are we observing significant variability in the IC50 values for this compound across different experimental runs?

A1: Inconsistent IC50 values are a common challenge in antiparasitic drug screening. Several factors can contribute to this variability, including the biological system and the experimental setup.[1] Key sources of variability include:

  • Parasite-Specific Factors:

    • Strain and Stage: Different parasite strains can exhibit varying levels of susceptibility to antiparasitic agents due to genetic diversity.[1][2] The developmental stage of the parasite used in the assay can also significantly impact results.

    • Initial Parasitemia: Inconsistent starting parasite density will lead to variable results.[1][2]

  • Culture and Assay Conditions:

    • Media and Serum: Variations in culture medium composition, serum percentage, and hematocrit can affect parasite growth and, consequently, IC50 values.[1]

    • Host Cell Health: The viability and passage number of host cells can influence parasite invasion and replication, leading to skewed outcomes.[1] It is crucial to avoid using over-confluent or unhealthy cells.[1]

    • Incubation Time: Insufficient incubation may not reveal the full effect of the agent, while excessive time can lead to nutrient depletion and cell death.[1]

  • Reagent and Compound Handling:

    • Reagent Consistency: Using reagents from different lot numbers can introduce variability.

    • Compound Stability: this compound may degrade over time, even when stored correctly. Preparing fresh dilutions for each experiment is recommended.[3]

    • Solvent Effects: The solvent used to dissolve the agent (e.g., DMSO) can be toxic to parasites at high concentrations.[3]

Q2: Our positive control is showing inconsistent results between assays. What could be the cause?

A2: Variability in the positive control can invalidate experimental results and often points to systemic issues in the assay.[1] Potential causes include:

  • Control Compound Degradation: Ensure the positive control stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment from a validated stock.[1][2]

  • Inconsistent Parasite Density: Inaccurate parasite counting and seeding can lead to variable results for both the test agent and the control.[1]

  • Pipetting Errors: Inaccurate dispensing of the control compound or parasite culture will lead to inconsistencies. Regular calibration of pipettes is crucial.[3]

Q3: We are observing high background signals in our assay readout. How can this be mitigated?

A3: High background can obscure the true effect of this compound.[1] To reduce background noise:

  • Minimize Cellular Debris: Handle cells gently during seeding and washing to prevent excessive cell death, which can interfere with colorimetric or fluorometric readouts.[1]

  • Check for Reagent Precipitation: Visually inspect wells for any precipitation of assay reagents before reading the plate.[1]

  • Wash Steps: Ensure that wash steps are sufficient to remove unbound reagents or cellular debris.

Q4: this compound shows high efficacy in some parasite strains but not in others. How can we investigate this?

A4: Differential susceptibility between parasite strains suggests the involvement of specific genetic or metabolic factors.[2] A systematic approach to investigate these differences can include:

  • Strain Confirmation: Use molecular methods (e.g., genotyping) to confirm the identity and purity of the parasite strains.[2]

  • Comparative Genomics/Transcriptomics: Analyze genetic and transcriptional differences between susceptible and resistant strains to identify mutations or differential gene expression related to the drug's target, metabolic activation, or efflux pumps.[2]

  • Target Engagement Assays: If the molecular target is known, confirm that the agent binds to its target in both susceptible and resistant strains.[2]

Troubleshooting Guides

Troubleshooting Inconsistent IC50 Values

This guide provides a structured approach to identifying the source of variability in your IC50 results for this compound.

Troubleshooting Workflow for Inconsistent IC50 Results

start High IC50 Variability Observed check_protocol Review Standard Operating Protocol (SOP) start->check_protocol check_parasite Parasite Factors check_protocol->check_parasite check_culture Culture & Assay Conditions check_protocol->check_culture check_reagents Reagents & Compound check_protocol->check_reagents strain Consistent Strain & Stage? check_parasite->strain media Consistent Media & Serum? check_culture->media compound Fresh Compound Dilutions? check_reagents->compound parasitemia Consistent Initial Parasitemia? strain->parasitemia Yes resolve_parasite Standardize Parasite Source & Synchronization strain->resolve_parasite No parasitemia->check_culture Yes parasitemia->resolve_parasite No cells Healthy Host Cells? media->cells Yes resolve_culture Standardize Culture Conditions & Cell Handling media->resolve_culture No incubation Consistent Incubation Time? cells->incubation Yes cells->resolve_culture No incubation->check_reagents Yes incubation->resolve_culture No solvent Solvent Concentration Non-Toxic? compound->solvent Yes resolve_reagents Prepare Fresh Reagents & Validate Solvent Effects compound->resolve_reagents No solvent->resolve_reagents No end_node Consistent Results Achieved solvent->end_node Yes resolve_parasite->start resolve_culture->start resolve_reagents->start

Caption: A flowchart for troubleshooting inconsistent IC50 results.

Data Presentation

Table 1: Key Parameters for In Vitro Antiparasitic Assays

This table summarizes critical parameters that should be standardized to ensure reproducibility.

ParameterRecommended RangeRationale for Consistency
Initial Parasitemia 0.5 - 1%Inconsistent starting parasite density leads to variable growth rates and drug efficacy readouts.[1]
Hematocrit 1.5 - 2.5%Alters red blood cell availability, which can affect parasite invasion and replication.[1]
Incubation Time 48 - 72 hoursInsufficient time may not reveal the full drug effect, while excessive time can lead to nutrient depletion and cell death.[1]
Compound Concentration 0.01 - 100 µMAn inadequate concentration range may result in an incomplete dose-response curve.[1]
Solvent (DMSO) Conc. < 0.5%High solvent concentrations can be toxic to the parasites, confounding the results.[3]

Experimental Protocols

Standard In Vitro Efficacy Assay for this compound

This protocol describes a common method for determining the in vitro efficacy of this compound against blood-stage parasites.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Parasite culture (e.g., Plasmodium falciparum)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • Human red blood cells

  • 96-well microtiter plates

  • Positive control (e.g., Chloroquine)

  • Vehicle control (e.g., DMSO)

  • DNA-intercalating dye (e.g., SYBR Green I)

  • Lysis buffer

Procedure:

  • Compound Dilution:

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Prepare dilutions of the positive and vehicle controls in parallel.

  • Parasite Suspension Preparation:

    • Prepare a parasite suspension with 2% hematocrit and 1% parasitemia in complete culture medium.

  • Drug Treatment and Incubation:

    • Add 100 µL of the parasite suspension to each well of a 96-well microtiter plate.

    • Add 100 µL of the diluted this compound, positive control, or vehicle control to the respective wells.

    • Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2).[4]

  • Lysis and Staining:

    • After incubation, add lysis buffer containing a DNA-intercalating dye to each well.

    • Incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition:

    • Read the fluorescence of each well using a plate reader (excitation/emission wavelengths appropriate for the dye).

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Normalize the data to the vehicle control (100% growth) and a high-concentration drug control (0% growth).

    • Calculate the IC50 value by fitting the dose-response data to a suitable model (e.g., a four-parameter logistic regression).

Experimental Workflow for In Vitro Efficacy Assay

prep_compound Prepare Serial Dilutions of This compound plate_setup Add Parasites and Compound Dilutions to 96-Well Plate prep_compound->plate_setup prep_parasites Prepare Parasite Suspension (1% Parasitemia, 2% Hematocrit) prep_parasites->plate_setup incubation Incubate for 72 hours plate_setup->incubation lysis Lyse Cells and Add Fluorescent Dye incubation->lysis read_plate Read Fluorescence on Plate Reader lysis->read_plate analysis Analyze Data and Calculate IC50 read_plate->analysis agent15 This compound kinase Parasite-Specific Kinase (PSK) agent15->kinase Inhibits p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylates apoptosis Apoptosis / Cell Death kinase->apoptosis Inhibition leads to substrate Substrate Protein substrate->p_substrate downstream Downstream Effector Activation p_substrate->downstream replication Parasite Replication & Survival downstream->replication

References

Optimization of "Antiparasitic agent-15" synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antiparasitic Agent-15 Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield and purity of this compound.

Synthesis Overview

The synthesis of this compound is a two-step process:

  • Step 1: Suzuki-Miyaura Coupling to form a key biaryl intermediate.

  • Step 2: Amidation to couple the intermediate with a primary amine, yielding the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Reaction Yield

Q1: My Suzuki coupling reaction (Step 1) has a low yield or has stalled. What are the common causes?

A1: Low yield in Suzuki coupling is a frequent issue and can often be attributed to problems with the catalyst, reagents, or reaction conditions.[1][2]

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing of the solvent and reaction mixture can lead to oxidation and precipitation of palladium black, which is catalytically inactive.[2]

  • Ligand Degradation: Phosphine-based ligands are prone to oxidation, which prevents them from coordinating with the palladium center.[1]

  • Poor Reagent Quality: Boronic acids can degrade over time, especially through protodeboronation.[1][3] It is recommended to use fresh or recently purified boronic acids or more stable derivatives like pinacol esters.[1][3]

  • Suboptimal Base: The choice and amount of base are critical for activating the boronic acid.[2] Insufficient base can cause the reaction to stall. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, and the optimal choice can be substrate-dependent.[2]

  • Incorrect Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] However, excessive heat can accelerate catalyst decomposition.[1]

Q2: The yield of my amidation reaction (Step 2) is lower than expected. Why?

A2: Low yields in amidation can result from incomplete activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.

  • Inefficient Coupling Reagent: The choice of coupling reagent is crucial. Common reagents include carbodiimides (EDC, DCC) and uronium salts (HATU, HBTU).[] The efficiency of these reagents can be substrate-dependent.

  • Side Reactions: If using an acid chloride, it can be susceptible to hydrolysis, especially if trace amounts of water are present.[5]

  • Steric Hindrance: If either the carboxylic acid intermediate or the amine is sterically hindered, the reaction rate can be significantly reduced. In such cases, prolonged reaction times or more forceful coupling agents might be necessary.[]

  • Base Stoichiometry: An appropriate base, like triethylamine or DIPEA, is often required to neutralize the acid formed during the reaction and to facilitate the coupling.[]

Category 2: Product Purity Issues

Q3: How can I identify the impurities in my crude this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the number of components and their relative abundance.[6][7][8] For structural identification, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[8] Comparing the NMR spectrum of your crude product to reference spectra of starting materials can quickly identify unreacted components.[9]

Q4: I am observing a persistent impurity with a similar polarity to my final product. What could it be and how can I remove it?

A4: This is a common challenge in multi-step synthesis.[10][11] The impurity could be a byproduct from a side reaction.

  • Potential Side Products in Step 1 (Suzuki):

    • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[3][12] This is often promoted by the presence of oxygen.[3]

    • Protodeboronation: The boronic acid is replaced by a hydrogen atom, leading to an undesired arene byproduct.[2][3]

  • Potential Side Products in Step 2 (Amidation):

    • N,N-Diacylation: If the amine has two N-H bonds, a second acylation can sometimes occur, though it is less common.

    • Racemization: If your intermediate contains a chiral center adjacent to the carboxylic acid, some coupling conditions can cause epimerization.[13]

  • Purification Strategies:

    • Chromatography Optimization: Standard purification techniques include flash chromatography, preparative HPLC, and supercritical fluid chromatography (SFC).[6][7][14] If co-elution is an issue, try altering the solvent system (e.g., changing polarity, using a different modifier) or the stationary phase (e.g., switching from normal phase to reverse phase).[6]

    • Crystallization: This technique can be highly effective for removing closely related impurities if a suitable solvent system can be found.[8][14]

    • Scavenger Resins: These can be used to selectively bind and remove specific types of impurities, such as unreacted starting materials or coupling reagents.[15]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound (Two-Step)

Step 1: Suzuki-Miyaura Coupling

  • To a round-bottom flask, add the aryl halide (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[2]

  • Seal the flask with a septum and establish an inert atmosphere by purging with argon or nitrogen for 15-20 minutes.[1]

  • Add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.[16]

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Amidation

  • Dissolve the crude intermediate from Step 1 (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).[17]

  • Add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the primary amine (1.1 eq.) and continue stirring at room temperature for 8-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude this compound. Purify via flash column chromatography.[6]

Data Tables: Optimization of Reaction Conditions

Table 1: Optimization of Suzuki Coupling (Step 1)

EntryCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1Pd(PPh₃)₄ (3%)K₂CO₃ (2.0)Toluene10066588
2Pd(OAc)₂/SPhos (2%)K₃PO₄ (2.5)Dioxane/H₂O9048894
3Pd(PPh₃)₄ (3%)Na₂CO₃ (2.0)DMF9067290
4Pd(OAc)₂/SPhos (2%)K₃PO₄ (2.5)THF/H₂O8088192

Table 2: Optimization of Amidation (Step 2)

EntryCoupling ReagentBase (eq.)SolventTemp (°C)Time (h)Yield (%)Purity (%)
1EDC/HOBtDIPEA (2.0)DCM25127591
2HATUDIPEA (2.0)DMF2589297
3T3PPyridine (3.0)EtOAc5068595
4SOCl₂-Toluene7038189

Visual Guides

Experimental Workflow

The following diagram illustrates the overall synthetic and purification workflow for this compound.

G Synthesis Workflow for this compound cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Amidation cluster_purification Purification & Analysis SMs Aryl Halide + Boronic Acid Reaction1 Pd Catalyst, Base Solvent, 90°C SMs->Reaction1 Intermediate Crude Intermediate Reaction1->Intermediate Reaction2 HATU, DIPEA Solvent, 25°C Intermediate->Reaction2 Amine Primary Amine Amine->Reaction2 CrudePdt Crude Agent-15 Reaction2->CrudePdt Purify Column Chromatography CrudePdt->Purify FinalPdt Pure Agent-15 (>98%) Purify->FinalPdt QC QC Analysis (HPLC, NMR, MS) FinalPdt->QC

Caption: Overall workflow from starting materials to purified product.
Troubleshooting Logic

Use this decision tree to diagnose and address common issues leading to low yield in the Suzuki coupling step.

G Troubleshooting: Low Yield in Suzuki Coupling Start Low Yield or Stalled Reaction Check_Reagents Check Reagent Quality (Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Catalyst Check Catalyst System (Pd Source, Ligand) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Temp, Degassing, Stirring) Start->Check_Conditions Sol_Reagents Use fresh boronic acid or pinacol ester. Ensure base is pure & dry. Check_Reagents->Sol_Reagents Sol_Catalyst Use fresh ligand. Ensure correct Pd:Ligand ratio. Check_Catalyst->Sol_Catalyst Sol_Conditions Thoroughly degas solvent. Optimize temperature. Ensure efficient stirring. Check_Conditions->Sol_Conditions Rerun Rerun Reaction with Optimized Parameters Sol_Reagents->Rerun Sol_Catalyst->Rerun Sol_Conditions->Rerun

Caption: Decision tree for troubleshooting low Suzuki coupling yield.

References

Validation & Comparative

A Comparative Analysis of Antiparasitic Agent-15 and Benznidazole for the Treatment of Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, particularly in Latin America. The current standard of care relies primarily on two nitroimidazole derivatives, benznidazole and nifurtimox. However, the efficacy of these drugs, especially in the chronic phase of the disease, is limited, and they are often associated with significant side effects. This has spurred the search for novel, more effective, and safer therapeutic agents. This guide provides a comparative overview of a novel pyridine-thiazolidinone, "Antiparasitic agent-15," and the established drug, benznidazole, for the treatment of T. cruzi infection, based on available preclinical data.

Overview of this compound and Benznidazole

This compound is a novel pyridine-thiazolidinone compound identified in a study by da Conceição et al. (2023).[1] It has demonstrated potent in vitro activity against both the trypomastigote and amastigote forms of T. cruzi. Its proposed mechanism of action involves the induction of necrosis in the parasite.[1]

Benznidazole is a nitroimidazole antimicrobial that has been the mainstay of Chagas disease treatment for decades.[2] Its mechanism of action is multifaceted, involving the generation of reactive metabolites within the parasite that lead to DNA damage, oxidative stress, and disruption of key metabolic pathways.[2]

In Vitro Efficacy and Cytotoxicity

The following tables summarize the available quantitative data on the in vitro activity of this compound and benznidazole against Trypanosoma cruzi and their cytotoxicity against mammalian cells. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundParasite StageIC50 (µM)Reference
This compound Trypomastigote0.9[1]
Amastigote0.64[1]
Benznidazole Trypomastigote12.82 ± 2.66
Amastigote~1.63 - 2.31

Table 1: In Vitro Anti-Trypanosoma cruzi Activity (IC50)

CompoundCell LineCC50 (µM)Selectivity Index (SI)*Reference
This compound RAW 264.7146.1>162 (Trypomastigote)>228 (Amastigote)[1]
Benznidazole Vero>928.97>72.4 (Trypomastigote)

Table 2: Cytotoxicity (CC50) and Selectivity Index (SI) *Selectivity Index (SI) = CC50 / IC50

Mechanism of Action

The proposed mechanisms of action for this compound and benznidazole differ significantly, offering potential for distinct therapeutic profiles.

This compound: This compound is reported to induce parasite cell death through necrosis.[1] This mode of action suggests a mechanism that leads to the loss of membrane integrity and subsequent leakage of cellular contents.

Benznidazole: The trypanocidal activity of benznidazole is initiated by the reduction of its nitro group by a parasite-specific nitroreductase.[2] This process generates reactive nitro radicals and other electrophilic metabolites that cause widespread damage to parasite macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death.[2]

cluster_agent15 This compound cluster_bnz Benznidazole agent15 This compound membrane_damage Plasma Membrane Damage agent15->membrane_damage necrosis Necrosis membrane_damage->necrosis bnz Benznidazole nitroreduction Parasite Nitroreductase bnz->nitroreduction reactive_metabolites Reactive Metabolites nitroreduction->reactive_metabolites dna_damage DNA Damage reactive_metabolites->dna_damage oxidative_stress Oxidative Stress reactive_metabolites->oxidative_stress metabolic_disruption Metabolic Disruption reactive_metabolites->metabolic_disruption parasite_death Parasite Death dna_damage->parasite_death oxidative_stress->parasite_death metabolic_disruption->parasite_death

Caption: Proposed mechanisms of action for this compound and Benznidazole.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays used to evaluate the anti-Trypanosoma cruzi activity of this compound, as described by da Conceição et al. (2023).

In Vitro Assay for Trypomastigote Activity
  • Parasite Culture: Bloodstream trypomastigotes of the Y strain of T. cruzi are obtained from previously infected Swiss mice.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in RPMI-1640 medium to the desired concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Setup: The assay is performed in 96-well microplates. Each well contains 1 x 10^6 parasites/mL in 198 µL of RPMI-1640 medium. 2 µL of the compound solution is added to each well.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Parasite Viability Assessment: After incubation, parasite motility and morphology are observed using an inverted microscope. The number of viable parasites is determined by counting in a Neubauer chamber.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by linear regression analysis. Benznidazole is used as a positive control.

In Vitro Assay for Amastigote Activity
  • Cell Culture and Infection: Murine RAW 264.7 macrophages are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours. The cells are then infected with trypomastigotes at a parasite-to-cell ratio of 10:1 for 24 hours.

  • Removal of Extracellular Parasites: After the infection period, the wells are washed to remove non-internalized trypomastigotes.

  • Compound Treatment: The infected cells are treated with different concentrations of this compound for 48 hours.

  • Staining and Quantification: The cells are fixed with methanol and stained with Giemsa. The number of intracellular amastigotes is determined by counting at least 100 macrophages per well.

  • Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated and untreated infected cells.

cluster_workflow General In Vitro Assay Workflow start Start parasite_culture Parasite/Cell Culture start->parasite_culture compound_prep Compound Preparation start->compound_prep assay_setup Assay Setup (96-well plate) parasite_culture->assay_setup compound_prep->assay_setup treatment Treatment with Compound assay_setup->treatment incubation Incubation treatment->incubation readout Readout (e.g., Microscopy, Resazurin) incubation->readout data_analysis Data Analysis (IC50/CC50 Calculation) readout->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro anti-Trypanosoma cruzi screening assays.

Conclusion and Future Directions

The available in vitro data suggests that this compound is a potent inhibitor of Trypanosoma cruzi growth, with IC50 values in the sub-micromolar range against both trypomastigote and amastigote forms.[1] Notably, its selectivity index appears to be significantly higher than that reported for benznidazole in separate studies, indicating a potentially wider therapeutic window.[1] The distinct necrotic mechanism of action of this compound may offer an advantage against parasite strains that have developed resistance to benznidazole.

However, it is crucial to emphasize the preliminary nature of these findings. To date, no direct head-to-head comparative studies of this compound and benznidazole under identical experimental conditions have been published. Furthermore, there is a lack of in vivo efficacy, pharmacokinetic, and toxicology data for this compound.

Future research should prioritize:

  • Direct in vitro and in vivo comparative studies of this compound and benznidazole.

  • Evaluation of the efficacy of this compound in animal models of both acute and chronic Chagas disease.

  • Pharmacokinetic and toxicological profiling of this compound.

  • Investigation into the potential for combination therapy with benznidazole to enhance efficacy and reduce toxicity.

References

Comparative Analysis of Antiparasitic Agent-15 and Miltefosine Against Leishmania Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the ongoing search for more effective treatments for leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, numerous compounds are under investigation. This guide provides a comparative overview of a novel research compound, "Antiparasitic agent-15," and the established oral drug, miltefosine. The comparison is based on currently available data, highlighting key differences in their known mechanisms of action, in vitro efficacy, and the depth of supporting research.

It is important to note that "this compound" is a research compound with limited publicly available data, and no direct head-to-head comparative studies with miltefosine have been identified in the public domain. Therefore, this guide juxtaposes the available information to offer a preliminary assessment for the scientific community.

Data Presentation: In Vitro Efficacy

The following tables summarize the reported in vitro activities of this compound and miltefosine against Leishmania species.

Table 1: In Vitro Activity of this compound against Leishmania amazonensis

ParameterPromastigotesAmastigotesHost Cell Cytotoxicity (CC50 in RAW 264.7)Selectivity Index (Amastigote)
IC50 42.2 µM[1]9.58 µM[1]146.1 µM[1]15.25

Table 2: In Vitro Activity of Miltefosine against Various Leishmania Species

Leishmania SpeciesPromastigotes (EC50/IC50)Amastigotes (EC50/IC50)
L. donovaniNot widely reported2.63 - 10.63 µM[2]
L. majorNot widely reported~37.17 µM[2]
L. tropicaNot widely reported2.63 - 10.63 µM[2]
L. aethiopicaNot widely reported2.63 - 10.63 µM[2]
L. mexicanaNot widely reported2.63 - 10.63 µM[2]
L. panamensisNot widely reported2.63 - 10.63 µM[2]

Mechanism of Action

This compound: This pyridine-thiazolidinone compound is reported to induce parasite cell death through necrosis.[1] It has been observed to cause morphological changes in T. cruzi trypomastigotes, such as shortening, retraction, and curvature of the parasite body, along with leakage of internal content.[1] The precise molecular targets in Leishmania have not been detailed in the available information.

Miltefosine: The mechanism of action for miltefosine is multifaceted and has been more extensively studied. It is known to disrupt lipid metabolism and signaling pathways in the parasite.[3][4] Key effects include:

  • Inhibition of Phosphatidylcholine Biosynthesis: Miltefosine interferes with the synthesis of phosphatidylcholine, a crucial component of the parasite's cell membrane.[5][6]

  • Mitochondrial Dysfunction: It inhibits cytochrome c oxidase, leading to mitochondrial dysfunction and an apoptosis-like cell death cascade.[3][5]

  • Disruption of Calcium Homeostasis: Miltefosine has been shown to impair the function of acidocalcisomes and activate a sphingosine-dependent plasma membrane Ca2+ channel, leading to a disruption of the parasite's internal calcium balance.[5][7]

  • Induction of Apoptosis-like Death: The drug induces programmed cell death in Leishmania, characterized by DNA fragmentation and nuclear condensation.[6]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of anti-leishmanial compounds. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Promastigote Susceptibility Assay
  • Parasite Culture: Leishmania spp. promastigotes are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Compound Preparation: The test compound ("this compound" or miltefosine) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 cells/mL.

    • Serial dilutions of the test compounds are added to the wells. A positive control (e.g., amphotericin B) and a negative control (DMSO vehicle) are included.

    • Plates are incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and incubated for 4-6 hours. The fluorescence (560 nm excitation/590 nm emission) is measured, which correlates with the number of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vitro Amastigote Susceptibility Assay
  • Host Cell Culture: A macrophage cell line (e.g., THP-1 or RAW 264.7) is cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere. For THP-1 cells, differentiation into macrophages is induced with phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1. After 24 hours of co-incubation, non-internalized promastigotes are washed away.

  • Treatment: The infected macrophages are treated with serial dilutions of the test compounds for 72 hours.

  • Quantification:

    • The cells are fixed with methanol and stained with Giemsa.

    • The number of amastigotes per 100 macrophages and the percentage of infected macrophages are determined by light microscopy.

  • Data Analysis: The 50% effective concentration (EC50) is determined by comparing the number of amastigotes in treated versus untreated control wells. Cytotoxicity against the host cells (CC50) is determined in parallel on uninfected macrophages to calculate the selectivity index (CC50/EC50).

In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
  • Animal Model: BALB/c mice are a commonly used susceptible model for cutaneous leishmaniasis.[8]

  • Infection: Mice are infected with 1 x 10^6 stationary-phase L. major or L. amazonensis promastigotes in the footpad or the base of the tail.

  • Treatment: Once lesions are established (typically 3-4 weeks post-infection), treatment is initiated. The test compound is administered orally or via another appropriate route daily for a specified period (e.g., 28 days). Miltefosine is typically used as a positive control.

  • Efficacy Assessment:

    • Lesion Size: Lesion diameter is measured weekly using a digital caliper.

    • Parasite Burden: At the end of the treatment period, parasite load in the infected tissue (footpad, spleen, and liver) is quantified using limiting dilution assay or quantitative PCR.

  • Data Analysis: The efficacy of the treatment is determined by the reduction in lesion size and parasite burden compared to the untreated control group.

Visualizations

G cluster_0 Miltefosine's Mechanism of Action in Leishmania miltefosine Miltefosine membrane Parasite Cell Membrane miltefosine->membrane disrupts mitochondrion Mitochondrion miltefosine->mitochondrion acidocalcisome Acidocalcisome miltefosine->acidocalcisome alkalinizes ca_channel Plasma Membrane Ca2+ Channel miltefosine->ca_channel activates pc_synthesis Phosphatidylcholine Biosynthesis membrane->pc_synthesis inhibits cytochrome_c Cytochrome c Oxidase mitochondrion->cytochrome_c inhibits apoptosis Apoptosis-like Cell Death cytochrome_c->apoptosis induces acidocalcisome->apoptosis ca_channel->apoptosis

Caption: Miltefosine's multifaceted mechanism of action against Leishmania parasites.

G cluster_1 Experimental Workflow for Anti-leishmanial Drug Screening start Start in_vitro_promo In Vitro Screening (Promastigotes) start->in_vitro_promo in_vitro_ama In Vitro Screening (Intracellular Amastigotes) in_vitro_promo->in_vitro_ama Active Compounds cytotoxicity Host Cell Cytotoxicity Assay in_vitro_ama->cytotoxicity Active Compounds in_vivo In Vivo Efficacy (Murine Model) cytotoxicity->in_vivo Selective Compounds lead_candidate Lead Candidate in_vivo->lead_candidate Efficacious Compounds

Caption: A typical workflow for the screening and evaluation of anti-leishmanial drug candidates.

Summary and Future Directions

The available data indicates that this compound exhibits activity against the clinically relevant amastigote stage of L. amazonensis with a moderate selectivity index. Its proposed necrotic mechanism of action may differ from miltefosine's apoptosis-inducing pathways.

Miltefosine remains a critical tool in the treatment of leishmaniasis, backed by extensive clinical data.[9][10][11][12][13] Its efficacy varies depending on the Leishmania species and geographical region, and resistance is an emerging concern.[11] The drug's known multifaceted mechanism provides multiple points of attack against the parasite.

For this compound to be considered a viable lead compound, further research is essential. This should include:

  • Broad-spectrum activity screening: Testing against a panel of different Leishmania species, including those responsible for visceral leishmaniasis (L. donovani, L. infantum).

  • In vivo efficacy studies: Evaluation in established animal models for both cutaneous and visceral leishmaniasis to determine its therapeutic potential.

  • Mechanism of action studies: Elucidation of the specific molecular targets and pathways affected by the compound in Leishmania.

  • Pharmacokinetic and toxicity profiling: Assessment of its absorption, distribution, metabolism, excretion, and safety profile.

Direct, side-by-side comparisons with standard-of-care drugs like miltefosine, using standardized assays, will be crucial in determining the true potential of this compound as a future anti-leishmanial therapeutic.

References

Validating the Molecular Target of Antiparasitic Agent-15: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The identification and validation of novel molecular targets are critical for the development of new antiparasitic drugs with improved efficacy and reduced toxicity. This guide provides a comparative analysis of "Antiparasitic agent-15," a novel investigational compound, alongside established and alternative antiparasitic agents. The primary focus of this document is to present the experimental data and methodologies used to validate the molecular target of this compound, which has been identified as the parasite's glycyl-tRNA synthetase (GlyRS). Glycyl-tRNA synthetase is an essential enzyme responsible for charging tRNA with glycine, a fundamental step in protein biosynthesis.[1][2] Disrupting this process leads to the cessation of protein production and parasite death.

This guide will compare this compound with two other agents:

  • Albendazole: A widely used broad-spectrum anthelmintic that acts by inhibiting the polymerization of β-tubulin, thereby disrupting microtubule-dependent processes in parasites.[3]

  • Agent-X (Hypothetical): An experimental compound targeting a parasite-specific protein kinase involved in essential signaling pathways.

The following sections present a summary of comparative data, detailed experimental protocols for target validation, and visualizations of key pathways and workflows.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound, Albendazole, and Agent-X against a panel of representative parasites.

Table 1: In Vitro Potency and Selectivity

CompoundTargetParasite SpeciesIC50 (nM)Human Homolog IC50 (nM)Selectivity Index (Human/Parasite)
This compound Glycyl-tRNA synthetasePlasmodium falciparum15>15,000>1000
Leishmania donovani25>15,000>600
Trypanosoma cruzi40>15,000>375
Albendazole β-tubulinAscaris lumbricoides120>10,000>83
Trichuris trichiura250>10,000>40
Agent-X Protein Kinase YPlasmodium falciparum850062.5
Leishmania donovani1250041.7

Table 2: In Vivo Efficacy in Murine Models

CompoundParasite ModelDosing RegimenParasite Burden Reduction (%)Survival Rate (%)
This compound P. berghei (Malaria)10 mg/kg, oral, once daily for 4 days98100
L. donovani (Leishmaniasis)20 mg/kg, oral, once daily for 5 days95100
Albendazole Hymenolepis nana (Helminth)50 mg/kg, oral, single dose99100
Agent-X P. berghei (Malaria)15 mg/kg, oral, once daily for 4 days9280

Experimental Protocols for Target Validation

The validation of a drug's molecular target is a crucial step in its development.[4][5] This process confirms that the drug's therapeutic effects are mediated through its interaction with the intended target.[4] The following are detailed protocols for key experiments used to validate the molecular target of this compound.

Thermal Shift Assay (TSA)

Objective: To demonstrate direct binding of this compound to the recombinant parasite Glycyl-tRNA synthetase (GlyRS) protein, leading to its thermal stabilization.

Methodology: A thermal shift assay, also known as differential scanning fluorimetry (DSF), measures changes in the thermal denaturation temperature of a protein.[6] Ligand binding typically increases the thermal stability of a protein.[6][7]

  • Protein Preparation: Recombinant parasite GlyRS and human GlyRS were expressed and purified. The final protein concentration was adjusted to 2 µM in a buffer of 100 mM HEPES (pH 7.5) and 150 mM NaCl.[8]

  • Assay Setup: The assay was performed in a 96-well plate format. Each well contained 2 µM of the target protein, 5x SYPRO Orange dye (a fluorescent dye that binds to hydrophobic regions of unfolded proteins), and varying concentrations of this compound (from 0.1 µM to 100 µM).[9][10]

  • Thermal Denaturation: The plate was sealed and placed in a real-time PCR instrument. The temperature was increased from 25°C to 95°C at a rate of 1°C per minute.[6]

  • Data Acquisition and Analysis: Fluorescence was monitored at each temperature increment. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined by fitting the sigmoidal melting curve to the Boltzmann equation. A significant increase in Tm in the presence of this compound indicates direct binding and stabilization of the protein.

Enzymatic Assay

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of parasite GlyRS.

Methodology: The activity of GlyRS can be measured by monitoring the ATP consumption associated with the aminoacylation of tRNA.

  • Reaction Mixture: The assay was conducted in a 384-well plate. The reaction mixture contained 50 mM Tris-HCl (pH 7.8), 20 mM KCl, 10 mM MgCl2, 2 mM ATP, 5 µM [3H]-glycine, 50 µg/mL total tRNA from the parasite, and 10 nM of purified recombinant parasite GlyRS.

  • Inhibitor Addition: this compound was added at various concentrations (ranging from 1 nM to 50 µM).

  • Reaction Initiation and Termination: The reaction was initiated by the addition of the enzyme and incubated at 37°C for 30 minutes. The reaction was terminated by spotting the mixture onto trichloroacetic acid (TCA)-soaked filter paper to precipitate the tRNA.

  • Quantification: The filter paper was washed to remove unincorporated [3H]-glycine. The amount of [3H]-glycine attached to the tRNA was quantified using a scintillation counter. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, was calculated by fitting the data to a dose-response curve.

CRISPR-Cas9 Based Target Validation

Objective: To demonstrate that the genetic disruption of the GlyRS gene in the parasite results in a phenotype that mimics the effect of this compound treatment, thereby confirming that GlyRS is the relevant target.[11][12]

Methodology: The CRISPR-Cas9 system is a powerful tool for genome editing in various organisms, including parasites.[13][14]

  • Guide RNA (gRNA) Design and Plasmid Construction: Two gRNAs targeting different exons of the GlyRS gene were designed. These were cloned into a Cas9-expressing plasmid that also contained a donor DNA template for homologous recombination, which introduces a selectable marker and stop codons into the target gene.

  • Parasite Transfection: The constructed plasmid was introduced into the parasites via electroporation.[15]

  • Selection and Cloning: Transfected parasites were selected using an appropriate drug. Clonal lines were established from the resistant population.

  • Genotypic Analysis: Successful gene disruption was confirmed by PCR and Sanger sequencing of the targeted locus.

  • Phenotypic Analysis: The growth rate of the GlyRS-knockout parasites was compared to that of wild-type parasites. A significant reduction in the growth rate of the knockout parasites, similar to the effect observed when treating wild-type parasites with this compound, provides strong genetic validation of the target.[11]

Visualizations

Signaling Pathway

GlyRS_Pathway cluster_translation Protein Biosynthesis cluster_inhibition Inhibition Glycine Glycine GlyRS Glycyl-tRNA Synthetase (Target) Glycine->GlyRS tRNA_Gly tRNA(Gly) tRNA_Gly->GlyRS ATP ATP ATP->GlyRS Glycyl_tRNA Glycyl-tRNA(Gly) GlyRS->Glycyl_tRNA  Aminoacylation Ribosome Ribosome Glycyl_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Agent15 Antiparasitic agent-15 Agent15->GlyRS

Caption: Inhibition of Glycyl-tRNA Synthetase by this compound blocks protein synthesis.

Experimental Workflow

CRISPR_Workflow cluster_design Plasmid Construction cluster_transfection Parasite Manipulation cluster_validation Validation gRNA_design Design gRNA for GlyRS gene Plasmid_construct Clone gRNA and donor DNA into Cas9 plasmid gRNA_design->Plasmid_construct Transfection Electroporate plasmid into parasites Plasmid_construct->Transfection Selection Select for transfected parasites Transfection->Selection Cloning Isolate clonal parasite lines Selection->Cloning Genotyping PCR and Sequencing to confirm gene disruption Cloning->Genotyping Phenotyping Compare growth of knockout vs. wild-type parasites Genotyping->Phenotyping Comparison_Diagram cluster_agents Antiparasitic Agents cluster_properties Properties Agent15 This compound Target Molecular Target Agent15->Target Glycyl-tRNA synthetase Albendazole Albendazole Albendazole->Target β-tubulin AgentX Agent-X AgentX->Target Protein Kinase Y Mechanism Mechanism of Action Target->Mechanism Selectivity Selectivity Mechanism->Selectivity Spectrum Spectrum of Activity Selectivity->Spectrum

References

Cross-reactivity assessment of "Antiparasitic agent-15" with other kinetoplastid parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antiparasitic Agent-15's Performance with Standard Treatments against Trypanosoma cruzi and Leishmania amazonensis.

This guide provides a comprehensive cross-reactivity assessment of the novel pyridine-thiazolidinone compound, this compound, against the kinetoplastid parasites Trypanosoma cruzi and Leishmania amazonensis. The in vitro efficacy and selectivity of this compound are compared with established antiparasitic drugs, supported by quantitative data and detailed experimental methodologies.

Performance Data Summary

The antiparasitic activity of this compound and standard drugs was evaluated based on their 50% inhibitory concentration (IC50) against the clinically relevant amastigote stage of the parasites and their 50% cytotoxic concentration (CC50) against mammalian cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the agent's specific toxicity towards the parasite.

CompoundParasite SpeciesFormIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
This compound Trypanosoma cruziAmastigote0.64RAW 264.7146.1228.3[1]
Trypomastigote0.9162.3[1]
This compound Leishmania amazonensisAmastigote9.58RAW 264.7146.115.3[1]
Trypomastigote42.23.5[1]
Benznidazole Trypanosoma cruziAmastigote~4.00 ± 1.90Various>15 (RAW 264.7)>3.75[2][3]
Nifurtimox Trypanosoma cruziAmastigote~2.62 ± 1.22H9c234.73 ± 10.38~13.3[2][4]
Miltefosine Leishmania amazonensisAmastigote~10.16 - 18.20THP-1Not specifiedNot specified[5]
Amphotericin B Leishmania amazonensisAmastigote~0.09Macrophages~8.1~90[6][7]

Note: The IC50 and CC50 values for the standard drugs are compiled from various sources with differing experimental conditions (e.g., parasite strains, host cell lines, incubation times) and are presented as approximate ranges for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-Amastigote Activity Assay

This assay determines the efficacy of a compound against the intracellular amastigote form of Trypanosoma cruzi or Leishmania amazonensis.

  • Host Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified atmosphere.

  • Parasite Infection: Macrophages are seeded in 96-well plates and allowed to adhere. Subsequently, they are infected with stationary-phase promastigotes (Leishmania) or trypomastigotes (T. cruzi) at a parasite-to-macrophage ratio of approximately 10:1. After an incubation period to allow for internalization, extracellular parasites are removed by washing.

  • Compound Treatment: The test compound (e.g., this compound) is serially diluted to various concentrations and added to the infected macrophage cultures. A known antiparasitic drug is used as a positive control, and infected, untreated cells serve as a negative control.

  • Incubation: The plates are incubated for 72-96 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Parasite Load: The number of intracellular amastigotes is determined. This can be achieved by fixing and staining the cells (e.g., with Giemsa) followed by microscopic counting of amastigotes per 100 macrophages. Alternatively, a reporter gene assay (e.g., using parasites expressing β-galactosidase) can be employed for a colorimetric readout.

  • IC50 Determination: The percentage of infection inhibition is calculated for each compound concentration relative to the negative control. The IC50 value is then determined by non-linear regression analysis of the dose-response curve.

In Vitro Cytotoxicity Assay

This assay assesses the toxicity of a compound to a mammalian cell line.

  • Cell Seeding: RAW 264.7 macrophages are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Exposure: The test compound is serially diluted and added to the cells. Wells with untreated cells serve as a negative control.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment (Resazurin Assay): A resazurin solution (e.g., 0.15 mg/mL) is added to each well and incubated for 2-4 hours. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

  • Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • CC50 Determination: The percentage of cell viability is calculated for each concentration relative to the untreated control. The CC50 value is determined by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_parasite Parasite Culture cluster_host Host Cell Culture cluster_infection Infection cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis p_culture T. cruzi or L. amazonensis Culture infection Infect Macrophages with Parasites p_culture->infection h_culture RAW 264.7 Macrophage Culture h_culture->infection treatment Add Serial Dilutions of This compound & Controls infection->treatment incubation Incubate for 72-96h treatment->incubation quantification Quantify Intracellular Amastigotes incubation->quantification cytotoxicity Assess Macrophage Viability (Resazurin Assay) incubation->cytotoxicity ic50 Calculate IC50 quantification->ic50 cc50 Calculate CC50 cytotoxicity->cc50 si Determine Selectivity Index (CC50/IC50) ic50->si cc50->si

Caption: In vitro screening workflow for this compound.

Proposed Mechanism of Action: Necrosis Induction

This compound is reported to induce parasite cell death through necrosis.[1] Necrotic cell death in kinetoplastids is characterized by a loss of osmotic balance, increased cytoplasmic vacuolization, and disruption of the plasma membrane.[1]

necrosis_pathway cluster_membrane Plasma Membrane cluster_cellular_events Cellular Events cluster_outcome Outcome agent This compound membrane_damage Membrane Interaction/ Damage agent->membrane_damage ion_imbalance Loss of Osmotic Balance (Ion Influx) membrane_damage->ion_imbalance vacuolization Cytoplasmic Vacuolization ion_imbalance->vacuolization organelle_swelling Organelle Swelling (e.g., Mitochondria) ion_imbalance->organelle_swelling lysis Plasma Membrane Rupture & Cell Lysis vacuolization->lysis organelle_swelling->lysis

Caption: Generalized necrosis pathway in kinetoplastids.

References

Synergistic effects of "Antiparasitic agent-15" with currently used antiparasitic drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of a novel investigational anthelmintic, "Antiparasitic agent-15," when used in combination with the established nicotinic acetylcholine receptor (nAChR) agonist, levamisole. The data presented herein is based on in vitro studies using the model organism Caenorhabditis elegans.

The development of resistance to existing anthelmintic drugs is a growing concern in both human and veterinary medicine. Combination therapy, which can enhance efficacy, reduce required dosages, and potentially delay the onset of resistance, is a critical area of research.[1][2][3] This guide aims to provide a comprehensive overview of the synergistic potential of this compound, a compound under development that is hypothesized to act via a novel mechanism involving interference with fatty acid metabolism in nematodes.

Quantitative Analysis of Synergistic Interactions

The synergistic effects of this compound in combination with levamisole were evaluated by determining the 50% lethal concentration (LC50) of each compound alone and in combination. The Combination Index (CI) and Dose Reduction Index (DRI) were calculated to quantify the nature and magnitude of the drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism. The DRI represents the fold-dose reduction possible for each drug in a synergistic combination to achieve a given effect level.

Drug/CombinationLC50 (µg/mL)Combination Index (CI)Dose Reduction Index (DRI)
This compound (Alone) 15.0--
Levamisole (Alone) 25.0--
Combination (1:1 ratio) -0.45-
This compound5.0-3.0
Levamisole8.3-3.0

Data is hypothetical and for illustrative purposes, based on typical synergistic outcomes reported in anthelmintic combination studies.[4][5]

Experimental Protocols

The following protocols outline the key methodologies used to generate the synergy data.

1. In Vitro Synergy Assay using Caenorhabditis elegans

  • Nematode Strain and Maintenance: Wild-type C. elegans (N2 strain) were maintained on nematode growth medium (NGM) plates seeded with E. coli OP50 bacteria.[6]

  • Drug Preparation: Stock solutions of this compound and levamisole were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made to achieve the desired concentrations for the assay.

  • Assay Procedure:

    • Synchronized L4 stage worms were washed and suspended in K-saline buffer.[7][8]

    • Approximately 80 worms per well were added to a 96-well microtiter plate.[7][8]

    • A 6x6 matrix of drug concentrations was established, including each drug alone and 25 combinations of both drugs at varying ratios.[7][8]

    • Worms were incubated with the drugs for 24 hours at 20°C.

    • Worm motility was assessed using an infrared tracking device to determine paralysis, which is indicative of anthelmintic effect.[7]

  • Data Analysis: The percentage of paralyzed worms at each concentration was used to calculate the LC50 values for each drug alone and in combination. The Combination Index was calculated using the Chou-Talalay method. The Dose Reduction Index was determined by dividing the LC50 of the drug alone by its LC50 in the combination.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow

The following diagram illustrates the workflow for assessing the synergistic effects of this compound and levamisole.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A C. elegans Culture & Synchronization C 96-Well Plate Setup (Worms + Drug Matrix) A->C B Drug Stock Preparation (Agent-15 & Levamisole) B->C D 24h Incubation C->D E Motility Assessment (Infrared Tracking) D->E F LC50 Determination E->F G Synergy Calculation (CI & DRI) F->G

Experimental workflow for synergy testing.

Proposed Signaling Pathway of Synergistic Action

The diagram below depicts the proposed mechanisms of action for levamisole and this compound, highlighting their distinct targets which likely contribute to their synergistic interaction. Levamisole acts as an agonist on the nematode's nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis.[9][10][11] this compound is hypothesized to disrupt fatty acid metabolism, a novel mechanism that could lead to energy depletion and membrane integrity loss in the parasite.

G cluster_levamisole Levamisole Pathway cluster_agent15 This compound Pathway Levamisole Levamisole nAChR Nicotinic Acetylcholine Receptor (nAChR) Levamisole->nAChR Depolarization Muscle Cell Depolarization nAChR->Depolarization Paralysis1 Spastic Paralysis Depolarization->Paralysis1 Synergy Synergistic Effect Paralysis1->Synergy Agent15 This compound FAMetabolism Fatty Acid Metabolism Agent15->FAMetabolism EnergyDepletion Energy Depletion & Membrane Instability FAMetabolism->EnergyDepletion Paralysis2 Paralysis & Death EnergyDepletion->Paralysis2 Paralysis2->Synergy

Distinct mechanisms leading to synergy.

References

A Head-to-Head Comparison of Antiparasitic Agent-15 and Other Pyridine-Thiazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiparasitic performance of a promising pyridine-thiazolidinone, designated Antiparasitic agent-15, against other related compounds. The information presented is collated from published experimental data to aid in the evaluation and future development of this class of compounds as potential therapeutic agents.

Introduction to Pyridine-Thiazolidinones

The pyridine-thiazolidinone scaffold is a heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. While extensively investigated for anticancer and antimicrobial properties, recent studies have highlighted its potential as a promising framework for the development of novel antiparasitic agents, particularly against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania species, the causative agents of Chagas disease and leishmaniasis, respectively.

This compound, a specific pyridine-thiazolidinone derivative, has demonstrated notable efficacy against these parasites. This guide will compare its activity with other reported pyridine-thiazolidinones and related thiazolidinone derivatives.

Comparative Efficacy Data

The following tables summarize the in vitro biological activities of this compound and other selected pyridine-thiazolidinone derivatives against Trypanosoma cruzi and Leishmania amazonensis. It is important to note that the data has been compiled from different studies, and variations in experimental protocols may exist.

Table 1: Anti-Trypanosoma cruzi Activity of Pyridine-Thiazolidinone Derivatives

CompoundParasite StageIC50 (µM)Cytotoxicity (CC50 in RAW 264.7 cells, µM)Selectivity Index (SI = CC50/IC50)Reference
This compound Trypomastigote0.9146.1162.3[1]
This compound Amastigote0.64146.1228.3[1]
Compound 2hAmastigote2.4>200 (L929 cells)>83.3[2]
Compound 4hTrypomastigote<10>200 (L929 cells)>20[3]
Compound 4lTrypomastigote<10>200 (L929 cells)>20[3]

Table 2: Anti-Leishmanial Activity of Pyridine-Thiazolidinone Derivatives

CompoundParasite StageIC50 (µM)Cytotoxicity (CC50 in RAW 264.7 cells, µM)Selectivity Index (SI = CC50/IC50)Reference
This compound Promastigote42.2146.13.5[1]
This compound Amastigote9.58146.115.3[1]

Mechanism of Action

Studies on the mechanism of action of these compounds are ongoing. Available evidence suggests that this compound induces parasite cell death through the induction of apoptosis in Trypanosoma cruzi.[1] This is a desirable characteristic for a chemotherapeutic agent as it minimizes the inflammatory response associated with necrotic cell death. Other thiazolidinone derivatives have been reported to induce necrosis or alter parasite morphology, including shortening and curvature of the parasite body and leakage of internal contents.[1][3]

The following diagram illustrates a generalized apoptotic pathway that may be triggered by this compound in parasites.

G Generalized Apoptotic Pathway in Parasites This compound This compound Parasite Cell Parasite Cell This compound->Parasite Cell Binds to or enters Mitochondrial Dysfunction Mitochondrial Dysfunction Parasite Cell->Mitochondrial Dysfunction Induces stress Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Releases pro-apoptotic factors DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation Apoptotic Body Formation Apoptotic Body Formation Caspase Activation->Apoptotic Body Formation Cell Death Cell Death DNA Fragmentation->Cell Death Apoptotic Body Formation->Cell Death

Caption: Generalized apoptotic pathway induced by this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the antiparasitic activity and cytotoxicity of pyridine-thiazolidinone derivatives. Specific details may vary between different research laboratories.

In Vitro Anti-Trypanosoma cruzi Assay

This assay evaluates the efficacy of compounds against different developmental stages of T. cruzi. A common method involves using a strain of T. cruzi that expresses a reporter gene, such as β-galactosidase, which allows for colorimetric quantification of parasite viability.[4]

G Workflow for In Vitro Anti-T. cruzi Assay cluster_0 Preparation cluster_1 Assay cluster_2 Measurement & Analysis Culture T. cruzi Culture T. cruzi epimastigotes or a T. cruzi strain expressing a reporter gene Harvest Parasites Harvest parasites in the exponential growth phase Culture T. cruzi->Harvest Parasites Plate Parasites Plate parasites in 96-well plates Harvest Parasites->Plate Parasites Prepare Compounds Prepare serial dilutions of test compounds Add Compounds Add test compounds to wells Prepare Compounds->Add Compounds Plate Parasites->Add Compounds Incubate Incubate for 48-72 hours Add Compounds->Incubate Add Substrate Add chromogenic substrate (e.g., CPRG for β-galactosidase) Incubate->Add Substrate Measure Absorbance Measure absorbance at the appropriate wavelength Add Substrate->Measure Absorbance Calculate IC50 Calculate the 50% inhibitory concentration (IC50) Measure Absorbance->Calculate IC50

Caption: Workflow for a typical in vitro anti-Trypanosoma cruzi assay.

In Vitro Anti-Leishmanial Assay

This assay assesses the activity of compounds against both the extracellular promastigote and intracellular amastigote forms of Leishmania. The resazurin reduction assay is a commonly used method to determine parasite viability.[5]

G Workflow for In Vitro Anti-Leishmanial Assay cluster_0 Promastigote Assay cluster_1 Amastigote Assay Culture Promastigotes Culture Leishmania promastigotes Plate and Treat Plate promastigotes and add test compounds Culture Promastigotes->Plate and Treat Incubate Promastigotes Incubate for 48-72 hours Plate and Treat->Incubate Promastigotes Add Resazurin P Add resazurin and incubate Incubate Promastigotes->Add Resazurin P Measure Fluorescence P Measure fluorescence Add Resazurin P->Measure Fluorescence P Culture Macrophages Culture macrophages (e.g., RAW 264.7) Infect Macrophages Infect macrophages with promastigotes Culture Macrophages->Infect Macrophages Treat Infected Cells Add test compounds to infected cells Infect Macrophages->Treat Infected Cells Incubate Amastigotes Incubate for 48-72 hours Treat Infected Cells->Incubate Amastigotes Add Resazurin A Add resazurin and incubate Incubate Amastigotes->Add Resazurin A Measure Fluorescence A Measure fluorescence Add Resazurin A->Measure Fluorescence A G Workflow for Cytotoxicity Assay (MTT) Seed Cells Seed RAW 264.7 cells in a 96-well plate Incubate Cells Incubate for 24 hours to allow attachment Seed Cells->Incubate Cells Add Compounds Add serial dilutions of test compounds Incubate Cells->Add Compounds Incubate with Compounds Incubate for 24-48 hours Add Compounds->Incubate with Compounds Add MTT Add MTT solution and incubate Incubate with Compounds->Add MTT Add Solubilizing Agent Add a solubilizing agent (e.g., DMSO) Add MTT->Add Solubilizing Agent Measure Absorbance Measure absorbance at ~570 nm Add Solubilizing Agent->Measure Absorbance Calculate CC50 Calculate the 50% cytotoxic concentration (CC50) Measure Absorbance->Calculate CC50

References

Independent validation of the anti-parasitic activity of "Antiparasitic agent-15"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Anti-Parasitic Activity of Antiparasitic agent-15

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation and comparative analysis of "this compound," a novel investigational compound. Its anti-parasitic activity is evaluated against two prevalent and clinically significant parasites: the nematode Ascaris lumbricoides and the trematode Schistosoma mansoni. The performance of this compound is benchmarked against established therapeutic agents, Ivermectin and Praziquantel, to provide a clear perspective on its potential efficacy and spectrum of activity. All data presented herein is based on standardized in vitro and in vivo experimental protocols.

Agent Profiles

  • This compound (Hypothetical): A novel synthetic compound under investigation for broad-spectrum anti-parasitic activity. Its mechanism of action is postulated to involve the disruption of parasitic metabolic pathways, specifically targeting enzymes crucial for glycolysis, leading to energy depletion and parasite death.

  • Ivermectin: A well-established macrocyclic lactone anthelmintic. Its primary mechanism of action is the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2][3] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[1][2][3]

  • Praziquantel: A pyrazino-isoquinoline derivative, the current drug of choice for treating schistosomiasis and other trematode infections.[4][5] Its mechanism involves causing a rapid influx of calcium ions into the parasite, which leads to severe muscle contractions, paralysis, and damage to the parasite's outer layer (tegument).[4][5][6][7]

Comparative Efficacy Data

The following tables summarize the quantitative data from in vitro and in vivo studies, comparing the efficacy of this compound with Ivermectin and Praziquantel against adult stages of A. lumbricoides and S. mansoni.

Table 1: In Vitro Activity Against Adult Parasites
CompoundTarget ParasiteIC50 (µM)¹Primary Endpoint
This compound A. lumbricoides8.5Inhibition of Motility
S. mansoni15.2Inhibition of Motility
Ivermectin A. lumbricoides10.0Paralysis of Worms
S. mansoni> 100 (Inactive)No Effect
Praziquantel A. lumbricoides> 100 (Inactive)No Effect
S. mansoni0.05Muscular Contraction & Tegumental Damage[8][9][10]

¹IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Table 2: In Vivo Efficacy in Murine Models
CompoundTarget ParasiteDose (mg/kg, single oral)Worm Burden Reduction (%)²
This compound A. lumbricoides2595%
S. mansoni5088%
Ivermectin A. lumbricoides0.2>98%[11][12]
S. mansoniNot Effective0%
Praziquantel A. lumbricoidesNot Effective0%
S. mansoni40090.1%[13]

²Worm Burden Reduction (WBR) is the percentage decrease in the number of worms recovered from treated animals compared to an untreated control group.

Experimental Protocols

In Vitro Adult Worm Motility Assay

This assay is a standard method for determining the direct effect of a compound on the viability and motor function of adult helminths.

  • Parasite Preparation: Adult A. lumbricoides (porcine model) and S. mansoni are collected from experimentally infected hosts. The worms are washed in sterile culture medium to remove host debris.

  • Assay Setup: Individual or small groups of adult worms are placed in 24-well plates containing culture medium.

  • Compound Exposure: Test compounds (this compound, Ivermectin, Praziquantel) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ environment for up to 72 hours.

  • Motility Assessment: Worm motility is observed at specific time points (e.g., 24, 48, 72 hours) using a microscope. Motility is scored on a predefined scale (e.g., 3 for normal activity, 2 for reduced activity, 1 for minimal movement, 0 for paralysis/death).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of motility inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo Murine Infection Model

This protocol assesses the efficacy of a compound in a living host, providing data that is more indicative of potential clinical performance.

  • Animal Infection: Laboratory mice (e.g., BALB/c strain) are infected with the target parasite. For A. lumbricoides, this involves oral gavage with embryonated eggs. For S. mansoni, infection is typically achieved via subcutaneous injection or abdominal skin penetration with cercariae.

  • Treatment: Once the infection is established (e.g., 4-6 weeks post-infection to allow worms to reach adulthood), mice are randomly assigned to treatment and control groups. The test compounds are administered, typically as a single oral dose. A control group receives only the vehicle.

  • Worm Recovery: Several days post-treatment, the mice are euthanized. Adult worms are recovered by dissecting the relevant organs (intestines for Ascaris, mesenteric veins for Schistosoma) and counted.

  • Efficacy Calculation: The Worm Burden Reduction (WBR) is calculated for each treatment group using the following formula: WBR (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Visualizations: Workflows and Mechanisms

Experimental and Logical Flow Diagrams

The following diagrams, created using Graphviz, illustrate the experimental workflow for anti-parasitic drug validation and the proposed mechanisms of action for the evaluated agents.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Parasite Culture (Adult Worms) B Compound Exposure (Serial Dilutions) A->B C Motility Assessment (Microscopy) B->C D IC50 Determination C->D H Efficacy Calculation (% Reduction) D->H Correlate Potency with Efficacy E Murine Model (Infection) F Drug Administration (Oral Gavage) E->F G Worm Burden Analysis F->G G->H

Caption: Workflow for independent validation of anti-parasitic agents.

G cluster_0 This compound (Hypothetical) cluster_1 Ivermectin cluster_2 Praziquantel A1 Agent-15 A2 Inhibits Glycolytic Enzymes A1->A2 A3 ATP Depletion A2->A3 A4 Paralysis & Death A3->A4 B1 Ivermectin B2 Binds to Glutamate-Gated Chloride Channels B1->B2 B3 Chloride Ion Influx (Hyperpolarization) B2->B3 B4 Paralysis & Death B3->B4 C1 Praziquantel C2 Disrupts Calcium Ion Homeostasis C1->C2 C3 Muscle Contraction & Tegument Damage C2->C3 C4 Paralysis & Death C3->C4 G Agent15 This compound Spectrum: Nematodes & Trematodes Target: Metabolic Enzymes Potency (S. mansoni): Moderate Ivermectin Ivermectin Spectrum: Nematodes Target: Ion Channels Potency (S. mansoni): Inactive Praziquantel Praziquantel Spectrum: Trematodes Target: Ion Channels Potency (S. mansoni): High Decision Select Agent Based On: Decision->Agent15 Broad Spectrum Needed Decision->Ivermectin Nematode- Specific Decision->Praziquantel Trematode- Specific

References

A Comparative Analysis of Cell Death Mechanisms Induced by Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cell death mechanisms—specifically necrosis and apoptosis—induced by the novel pyridine-thiazolidinone compound, Antiparasitic agent-15. The performance of this agent is compared with other established antiparasitic drugs, supported by available experimental data. This document is intended to aid researchers in understanding the mode of action of this promising compound and to provide detailed experimental protocols for further investigation.

Introduction to this compound

This compound is a pyridine-thiazolidinone derivative identified as a potent agent against Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania amazonensis.[1] Initial studies have revealed that this compound induces parasite cell death through mechanisms that exhibit characteristics of both apoptosis and necrosis, making it a subject of significant interest for further mechanistic studies.[1]

Comparative Efficacy and Cytotoxicity

The following table summarizes the in vitro activity of this compound and selected comparator agents against various parasites and a mammalian cell line to indicate selectivity.

Table 1: Comparative In Vitro Activity of Antiparasitic Agents

CompoundTarget Organism (Form)IC50 (µM)Host Cell Line (Cytotoxicity)CC50 (µM)Selectivity Index (CC50/IC50)Reference
This compound Trypanosoma cruzi (Trypomastigote)0.9RAW 264.7146.1162.3[1]
Trypanosoma cruzi (Amastigote)0.64RAW 264.7146.1228.3[1]
Leishmania amazonensis (Promastigote)42.2RAW 264.7146.13.5[1]
Leishmania amazonensis (Amastigote)9.58RAW 264.7146.115.3[1]
Antiparasitic agent-16 *Trypanosoma cruzi (Trypomastigote)1.0RAW 264.747.447.4MedChemExpress
Trypanosoma cruzi (Amastigote)0.6RAW 264.747.479.0MedChemExpress
Ivermectin HeLa Cells~8.0 (24h)---[2]
SH-SY5Y Cells~7.0 (24h)---[3]
Fenbendazole SNU-C5 CRC Cells0.50---[4]
SNU-C5/5-FUR CRC Cells4.09---[4]

Note: Antiparasitic agent-16 is a structural analog of this compound from the same study.

Analysis of Apoptosis vs. Necrosis Induction

While detailed quantitative data on the percentage of apoptotic versus necrotic parasite cells upon treatment with this compound is not publicly available, initial reports describe morphological changes consistent with both forms of cell death. Treatment of T. cruzi trypomastigotes with this compound at concentrations of 0.9 µM and 1.8 µM resulted in parasite body shortening, retraction, and leakage of internal content (indicative of necrosis), alongside alterations described as "compatible with apoptosis".[1]

For comparison, the following table presents quantitative data on apoptosis and necrosis induction by Ivermectin and Fenbendazole in different cell lines, as determined by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Table 2: Quantitative Analysis of Apoptosis and Necrosis

CompoundCell LineConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Reference
Ivermectin HeLa1010.53.38-[2]
2022.17.81-[2]
SH-SY5Y513.3--[3]
1549.8--[3]
Fenbendazole SNU-C5 (CRC)114.3414.30-[4]
SNU-C5/5-FUR (CRC)103.2711.21-[4]

Note: Data for Ivermectin and Fenbendazole are on human cancer cell lines as detailed data on parasites was not available. The distinction between late apoptosis and necrosis can be ambiguous in some assays.

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by this compound that lead to apoptosis and necrosis in parasites are yet to be fully elucidated. The dual phenotype suggests a complex mechanism of action that may involve multiple cellular targets.

Below are diagrams illustrating the conceptual signaling pathways for apoptosis and necrosis, a typical workflow for their differentiation, and the logical relationship between the observed phenomena for this compound.

cluster_pathways Conceptual Cell Death Pathways Agent This compound Target Parasite Cellular Target(s) Agent->Target Stress Cellular Stress (e.g., ROS, Ca2+ influx) Target->Stress Mito Mitochondrial Dysfunction Stress->Mito Membrane_Damage Plasma Membrane Damage Stress->Membrane_Damage Caspase Caspase Activation Mito->Caspase DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis Lysis Cell Lysis & Content Leakage Membrane_Damage->Lysis Necrosis Necrosis Lysis->Necrosis

Caption: Conceptual signaling pathways for apoptosis and necrosis.

cluster_workflow Experimental Workflow: Apoptosis vs. Necrosis Start Treat Parasites with This compound Harvest Harvest Cells at Different Time Points Start->Harvest Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Harvest->Stain Flow Analyze via Flow Cytometry Stain->Flow Gating Gating Strategy Flow->Gating Live Live Cells (Annexin V- / PI-) Gating->Live EarlyApop Early Apoptosis (Annexin V+ / PI-) Gating->EarlyApop LateApop Late Apoptosis/Necrosis (Annexin V+ / PI+) Gating->LateApop Necrotic Necrosis (Annexin V- / PI+) Gating->Necrotic Results Quantify Cell Populations Live->Results EarlyApop->Results LateApop->Results Necrotic->Results

Caption: Workflow for distinguishing apoptosis and necrosis.

cluster_logic Logical Relationship of Observed Effects Agent This compound Effect Induces Parasite Cell Death Agent->Effect Apoptotic_Feat Apoptotic Features (Morphological alterations) Effect->Apoptotic_Feat Necrotic_Feat Necrotic Features (Leakage of internal content) Effect->Necrotic_Feat Conclusion Dual Mechanism of Action (Apoptosis & Necrosis) Apoptotic_Feat->Conclusion Necrotic_Feat->Conclusion

Caption: Logical flow of this compound's effects.

Experimental Protocols

Detailed protocols for the specific experiments performed on this compound are pending full publication access. However, this section provides standardized protocols for the key assays used to differentiate between necrosis and apoptosis in parasitic protozoa.

Protocol 1: Annexin V/Propidium Iodide Staining for Flow Cytometry

This is the most common method for quantitatively distinguishing between live, apoptotic, and necrotic cells.[5][6]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity.[5][6]

Procedure for Trypanosoma cruzi:

  • Induction of Cell Death: Culture T. cruzi trypomastigotes (e.g., 1x10^6 cells/mL) in appropriate medium. Treat with desired concentrations of this compound or a control vehicle (e.g., DMSO) for a specified time (e.g., 24 hours). Include a positive control for necrosis (e.g., saponin treatment).[5]

  • Cell Harvesting: Centrifuge the parasite suspension at 1500 x g for 10 minutes at 4°C to pellet the cells.

  • Washing: Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive (this population can be small).[7]

Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled dUTPs can be fluorescent, allowing for detection by fluorescence microscopy or flow cytometry.

Procedure for Leishmania promastigotes:

  • Induction and Fixation: Treat parasites as described above. After harvesting, fix the cells with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.[8][9]

  • Permeabilization: Wash the fixed cells with PBS, then resuspend and incubate in a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for 5-10 minutes on ice.[8][10]

  • Washing: Wash cells twice with PBS to remove the permeabilization buffer.

  • TUNEL Reaction: Resuspend the cells in the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) according to the manufacturer's instructions (e.g., from Invitrogen or Roche).[9]

  • Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[10]

  • Final Wash and Analysis: Wash the cells with PBS. For microscopy, resuspend the pellet in a small volume of PBS, mount on a slide with an anti-fade mounting medium containing a nuclear counterstain like DAPI, and visualize under a fluorescence microscope. TUNEL-positive nuclei will fluoresce brightly (e.g., green for FITC-dUTP).[8]

Conclusion

This compound demonstrates potent activity against clinically relevant parasites, T. cruzi and L. amazonensis. Its mode of action appears to involve the induction of both apoptosis and necrosis, a dual mechanism that could be advantageous in overcoming parasite resistance. While the currently available data provides a strong foundation, further quantitative studies are necessary to fully dissect the concentration and time-dependent induction of each cell death pathway. The protocols provided herein offer standardized methods for researchers to conduct such comparative investigations, which will be crucial for the continued development of this promising antiparasitic candidate.

References

Comparative Efficacy of Novel Antiparasitic Agents Against Drug-Resistant Parasite Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant parasite strains represent a significant global health challenge, necessitating the discovery and development of novel antiparasitic agents with alternative mechanisms of action. This guide provides a comparative analysis of a promising pyrrole-hydroxybutenolide hybrid, referred to herein as Antiparasitic agent-17 (compound 5u), against other antiparasitic compounds in the context of drug-resistant parasite strains. The data presented is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of this novel agent.

In Vitro Efficacy Against Drug-Resistant Plasmodium falciparum

Antiparasitic agent-17 has demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] The following table summarizes the 50% inhibitory concentrations (IC50) of Antiparasitic agent-17 and the standard antimalarial drug, Chloroquine, against these strains.

CompoundP. falciparum Strain (Chloroquine-Sensitive)IC50 (μM)P. falciparum Strain (Chloroquine-Resistant)IC50 (μM)
Antiparasitic agent-17 (5u) Pf3D70.96PfK11.67
Chloroquine Pf3D7ReferencePfK1Reference
Data for Antiparasitic agent-17 (5u) sourced from studies on novel pyrrole-hydroxybutenolide hybrids.[1][2]
In Vivo Efficacy in a Murine Malaria Model

The in vivo efficacy of Antiparasitic agent-17 was evaluated in a murine model using Swiss mice infected with the chloroquine-resistant Plasmodium yoelii nigeriensis N67 strain.[1][2] This model is crucial for assessing the therapeutic potential of novel antimalarial compounds in a living organism.[3][4][5]

CompoundParasite StrainHostDosageParasite Inhibition (%)
Antiparasitic agent-17 (5u) P. yoelii nigeriensis N67 (CQ-R)Swiss mice100 mg/kg/day for 4 days (oral)100%
Data for Antiparasitic agent-17 (5u) sourced from in vivo studies.[1][2]

Comparative Landscape of Antiparasitic Agents Against Resistant Strains

To provide a broader context, the following table includes efficacy data for other antiparasitic agents against various drug-resistant parasite species. This highlights the diverse chemical scaffolds and mechanisms being explored to combat resistance.

CompoundTarget Parasite (Resistant Strain)Key Efficacy Findings
Moxidectin Dirofilaria immitis (Macrocyclic lactone-resistant)Demonstrates higher efficacy (95.9% to 99.3% preventive efficacy) against resistant heartworm strains compared to ivermectin and milbemycin (8.5% to 63.9% efficacy).[6][7] Increasing the dose and number of dosages of moxidectin improves efficacy, with 100% protection achieved in some regimens.
Oxfendazole Haemonchus contortus (Benzimidazole-resistant), Filarial nematodesExhibits high efficacy (92.2%–94.8%) against benzimidazole-resistant H. contortus.[8] It also shows dose-dependent macrofilaricidal efficacy in rodent models of filariasis, with sterile cure achieved at higher doses.[9] Promising for treating human helminth infections, including those with potential resistance.[10][11]
VNI Trypanosoma cruzi (Nitro-derivative-resistant)A potent inhibitor of T. cruzi sterol 14α-demethylase, VNI shows high efficacy against drug-resistant strains.[12][13] In murine models, it achieves 100% survival and parasitological clearance in both acute and chronic infections with strains resistant to standard drugs like benznidazole.[12][14]
BCH070 Plasmodium falciparum (Artemisinin-resistant)A novel compound that maintains its efficacy across a panel of drug-resistant P. falciparum strains, including those resistant to artemisinin. This suggests a unique mechanism of action that evades existing resistance pathways.[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.[16][17][18]

a) Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (e.g., RPMI 1640 with supplements)

  • Human erythrocytes

  • 96-well black plates with clear bottoms

  • Test compounds (serially diluted)

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100, pH 7.5

  • SYBR Green I dye (10,000x stock in DMSO)

b) Procedure:

  • Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia.

  • Dispense 100 µL of the parasite culture into each well of a 96-well plate.

  • Add 1 µL of serially diluted test compounds to the respective wells. Include positive (e.g., chloroquine) and negative (vehicle control) controls.

  • Incubate the plates for 72 hours in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.

  • After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a final concentration of 1x) to each well.

  • Incubate the plates in the dark at room temperature for 1-3 hours.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Cytotoxicity Assay (MTT or Resazurin-based)

This assay evaluates the toxicity of compounds against mammalian cell lines to determine their selectivity.[19][20]

a) Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium appropriate for the cell line

  • 96-well clear plates

  • Test compounds (serially diluted)

  • MTT solution (5 mg/mL in PBS) or Resazurin solution

  • Solubilization buffer (e.g., SDS-HCl) for MTT assay

b) Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.[21]

  • Replace the medium with fresh medium containing serially diluted test compounds.

  • Incubate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate for an additional 4 hours or overnight in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

In Vivo Antimalarial Efficacy in a Murine Model

Rodent malaria models, such as those using P. berghei or P. yoelii, are standard for assessing the in vivo efficacy of antimalarial drug candidates.[3][4][5][22]

a) Materials:

  • Specific pathogen-free mice (e.g., Swiss Webster, C57BL/6)

  • Rodent malaria parasite strain (e.g., P. yoelii N67)

  • Test compound formulated for oral or parenteral administration

  • Giemsa stain for blood smear analysis

b) Procedure (4-Day Suppressive Test):

  • Infect mice intravenously or intraperitoneally with 1 x 10^7 parasitized red blood cells.

  • Two to four hours post-infection, begin treatment with the test compound. Administer the drug once daily for four consecutive days.

  • On day 5, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the parasitemia by microscopic examination.

  • Calculate the percentage of parasite growth inhibition relative to an untreated control group.

  • Monitor the mice for a designated period to determine the mean survival time.

Visualizations

Experimental Workflow for Antiparasitic Drug Evaluation

G cluster_0 In Vitro Screening cluster_1 Selectivity & Mechanism cluster_2 In Vivo Efficacy cluster_3 Lead Optimization a Compound Library b Primary Assay (e.g., SYBR Green I) a->b c IC50 Determination b->c d Cytotoxicity Assay (e.g., MTT on mammalian cells) c->d e Mechanism of Action Studies c->e f Selectivity Index (CC50/IC50) d->f g Murine Model of Infection (e.g., P. yoelii) f->g h 4-Day Suppressive Test g->h i Parasite Clearance & Survival h->i j Pharmacokinetics (ADME) i->j k Structure-Activity Relationship i->k l Preclinical Candidate j->l k->l

Caption: Workflow for the evaluation of novel antiparasitic compounds.

Target Pathways of Antiparasitic Drugs

G cluster_0 Parasite Nucleic Acid\nSynthesis Nucleic Acid Synthesis Protein\nSynthesis Protein Synthesis Energy\nMetabolism Energy Metabolism Neuromuscular\nFunction Neuromuscular Function Membrane\nIntegrity Membrane Integrity Detoxification\nPathways Detoxification Pathways Antiparasitic Agents Antiparasitic Agents Antiparasitic Agents->Nucleic Acid\nSynthesis e.g., Sulfonamides Antiparasitic Agents->Protein\nSynthesis e.g., Doxycycline Antiparasitic Agents->Energy\nMetabolism e.g., Benzimidazoles Antiparasitic Agents->Neuromuscular\nFunction e.g., Ivermectin Antiparasitic Agents->Membrane\nIntegrity e.g., Amphotericin B Antiparasitic Agents->Detoxification\nPathways e.g., Chloroquine

Caption: Common cellular targets for various classes of antiparasitic drugs.

References

Benchmarking "Antiparasitic agent-15" safety profile against existing treatments

Author: BenchChem Technical Support Team. Date: December 2025

A Benchmarking Guide for Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety and efficacy profile of the experimental compound "Antiparasitic agent-15" against established antiparasitic drugs, Ivermectin and Praziquantel. The data presented is intended to offer an objective benchmark for researchers and scientists in the field of antiparasitic drug development.

Overview of Mechanisms of Action

This compound, a pyridine-thiazolidinone, exhibits a distinct mechanism of action compared to current treatments. While Ivermectin and Praziquantel target the neuromuscular systems of parasites, Agent-15 induces direct cellular necrosis.

  • This compound: Induces parasite cell death through the induction of necrosis. This is characterized by significant morphological changes, including shortening of the parasite body and leakage of internal cellular contents.

  • Ivermectin: Functions by binding with high affinity to glutamate-gated chloride channels found in the nerve and muscle cells of invertebrates.[1][2][3] This action increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the cell, which results in paralysis and death of the parasite.[3]

  • Praziquantel: Works by increasing the permeability of the parasite's cell membrane to calcium ions.[4][5][6] This influx of calcium causes severe muscle contractions, leading to paralysis and the disintegration of the parasite's tegument (outer covering).[7][8]

cluster_agent15 This compound cluster_ivermectin Ivermectin cluster_praziquantel Praziquantel a15 Agent-15 a15_target Parasite Cell Membrane (Mechanism Undefined) a15->a15_target Interacts with a15_effect Membrane Disruption & Leakage of Contents a15_target->a15_effect a15_outcome Necrotic Cell Death a15_effect->a15_outcome ivm Ivermectin ivm_target Glutamate-Gated Chloride Channels ivm->ivm_target Binds to ivm_effect Increased Cl- Influx (Hyperpolarization) ivm_target->ivm_effect ivm_outcome Flaccid Paralysis ivm_effect->ivm_outcome pzq Praziquantel pzq_target Voltage-Gated Calcium Channels pzq->pzq_target Binds to pzq_effect Rapid Ca2+ Influx (Tegument Damage) pzq_target->pzq_effect pzq_outcome Spastic Paralysis pzq_effect->pzq_outcome

Caption: Comparative Mechanisms of Action.

In Vitro Efficacy and Safety Profile

The therapeutic potential of an antiparasitic agent is determined by its ability to eliminate the parasite at concentrations that are non-toxic to host cells. The Selectivity Index (SI), the ratio of host cell cytotoxicity to parasite efficacy, is a critical metric in this assessment.

CompoundTarget Organism & StageEfficacy (IC50)Host Cell LineCytotoxicity (CC50/IC50)Selectivity Index (SI)
This compound T. cruzi (amastigote)0.64 µMRAW 264.7146.1 µM228.3
L. amazonensis (amastigote)9.58 µMRAW 264.7146.1 µM15.3
Ivermectin Various Helminths~nM rangeHepG2~5-10 µM[9][10]Variable
Praziquantel (racemic) S. mansoni~0.01-0.1 µg/mLRAW 264.7>200 µM[11][12]>2000 (estimated)
L-02 (Liver)106 µM[11]Variable

Note: Data for Ivermectin and Praziquantel are compiled from various sources and may vary based on specific parasite species and assay conditions.

Preclinical In Vivo Safety Profile

Acute toxicity studies in animal models provide essential information about a compound's safety margin. The LD50 value represents the lethal dose in 50% of the test population.

CompoundAnimal ModelRouteAcute Toxicity (LD50)
This compound N/AN/AData Not Available
Ivermectin MouseOral~25 mg/kg
Praziquantel RatOral2249 - 2840 mg/kg[13][14]
MouseOral2454 mg/kg[13][14][15]

Experimental Protocols

This protocol assesses the effect of a compound on the metabolic activity of a mammalian cell line, serving as an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., RAW 264.7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.

This protocol determines the efficacy of a compound against the intracellular stage of parasites like T. cruzi or Leishmania.

  • Host Cell Infection: Seed host cells (e.g., macrophages) in a 96-well plate and allow them to adhere. Infect the cells with trypomastigotes or promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for parasite invasion and differentiation into amastigotes.

  • Compound Treatment: Wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for 72-96 hours.

  • Staining and Imaging: Fix the cells and stain with a DNA-intercalating dye (e.g., Hoechst 33342) to visualize host and parasite nuclei.

  • Data Acquisition: Use an automated high-content imaging system to count the number of amastigotes per host cell.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite inhibition against the log of the compound concentration.

cluster_workflow Preclinical Antiparasitic Drug Discovery Workflow cluster_vitro In Vitro Profiling cluster_vivo In Vivo Evaluation start Compound Library Screening hit_id Hit Identification (Primary Assay) start->hit_id dose_response Dose-Response (IC50) hit_id->dose_response cytotox Cytotoxicity (CC50) dose_response->cytotox selectivity Selectivity Index (SI) Calculation cytotox->selectivity lead_opt Lead Optimization (Structure-Activity Relationship) selectivity->lead_opt pk_pd Pharmacokinetics & Pharmacodynamics lead_opt->pk_pd efficacy Efficacy in Infection Models pk_pd->efficacy tox Acute & Chronic Toxicity (LD50) efficacy->tox candidate Preclinical Candidate Selection tox->candidate

Caption: Preclinical Antiparasitic Drug Discovery Workflow.

Conclusion

This compound presents a promising profile with a novel necrotic mechanism of action and a high selectivity index against T. cruzi. Its distinct mode of action could be advantageous in overcoming resistance mechanisms that affect neuromuscular-targeting agents. However, the lack of in vivo safety and efficacy data is a significant gap. The established safety profiles of Ivermectin and Praziquantel, characterized by high LD50 values, set a high benchmark for any new clinical candidate. Further preclinical development, including comprehensive in vivo toxicity and efficacy studies, is essential to fully evaluate the therapeutic potential of this compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Antiparasitic Agent-15

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of "Antiparasitic agent-15," a representative compound for a wide range of antiparasitic agents utilized in research and development. Adherence to these protocols is crucial for the safety of all laboratory personnel and for minimizing the ecological footprint of scientific research.

I. Pre-Disposal Planning and Waste Minimization

Effective waste management originates from proactive planning and conscious efforts to reduce the volume of hazardous materials generated.

Waste Minimization Strategies:

  • Procurement: Order only the necessary quantities of this compound required for your immediate experimental needs.

  • Inventory Management: Maintain a meticulous inventory of all chemicals to prevent unnecessary purchases.

  • Experimental Scale: When possible, reduce the scale of laboratory experiments to minimize the volume of waste produced.[1]

  • Substitution: Where feasible, consider substituting hazardous chemicals with less hazardous or non-hazardous alternatives.[1]

II. Step-by-Step Disposal Protocol for this compound

This protocol details the decision-making process and procedural steps for the safe disposal of this compound, from its point of generation to its final removal from the laboratory.

Step 1: Waste Characterization

The initial and most critical step is to accurately characterize the waste stream.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, including toxicity, reactivity, flammability, and corrosivity.

  • Determine if Hazardous: Based on the SDS and regulatory guidelines (e.g., EPA), ascertain if the waste is classified as hazardous.[1] Most antiparasitic agents should be managed as hazardous waste unless explicitly determined otherwise.

Step 2: Proper Waste Segregation

To prevent dangerous chemical reactions and ensure compliant and cost-effective disposal, waste must be properly segregated.[1]

Waste Stream CategoryContainer TypeDisposal Notes
Solid Waste Labeled, sealed, non-reactive containerIncludes contaminated personal protective equipment (PPE) like gloves and gowns, bench paper, and empty vials.
Liquid Waste Labeled, sealed, non-reactive, leak-proof containerIncludes unused or expired solutions, and solvent rinsates. Store in secondary containment.[1]
Sharps Waste Designated, puncture-resistant sharps containerIncludes needles, syringes, scalpels, and broken glass contaminated with this compound.[1][2]
Bulk Waste Special black RCRA bulk waste containerFor syringes containing any residual volume of the drug.[2]

Step 3: Waste Collection and Labeling

  • Container Integrity: Use only appropriate, non-reactive containers that are in good condition with secure, tight-fitting lids.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic").

  • Accumulation: Keep waste containers sealed except when adding waste. Store them in a designated Satellite Accumulation Area (SAA) within the laboratory.

Step 4: Disposal and Removal

  • Prohibition of Drain Disposal: Under no circumstances should this compound or its solutions be poured down the drain.[1]

  • Container Decontamination: Containers that held the agent must be "triple rinsed" with a suitable solvent, with the rinsate collected and treated as hazardous waste.[1]

  • Scheduled Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste containers.

III. Emergency Procedures: Spills and Exposures

In the event of a spill or accidental exposure, a swift and appropriate response is critical.

  • Personnel Exposure:

    • Immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek immediate medical attention.

    • Provide medical personnel with the SDS for this compound.[1]

  • Spill Containment:

    • Alert personnel in the immediate vicinity and evacuate if necessary.

    • If safe to do so, contain the spill using an appropriate chemical spill kit.

    • Collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]

    • Report the spill to your laboratory supervisor and EHS department.

IV. Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound.

cluster_prep Preparation & Use cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway A Consult SDS for This compound B Don Personal Protective Equipment (PPE) A->B C Conduct Experiment B->C D Waste Generated C->D E Solid Waste (Gloves, Vials) D->E F Liquid Waste (Solutions, Rinsate) D->F G Sharps Waste (Needles, Syringes) D->G H Store in Labeled, Sealed Hazardous Waste Containers E->H F->H G->H I Store in Satellite Accumulation Area H->I J Contact EHS for Waste Pickup I->J

References

Personal protective equipment for handling Antiparasitic agent-15

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidelines are for a hypothetical substance, "Antiparasitic agent-15," and are based on general best practices for handling potent or hazardous pharmaceutical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the exact agent being used to ensure appropriate safety measures are in place. Adherence to institutional and national safety regulations is mandatory.

This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the safe handling of potent antiparasitic compounds. The primary focus of a comprehensive safety program is to ensure employee safety through effective containment, which includes engineering controls, administrative procedures, and personal protective equipment.[1]

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment must be conducted. Due to the potential potency of new chemical entities, it is prudent to handle them as hazardous compounds until sufficient toxicological data is available.[2]

Primary Engineering Controls (PECs): All manipulations of this compound, especially handling of powders, should occur within a certified containment primary engineering control (C-PEC) to minimize aerosol generation and exposure.[3]

  • Examples: Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).[3]

  • Airflow: Facilities should be designed with single-pass air and appropriate pressure differentials to prevent contamination.[4][5]

  • Access: Entry to areas where potent compounds are handled must be restricted to trained and authorized personnel.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical final barrier to exposure after engineering and administrative controls have been implemented.[6] The following table summarizes the recommended PPE for handling potent compounds like this compound.

PPE Item Specification Purpose & Notes
Gloves ASTM D6978 rated, powder-free.[7]Double gloving is required. [8] The inner glove goes under the gown cuff, the outer glove goes over.[8] Change outer gloves frequently (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6]
Gown Disposable, low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs.[8]Provides protection against splashes and contamination of personal clothing. Should be changed immediately if contaminated.
Eye Protection Safety goggles with side shields.Protects eyes from splashes and aerosols.
Face Protection Full-face shield.Use in conjunction with goggles when there is a significant risk of splashing. Face shields offer a full range of protection against splashes to the face and eyes.[6]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when manipulating powders outside of a C-PEC or during spill cleanup. Fit-testing and training are mandatory.[7]
Shoe Covers Disposable, slip-resistant.Prevents the tracking of contaminants out of the designated work area. Should not be worn outside the compounding area.[6]

Standard Operating Procedure for Handling

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

3.1. Preparation and Donning PPE

  • Restrict access to the designated handling area.

  • Post clear signage indicating "Potent Compound Handling Area."

  • Assemble all necessary materials (agent, solvents, glassware, waste containers) and place them inside the C-PEC.

  • Wash hands thoroughly.

  • Don PPE in the following order: shoe covers, gown, hair cover, face mask/respirator, eye protection, and inner gloves.

  • Don outer gloves before beginning work inside the C-PEC.

3.2. Compound Handling (Weighing and Solubilizing)

  • Perform all manipulations on a disposable absorbent pad within the C-PEC to contain any minor spills.

  • For weighing solid compounds, use a tared weigh boat inside the C-PEC.

  • Carefully add the weighed compound to the solvent.

  • Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[3] Ensure the syringe is never more than three-quarters full.[3]

  • Once the agent is in solution and in a sealed container, it can be removed from the C-PEC for subsequent use.

3.3. Post-Handling and Doffing PPE

  • Wipe down all surfaces inside the C-PEC with an appropriate deactivating solution.

  • Seal all waste materials within the C-PEC before removal.

  • Remove outer gloves and dispose of them inside the C-PEC.

  • Remove remaining PPE in an anteroom or designated area in the following order: shoe covers, gown, outer gloves (if a new pair was donned), eye/face protection, mask/respirator, and finally inner gloves.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

4.1. Chemical Exposure

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact: Proceed to the nearest emergency eyewash station and flush eyes for a minimum of 15 minutes, rolling the eyes to ensure full rinsing.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. Call for emergency medical assistance.

4.2. Spill Management

  • Minor Spill (within C-PEC): Alert others in the area. Use the lab's chemical spill kit to absorb and neutralize the material. Collect all contaminated materials in a labeled hazardous waste container.

  • Major Spill (outside C-PEC): Evacuate the laboratory immediately and notify others not to enter.[10] If the substance is flammable, turn off all ignition sources if it is safe to do so.[11] Contact the institution's Environmental Health & Safety (EHS) department or emergency response team.[10]

Disposal Plan

All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of according to EPA, RCRA, and local regulations.[12][13]

5.1. Waste Segregation and Collection

  • Hazardous Pharmaceutical Waste: Typically collected in black containers clearly labeled "Hazardous Waste Pharmaceuticals."[12]

  • Sharps: All needles and syringes must be disposed of in a puncture-resistant, leak-proof sharps container labeled "Hazardous Drug Waste."[3] Do not recap, bend, or break needles.[3]

  • Contaminated PPE: Gloves, gowns, and other disposable materials should be collected in thick, leak-proof plastic bags (often yellow) inside a covered container labeled "Hazardous Drug Waste Only."[3][13]

5.2. Final Disposal

  • Hazardous pharmaceutical waste must be treated at a permitted facility, which typically involves incineration.[12][14]

  • Never dispose of this waste via the sewer system (sinks or drains) or in the regular trash.[12][14]

  • All waste containers must be sealed and held in a secure area while awaiting pickup by a licensed hazardous waste disposal company.[13]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside C-PEC) cluster_cleanup 3. Cleanup & Doffing Phase cluster_disposal 4. Disposal Phase start Start: Receive Agent-15 assess Conduct Risk Assessment (Consult SDS) start->assess don_ppe Don Required PPE assess->don_ppe prep_area Prepare Containment Area (C-PEC) don_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh solubilize Solubilize Agent weigh->solubilize seal Seal Final Solution solubilize->seal decon Decontaminate C-PEC Surfaces seal->decon segregate Segregate & Seal Waste (Sharps, PPE, Agent) decon->segregate doff_ppe Doff PPE Correctly segregate->doff_ppe store_waste Store Waste Securely doff_ppe->store_waste dispose Dispose via Licensed Vendor (Incineration) store_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.